Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride
Description
Properties
IUPAC Name |
ethyl 2-(3-methoxyphenyl)ethanimidate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-3-14-11(12)8-9-5-4-6-10(7-9)13-2;/h4-7,12H,3,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDYBAXKWDQJBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CC1=CC(=CC=C1)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride. While this specific compound is not extensively documented in publicly available literature, this guide synthesizes data from structurally similar analogs, theoretical predictions, and established chemical principles to offer a robust profile for researchers in drug discovery and development. The document covers the compound's chemical identity, estimated physicochemical parameters, a detailed synthetic protocol via the Pinner reaction, a complete analytical characterization workflow, and a discussion of its potential applications as a bioisostere in medicinal chemistry.
Introduction: The Role of Imidates in Drug Discovery
Imidates, and their corresponding hydrochloride salts, represent a unique class of compounds that are increasingly recognized for their utility in medicinal chemistry. Structurally, they are intermediates between esters and amides, offering a distinct electronic and steric profile. This has led to their exploration as bioisosteres for metabolically labile ester or amide functionalities in drug candidates.[1][2] The strategic replacement of an ester or amide with an imidate can modulate a compound's pharmacokinetic and pharmacodynamic properties, potentially leading to improved metabolic stability, altered receptor binding affinity, and enhanced bioavailability.[3][4] Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride, the subject of this guide, incorporates the pharmacologically relevant 3-methoxyphenylacetamide moiety, which is found in a number of biologically active compounds.[5][6][7]
Chemical Identity and Estimated Physicochemical Properties
A summary of the known and estimated physicochemical properties of Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride is presented in Table 1. Due to the limited experimental data for this specific molecule, values for its close structural analogs, Ethyl 2-(3-methoxyphenyl)acetate[8] and 3-Methoxyphenylacetamide[9], are provided for comparative purposes.
| Property | Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride (Predicted/Estimated) | Ethyl 2-(3-methoxyphenyl)acetate (Analog)[8] | 3-Methoxyphenylacetamide (Analog)[9] |
| CAS Number | 125532-68-5 | 35553-92-5 | 588-16-9 |
| Molecular Formula | C₁₁H₁₆ClNO₂ | C₁₁H₁₄O₃ | C₉H₁₁NO₂ |
| Molecular Weight | 229.70 g/mol | 194.23 g/mol | 165.19 g/mol |
| Appearance | White to off-white crystalline solid (predicted) | Liquid | Not Available |
| Melting Point | 105-115 °C (estimated) | Not Applicable | 103-103.5 °C |
| Boiling Point | Decomposes (predicted) | 109-110 °C at 1 mmHg | 338.7 °C |
| Solubility | Soluble in water and polar organic solvents like ethanol and methanol. | Not Available | Not Available |
| pKa | 6-8 (estimated for the iminium ion) | Not Applicable | Not Available |
| LogP | 2.67 (calculated) | Not Available | 1.73 (calculated) |
| Topological Polar Surface Area (TPSA) | 42.31 Ų | 35.53 Ų | 38.33 Ų |
| Hydrogen Bond Donors | 1 | 0 | 1 |
| Hydrogen Bond Acceptors | 3 | 3 | 2 |
| Rotatable Bonds | 4 | 5 | 2 |
Synthesis and Mechanism: The Pinner Reaction
The most direct and widely used method for the synthesis of imidate hydrochlorides is the Pinner reaction.[10][11][12] This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride.
Proposed Synthetic Protocol
The synthesis of Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride would proceed from 2-(3-methoxyphenyl)acetonitrile and anhydrous ethanol.
Diagram of the Pinner Reaction Workflow:
Caption: Workflow for the synthesis of Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride via the Pinner Reaction.
Step-by-Step Methodology:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube is charged with 2-(3-methoxyphenyl)acetonitrile (1 equivalent) and anhydrous diethyl ether.
-
Reaction: The solution is cooled to 0°C in an ice bath. Anhydrous hydrogen chloride gas is then bubbled through the solution for 1-2 hours.
-
Stirring: After the introduction of HCl, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by the precipitation of the white crystalline Pinner salt.
-
Isolation: The precipitated solid is collected by filtration under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
-
Purification: The collected solid is washed with copious amounts of anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: The purified product is dried under high vacuum to yield Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride as a white crystalline solid.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Pinner reaction is highly sensitive to water. Any moisture present will lead to the hydrolysis of the imidate hydrochloride product to the corresponding ester, ethyl 2-(3-methoxyphenyl)acetate.[13][14]
-
Anhydrous HCl: Gaseous HCl is used as the acid catalyst to protonate the nitrile nitrogen, thereby activating the nitrile carbon for nucleophilic attack by the alcohol.
-
Low Temperature: The initial introduction of HCl is performed at low temperatures to control the exothermicity of the reaction and to prevent potential side reactions.
-
Inert Atmosphere for Isolation: Imidate hydrochlorides can be hygroscopic, and exposure to atmospheric moisture during filtration and handling can lead to decomposition.[15]
Analytical Characterization Workflow
A comprehensive analytical workflow is essential to confirm the identity, purity, and structure of the synthesized Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride.
Diagram of the Analytical Workflow:
Caption: A comprehensive workflow for the analytical characterization of Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Predicted chemical shifts for the target compound are provided below, based on established values for similar structural motifs.[16][17][18][19][20]
Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
-
11.5-12.5 (br s, 2H): These broad singlets correspond to the two protons on the positively charged nitrogen atom of the iminium hydrochloride.
-
6.8-7.3 (m, 4H): This multiplet represents the four aromatic protons of the 3-methoxyphenyl group.
-
4.3-4.5 (q, J = 7.1 Hz, 2H): A quartet corresponding to the methylene protons (-OCH₂CH₃) of the ethyl group, split by the adjacent methyl protons.
-
3.8 (s, 3H): A singlet for the methoxy group protons (-OCH₃).
-
3.7 (s, 2H): A singlet for the benzylic methylene protons (-CH₂-Ar).
-
1.3-1.5 (t, J = 7.1 Hz, 3H): A triplet for the methyl protons (-OCH₂CH₃) of the ethyl group, split by the adjacent methylene protons.
Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
-
170-175: Imidate carbon (C=N).
-
159-161: Aromatic carbon attached to the methoxy group (C-OCH₃).
-
130-140: Quaternary aromatic carbon.
-
110-130: Aromatic CH carbons.
-
65-70: Methylene carbon of the ethyl group (-OCH₂CH₃).
-
55-57: Methoxy carbon (-OCH₃).
-
35-40: Benzylic methylene carbon (-CH₂-Ar).
-
13-15: Methyl carbon of the ethyl group (-OCH₂CH₃).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule.
Expected Characteristic IR Absorptions (cm⁻¹):
-
3100-2800 (broad): N-H stretching of the iminium hydrochloride.
-
3000-2850: C-H stretching of the aromatic and aliphatic groups.
-
1650-1680 (strong): C=N stretching of the imidate functional group.
-
1600, 1480: C=C stretching of the aromatic ring.
-
1250-1200 (strong): Asymmetric C-O-C stretching of the aryl ether.[4][21][22][23]
-
1050-1000 (strong): Symmetric C-O-C stretching of the aryl ether and the C-O stretching of the ethyl ester-like portion.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is expected to show the molecular ion of the free base.
Expected m/z:
-
[M+H]⁺: 194.11 (corresponding to the free base C₁₁H₁₅NO₂). The hydrochloride salt will dissociate in the ESI source.[24][25]
Purity and Identity Confirmation
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) would be a suitable starting point.
-
Elemental Analysis: To confirm the elemental composition (C, H, N, Cl) of the synthesized compound.
Potential Applications in Drug Development
The primary potential of Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride in drug development lies in its role as a bioisosteric replacement for amide or ester functionalities.
Diagram of Bioisosteric Relationships:
Sources
- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl 2-(3-methoxyphenyl)acetate | 35553-92-5 [sigmaaldrich.com]
- 9. echemi.com [echemi.com]
- 10. Pinner Reaction [organic-chemistry.org]
- 11. jk-sci.com [jk-sci.com]
- 12. BJOC - A Lewis acid-promoted Pinner reaction [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scs.illinois.edu [scs.illinois.edu]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Visualizer loader [nmrdb.org]
- 21. wax-studios.com [wax-studios.com]
- 22. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 23. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 24. reddit.com [reddit.com]
- 25. mdpi.com [mdpi.com]
Structural Elucidation and Chemical Analysis of 3-Methoxyphenyl Acetimidate Derivatives: A Comprehensive Technical Guide
Executive Summary
In modern medicinal chemistry and organic synthesis, 3-methoxyphenyl acetimidate derivatives —most notably ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride—serve as highly reactive, electrophilic linchpins. They are primarily utilized as precursors for the synthesis of complex heterocycles, including amidines, triazoles, and oxadiazoles, which are ubiquitous in drug discovery pipelines.
As a Senior Application Scientist, I have designed this whitepaper to move beyond theoretical overviews. Here, we will dissect the mechanistic causality behind the synthesis of these derivatives, establish a self-validating analytical workflow for their structural elucidation, and provide a robust framework for interpreting their spectroscopic data[1].
Mechanistic Causality in Synthesis: The Anhydrous Pinner Reaction
The formation of acetimidate hydrochlorides is traditionally achieved via the Pinner Reaction , a process that demands rigorous environmental control. The reaction involves the treatment of 2-(3-methoxyphenyl)acetonitrile with absolute ethanol in the presence of anhydrous hydrogen chloride gas.
The Causality of Experimental Conditions
Understanding why specific conditions are chosen is critical to preventing reaction failure:
-
Strictly Anhydrous Environment: The nitrilium ion intermediate is highly susceptible to nucleophilic attack. If trace water is present, it will outcompete ethanol, acting as a thermodynamic sink that irreversibly hydrolyzes the intermediate into 2-(3-methoxyphenyl)acetamide.
-
Temperature Control (0 °C to 5 °C): The initial protonation of the nitrile is exothermic. Elevated temperatures not only risk the thermal degradation of the hygroscopic imidate salt but also promote the over-addition of ethanol, leading to the formation of an orthoester byproduct.
-
Aprotic Non-Nucleophilic Solvents: Conducting the reaction in anhydrous diethyl ether ensures that the starting materials remain soluble while the highly polar acetimidate hydrochloride product precipitates out. This phase separation drives the reaction forward via Le Chatelier's principle and protects the product from further solvolysis.
Figure 1: Mechanistic pathway of the Pinner synthesis for acetimidate formation.
Structural Analysis & Spectroscopic Characterization
Definitive structural proof of 3-methoxyphenyl acetimidate derivatives requires orthogonal analytical techniques. The imidate functional group (-C(=NH₂⁺)OEt) presents unique electronic environments that dictate its spectroscopic behavior.
NMR Spectroscopy Dynamics
The positive charge localized on the iminium nitrogen heavily deshields the adjacent nuclei. In ¹H NMR, the acetimidate moiety exhibits a distinct lowfield shift[2]. Furthermore, foundational NMR studies have demonstrated that proton exchange kinetics in imidate esters are measurable, and these molecules can exhibit E/Z stereoisomerism around the C=N double bond depending on the solvent and pH[3]. In ¹³C NMR, the iminium carbon (C=N) acts as a diagnostic benchmark, typically resonating near δ 171 ppm[4].
Infrared (IR) and Mass Spectrometry
IR spectroscopy is critical for rapid validation. The disappearance of the nitrile stretch (~2250 cm⁻¹) and the emergence of a strong, sharp C=N stretching band at ~1640–1675 cm⁻¹ confirms the imidate core[1]. Mass spectrometry (ESI+) will readily yield the [M-Cl]⁺ molecular ion, confirming the intact cationic mass.
Quantitative Data Summary
| Analytical Method | Diagnostic Signal / Peak | Assignment | Causality / Structural Significance |
| ¹H NMR (CDCl₃) | δ 8.50 - 11.50 (br s, 2H) | -NH₂⁺ | Highly deshielded due to positive charge; broad due to rapid proton exchange. |
| ¹H NMR (CDCl₃) | δ 4.20 - 4.40 (q, 2H) | -O-CH₂- (Ethyl) | Deshielded by the adjacent electronegative oxygen of the imidate ester. |
| ¹H NMR (CDCl₃) | δ 3.80 (s, 3H) | Ar-OCH₃ | Signature of the 3-methoxy substitution on the aromatic ring. |
| ¹H NMR (CDCl₃) | δ 3.60 - 3.75 (s, 2H) | Ar-CH₂-C=N | Benzylic protons, shifted downfield by the adjacent electron-withdrawing iminium. |
| ¹³C NMR (CDCl₃) | δ ~171.0 | -C=N⁺- | Characteristic highly deshielded iminium carbon[4]. |
| IR Spectroscopy | ~1640 - 1675 cm⁻¹ | ν(C=N) | Strong stretching vibration confirming the imidate core[1]. |
| IR Spectroscopy | ~1200 - 1250 cm⁻¹ | ν(C-O-C) | Asymmetric stretch of the ether and imidate ester linkages. |
| Mass Spec (ESI+) | m/z 194.1 | [M-Cl]⁺ | Confirms the intact cationic mass of the ethyl 2-(3-methoxyphenyl)acetimidate. |
Self-Validating Experimental Protocol
Step 1: Preparation of the Reaction Mixture
-
Action: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 2-(3-methoxyphenyl)acetonitrile (1.0 eq) and absolute ethanol (1.2 eq) in anhydrous diethyl ether.
-
Validation: The solution must remain perfectly clear. Any cloudiness indicates the presence of moisture, requiring immediate solvent replacement.
Step 2: Acidification (The Pinner Reaction)
-
Action: Cool the flask to 0 °C using an ice-brine bath. Vigorously bubble anhydrous HCl gas through the solution until saturation is achieved (typically 1-2 hours depending on scale).
-
Validation: The reaction is complete when a dense, white crystalline precipitate begins to form, indicating the successful generation of the insoluble acetimidate hydrochloride salt.
Step 3: Crystallization and Isolation
-
Action: Seal the flask tightly and store at 4 °C for 24–48 hours to maximize yield. Filter the precipitate rapidly under a stream of dry nitrogen, washing with cold, anhydrous diethyl ether. Dry under high vacuum.
-
Validation: The product must be a free-flowing white powder. If it appears "sticky" or melts at room temperature, it has absorbed atmospheric moisture and is degrading.
Step 4: Spectroscopic Self-Validation
-
Action: Dissolve a 5 mg aliquot in CDCl₃ (stored over molecular sieves) and acquire a ¹H NMR spectrum.
-
Validation: The protocol validates itself through integration. Calculate the ratio of the methoxy protons (singlet, 3H, ~3.8 ppm) against the ethyl ester protons (quartet, 2H, ~4.3 ppm; triplet, 3H, ~1.3 ppm). A perfect 3:2:3 ratio confirms complete conversion and high purity. The presence of a singlet at ~3.5 ppm (amide benzylic CH₂) immediately flags moisture contamination and hydrolysis.
Figure 2: Self-validating experimental and analytical workflow for acetimidate derivatives.
References
-
Nuclear magnetic resonance studies of proton exchange in imidate esters and amides in strong acid , Canadian Journal of Chemistry. [3]
-
A Remarkably Efficient Markovnikov Hydrochlorination of Olefins and Transformation of Nitriles into Imidates , European Journal of Organic Chemistry (Wiley). [4]
-
Oxygen Transfer from an Intramolecularly Coordinated Diaryltellurium Oxide to Acetonitrile. Formation and Combined AIM and ELI-D Analysis of a Novel Diaryltellurium Acetimidate , Journal of the American Chemical Society.[2]
-
Reactions of ethyl (2-(phenylthio)phenyl)acetimidate hydrochloride with ammonia and amines , Collection of Czechoslovak Chemical Communications. [1]
Sources
safety data sheet (SDS) for Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride
[1]
Document Type: Specialized Safety & Handling Protocol Compound Class: Imidate Ester Hydrochloride (Pinner Salt) Intended Use: R&D Intermediate for Amidine and Heterocycle Synthesis[1]
Compound Identity & Physicochemical Context[1][2][3][4][5][6][7][8]
Understanding the structural identity is the first step in accurate risk assessment.[1] This compound is the hydrochloride salt of the ethyl imidate derived from (3-methoxyphenyl)acetonitrile.[1]
| Property | Data |
| Systematic Name | Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride |
| Chemical Formula | C₁₁H₁₅NO₂[1] · HCl |
| Molecular Weight | ~229.70 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in polar organic solvents (MeOH, DMSO); decomposes in water |
| Melting Point | Predicted:[1] 105–115 °C (dec) based on structural analogs |
| CAS Number | Research Chemical (Not widely listed; treat as novel Pinner salt) |
Structural Significance
The imidate moiety (–C(=NH)OEt) is an activated electrophile.[1] The hydrochloride salt stabilizes the imine nitrogen, preventing polymerization but rendering the compound acidic and hygroscopic.[1] The 3-methoxy substituent adds lipophilicity compared to simple acetimidates but does not significantly alter the core reactivity of the imidate function.[1]
Hazard Identification & Toxicology (The "Why")
Core Hazard: Moisture Sensitivity & Acidic Hydrolysis.[1] Unlike standard esters, imidate salts are thermodynamically unstable in the presence of water.[1]
GHS Classification (Derived)
Based on Structure-Activity Relationships (SAR) of analogous Pinner salts (e.g., Ethyl acetimidate HCl):
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation due to acidity upon contact with moisture.[1]
-
Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2][3][4]
Mechanism of Toxicity
The primary toxicity vector is hydrolysis .[1] Upon contact with mucous membranes (eyes, lungs), the salt dissociates and hydrolyzes, releasing hydrochloric acid (HCl) and the corresponding ester or amide.[1] This local generation of acid causes tissue necrosis and inflammation.[1]
Figure 1: Hydrolysis & Decomposition Pathway This diagram illustrates why moisture control is a safety critical parameter.[1]
Caption: Mechanism of decomposition upon contact with moisture, releasing corrosive HCl.[1]
Handling, Storage & Stability Protocols
The Golden Rule: Keep Cold, Keep Dry. Imidate hydrochlorides can degrade into esters (via hydrolysis) or amidines (via self-condensation) if improperly stored.[1]
Storage Architecture[1]
-
Temperature: -20°C (Freezer). Room temperature storage significantly reduces shelf-life.[1]
-
Atmosphere: Inert gas (Argon or Nitrogen).[1]
-
Container: Tightly sealed vial within a secondary desiccated jar.
Experimental Handling Workflow
When weighing or transferring the reagent for synthesis:
-
Equilibrate: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid.
-
Environment: Ideally handle inside a glovebox or a nitrogen-flushed glove bag.[1]
-
Solvents: Use only anhydrous solvents (Ethanol, Methanol, DCM).[1] Presence of water will quench the reagent immediately.[1]
Emergency Response & First Aid
This section outlines self-validating response loops. If an exposure occurs, the immediate goal is neutralization and dilution.[1]
| Exposure Route | Immediate Action | Scientific Rationale |
| Eye Contact | Rinse with water for 15+ mins.[1][4] Lift eyelids.[1] | Dilutes the HCl generated by hydrolysis; prevents corneal opacity.[1] |
| Skin Contact | Brush off dry particles, then wash with soap/water.[1] | Removing dry solid first prevents creating a concentrated acid patch on the skin.[1] |
| Inhalation | Move to fresh air.[1][2][3][4] If breathing is difficult, give O₂.[1] | Reduces pulmonary irritation from HCl fumes.[1] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. | Vomiting re-exposes the esophagus to acidic material.[1] |
Figure 2: Emergency Decision Logic Follow this logic flow for immediate incident mitigation.
Caption: Decision matrix for exposure response, prioritizing rapid dilution and removal.
Synthesis & Application Context
For researchers, the utility of this compound lies in its ability to form amidines, which are bioisosteres of carboxylic acids often used in medicinal chemistry (e.g., trypsin inhibitors).[1]
Reaction Protocol (Amidine Synthesis):
-
Dissolution: Dissolve Ethyl 2-(3-methoxyphenyl)acetimidate HCl in anhydrous ethanol.
-
Ammonolysis: Add Ammonia (NH₃) in ethanol or a primary amine.[1]
-
Conditions: Stir at 0°C to RT. Heating may cause decomposition.[1]
-
Workup: Evaporate solvent. The product is the amidine hydrochloride.[1][5]
Expert Tip: If the imidate salt smells like "rotten apples" or "vinegar," it has likely hydrolyzed to the ester and should be recrystallized or discarded.[1]
References
-
Thermo Fisher Scientific. (2021).[1] Safety Data Sheet: Ethyl acetimidate hydrochloride. Retrieved from [1]
-
Pinner, A. (1892).[1] Die Imidoaether und ihre Derivate. Oppenheim, Berlin.[1] (Foundational text on Pinner synthesis chemistry).
-
Sigma-Aldrich. (2023).[1] Product Specification: Ethyl acetimidate hydrochloride. Retrieved from [1][6]
-
PubChem. (n.d.).[1] Compound Summary: Ethyl acetimidate hydrochloride.[1][7][8][3][4][9][10] National Library of Medicine.[1] Retrieved from [1]
Note: As a specific SDS for the 3-methoxyphenyl derivative is not standardized in public databases, the hazard data above is extrapolated from the parent compound (Ethyl acetimidate HCl) and general principles of Pinner salt chemistry.[1]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. opcw.org [opcw.org]
- 7. アセトイミド酸エチル 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. scbt.com [scbt.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Stability of Acetimidate Hydrochloride Salts in Ambient Conditions
Part 1: Executive Summary & Core Directive
The Stability Paradox: Acetimidate hydrochloride salts (e.g., Methyl Acetimidate HCl, Ethyl Acetimidate HCl) occupy a unique chemical niche. In their solid, desicated state, they are thermodynamically stable salts. However, upon exposure to ambient moisture or dissolution in aqueous buffers—particularly at the alkaline pH required for their primary application (protein amidination)—they become kinetically unstable electrophiles.
This guide moves beyond basic safety data sheets (SDS) to provide a mechanistic understanding of why these compounds degrade, how to quantify that degradation, and what protocols ensure experimental reproducibility.
Key Takeaways
-
Solid State: Indefinitely stable at -20°C if strictly anhydrous. Hygroscopic nature drives rapid hydrolysis in ambient humidity.
-
Aqueous State: Half-life (
) is pH-dependent.[1] At pH 8.5 (optimal for conjugation), minutes. -
Degradation Products: Primary hydrolysis yields the corresponding ester and ammonium chloride; secondary hydrolysis yields acetic acid, alcohol, and ammonia.
Part 2: Chemical Nature & Mechanistic Analysis
To control stability, one must understand the underlying electrophilic chemistry. Acetimidates are "Pinner salts"—intermediates formed by the acid-catalyzed addition of alcohols to nitriles.
The Hydrolysis Mechanism
The imidate functionality (
Pathway A: Acidic/Neutral Hydrolysis (Storage Failure)
In the presence of ambient moisture (even in solid state), the salt undergoes hydrolysis to form an ester and ammonium chloride. This is the primary shelf-life failure mode.
Pathway B: Basic Competition (Reaction vs. Hydrolysis)
In bioconjugation (pH 8.0–9.0), the deprotonated free base is generated. Two pathways compete:
-
Aminolysis (Desired): Attack by a primary amine (e.g., Lysine
-amino group) forms a stable amidine . -
Hydrolysis (Undesired): Attack by hydroxide/water forms an ester and ammonia.[2]
Visualization: The Competitive Landscape
The following diagram illustrates the kinetic competition that defines acetimidate usage.
Figure 1: Reaction pathways for acetimidate salts. Green path represents the desired bioconjugation; red path represents the degradation mechanism.
Part 3: Stability Profile & Quantitative Data
Solid State Stability
Acetimidate salts are hygroscopic . The crystal lattice energy is disrupted by water absorption, creating a localized aqueous environment where acid-catalyzed hydrolysis proceeds, releasing distinct odors (ester smell).
| Condition | Estimated Shelf Life | Observation |
| -20°C, Desiccated | > 2 Years | White, free-flowing powder. |
| 4°C, Desiccated | 6–12 Months | White powder, potential clumping. |
| Ambient (25°C), 60% RH | < 1 Week | "Wet" appearance, strong ester odor. |
Aqueous Stability (Half-Life)
Unlike NHS esters, which have half-lives in minutes at physiological pH, imidates are moderately more stable but still transient.
Table 1: Approximate Half-Lives of Methyl Acetimidate in Solution
| pH Condition | Dominant Species | Approx.[3] Half-Life ( | Notes |
| pH 3–5 | Cationic ( | Hours to Days | Stable enough for short-term handling. |
| pH 7.0 | Equilibrium | ~ 1–2 Hours | Transition zone. |
| pH 8.5 | Free Base ( | 20–40 Minutes | Working Window. Must add protein immediately. |
| pH > 10 | Free Base | < 10 Minutes | Rapid alkaline hydrolysis. |
> Expert Insight: The "Working Window" at pH 8.5 is critical. You cannot prepare stock solutions of acetimidates. They must be weighed solid and dissolved immediately before addition to the protein sample.
Part 4: Experimental Protocols
Storage & Handling Workflow
This self-validating protocol ensures the reagent remains active for years.
Figure 2: Best-practice workflow for long-term storage of hygroscopic acetimidate salts.
Quality Control (QC) Check
Before committing valuable protein samples, validate the acetimidate salt quality.
Method: The "Odor & Solubility" Test (Rapid)
-
Smell: Open the vial. A strong, fruity smell (like ethyl acetate) indicates significant hydrolysis to the ester. Pure salt smells faintly pungent (amine-like) but not fruity.
-
Solubility: Dissolve 10 mg in 1 mL water. It should dissolve instantly and clearly. Turbidity or floating particulates often indicate polymerization or degradation products.
Method: 1H-NMR (Definitive)
-
Solvent: D2O (run immediately).
-
Peak Check: Look for the methyl singlet of the acetimidate (~2.3 ppm).
-
Contaminants: Look for the methyl singlet of the ester (degradation product) which will be shifted downfield, and the triplet/quartet of ethanol (if ethyl acetimidate is used and fully hydrolyzed).
Troubleshooting Bioconjugation
If cross-linking or amidination yields are low, the instability of the acetimidate is the usual suspect.
-
Issue: Low conjugation efficiency.
-
Issue: Precipitation in reaction.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive source for imidate reaction kinetics and half-lives).
-
Thermo Fisher Scientific. (n.d.). Crosslinking Technical Handbook. (Provides specific handling data for Traut's reagent and imidate crosslinkers).
- Pinner, A. (1892). Die Imidoaether und ihre Derivate. Oppenheim. (The foundational chemistry of Pinner salts and their hydrolysis mechanisms).
-
Hunter, M. J., & Ludwig, M. L. (1962). The Reaction of Imidoesters with Proteins and Related Small Molecules. Journal of the American Chemical Society, 84(18), 3491–3504. (Seminal paper on the competition between aminolysis and hydrolysis).
-
Sigma-Aldrich. (2023). Product Specification: Methyl acetimidate hydrochloride. (Safety and storage data).
Sources
synthesis precursors for Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride
An In-Depth Technical Guide to the Synthesis Precursors and Methodologies for Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride
Executive Summary
Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride is a highly reactive Pinner salt (an imidate hydrochloride) utilized extensively in advanced organic synthesis. It serves as a critical electrophilic intermediate for the preparation of amidines, orthoesters, and nitrogen-containing heterocycles such as imidazoline derivatives (e.g., tolazoline analogs). As a Senior Application Scientist, I have structured this whitepaper to deconstruct the synthetic pathway of this compound, moving from the upstream precursor—3-methoxyphenylacetonitrile—through the rigorous, moisture-sensitive Pinner reaction. This guide emphasizes the mechanistic causality behind each process parameter, ensuring reproducibility and high-yield isolation.
Retrosynthetic Strategy & Pathway
The synthesis of an imidate hydrochloride relies on the classical [1], which requires a nitrile, an alcohol, and a strong anhydrous acid. Retrosynthetically, Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride is disconnected at the imino ether carbon, leading back to 3-methoxyphenylacetonitrile and ethanol. The nitrile precursor is further disconnected via a bimolecular nucleophilic substitution (
Figure 1: Overall synthetic pathway from 3-methoxybenzyl chloride to the target imidate salt.
Stage 1: Synthesis of the Primary Precursor (3-Methoxyphenylacetonitrile)
Mechanistic Causality
The formation of [2] is achieved via an
-
Temperature Control: The reaction is heated to 70–85 °C to overcome the activation energy barrier of the biphasic
process. -
Dropwise Addition: The benzyl chloride derivative is added dropwise to an excess of hot aqueous cyanide. This causality is twofold: it controls the exothermic nature of the reaction (preventing thermal runaway) and maintains a high localized concentration of cyanide relative to the electrophile, which suppresses unwanted bis-alkylation or hydrolysis to 3-methoxybenzyl alcohol.
Step-by-Step Protocol: Cyanation
Self-Validating System: This protocol relies on phase separation and boiling point differentials for validation.
-
Preparation: Charge a 500 mL four-necked flask (equipped with a mechanical stirrer, reflux condenser, and addition funnel) with 1.05 equivalents of Sodium Cyanide (NaCN) and distilled water. Heat the aqueous solution to 70 °C [3].
-
Addition: Begin rigorous stirring to maximize the biphasic interfacial area. Add 1.0 equivalent of 3-methoxybenzyl chloride dropwise over a period of 2 hours.
-
Incubation: Once the addition is complete, elevate the temperature to 75–85 °C and maintain for 4 hours.
-
Phase Separation: Cool the mixture to 50 °C. The product will form a distinct organic layer. Separate the organic phase from the aqueous cyanide layer.
-
Purification & Validation: Distill the organic layer under vacuum. 3-methoxyphenylacetonitrile distills at approximately 164–165 °C at 20 mmHg. Validation Check: GC-MS or TLC should confirm the disappearance of the starting material. The isolated product should present as a pale yellow to colorless liquid with a refractive index near
1.532.
Stage 2: Core Synthesis via the Pinner Reaction
Mechanistic Causality
The conversion of the nitrile to Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride is a classic acid-catalyzed nucleophilic addition.
-
Strict Anhydrous Requirement: Hydrogen chloride gas protonates the nitrile nitrogen, generating a highly electrophilic nitrilium ion. If even trace amounts of water are present,
will outcompete ethanol as a nucleophile, irreversibly hydrolyzing the intermediate into a primary amide, or hydrolyzing the final imidate salt into ethyl 3-methoxyphenylacetate (an ester). -
Thermal Suppression: The dissolution of HCl in ethanol and the subsequent addition reaction are highly exothermic. If the temperature exceeds 5 °C, the Pinner salt is prone to thermal degradation, collapsing into an amide and ethyl chloride.
Figure 2: Mechanistic pathway of the Pinner reaction highlighting the need for anhydrous conditions.
Step-by-Step Protocol: Imidate Salt Formation
Self-Validating System: The reaction validates itself through the physical state change—transitioning from a clear solution to a dense crystalline suspension.
-
System Purging: In a rigorously flame-dried, argon-flushed round-bottom flask, dissolve 1.0 equivalent of 3-methoxyphenylacetonitrile in 1.2 equivalents of absolute, anhydrous ethanol. An inert, dry co-solvent (such as anhydrous diethyl ether) may be added to lower the solubility of the final product and encourage precipitation.
-
Thermal Regulation: Submerge the reaction flask in an ice-salt bath. Allow the internal temperature to equilibrate to 0 °C to 5 °C.
-
Gas Saturation: Slowly bubble anhydrous Hydrogen Chloride (HCl) gas through the solution. Validation Check: Saturation is achieved when the solution mass increases by the theoretical weight of HCl, or when steady fuming occurs in the headspace without further gas dissolution.
-
Incubation: Seal the flask tightly to prevent atmospheric moisture ingress. Store the reaction vessel at 4 °C for 24 to 48 hours.
-
Isolation: The target compound, Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride, will precipitate as a white crystalline solid. Isolate the product via vacuum filtration under a blanket of dry nitrogen.
-
Washing & Drying: Wash the crystal cake thoroughly with cold, anhydrous diethyl ether to remove unreacted nitrile and residual HCl. Dry the solid in a vacuum desiccator over
or silica gel. Validation Check: IR spectroscopy should show the disappearance of the sharp stretch (~2250 ) and the appearance of strong and stretches.
Figure 3: Step-by-step experimental workflow for the anhydrous Pinner reaction.
Quantitative Data & Process Parameters
To facilitate rapid experimental design, the critical process parameters and expected quantitative metrics for both stages of the synthesis are summarized below.
| Parameter | Stage 1: Cyanation (Precursor) | Stage 2: Pinner Reaction (Target) |
| Starting Material | 3-Methoxybenzyl chloride | 3-Methoxyphenylacetonitrile |
| Core Reagents | NaCN (1.05 eq), | Absolute EtOH (1.2 eq), Anhydrous HCl(g) |
| Optimal Temperature | 70–85 °C | 0–5 °C |
| Reaction Time | 6 hours (2h addition + 4h hold) | 24–48 hours |
| Typical Yield | 85–92.5% | 80–90% |
| Critical Control Point | Biphasic mixing / Exotherm control | Strict exclusion of moisture & heat |
| Primary Side Product | 3-Methoxybenzyl alcohol | Ethyl 3-methoxyphenylacetate (Ester) |
| Validation Method | GC-MS / Refractive Index | IR Spectroscopy / Precipitation |
References
-
Nitrile - Wikipedia. Overview of nitrile reactivity, nucleophilic addition, and the Pinner reaction mechanism. Wikimedia Foundation. Available at:[Link]
Ethyl 2-(3-methoxyphenyl)acetimidate Hydrochloride: A Versatile Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride is a reactive chemical intermediate belonging to the class of imidate hydrochlorides. While not a therapeutic agent itself, its value lies in its dual-functionality: a highly reactive imidate group poised for chemical transformation and a 3-methoxyphenyl moiety, a structural motif frequently encountered in a wide array of natural products and pharmaceutically active compounds.[1] This guide provides an in-depth review of the synthesis, properties, and core applications of this compound, presenting it as a strategic building block for the synthesis of amidines, various heterocyclic systems, and other key intermediates for drug discovery and development. We will explore the causality behind experimental choices, provide detailed protocols, and illustrate key synthetic transformations.
Foundational Concepts: The Strategic Advantage of the Imidate and the 3-Methoxyphenyl Group
The Chemistry and Reactivity of Imidates
Imidates, or imino ethers, are functional groups characterized by the C(=N)O structure. The hydrochloride salt form enhances the electrophilicity of the imidate carbon, making it an excellent target for nucleophilic attack. This inherent reactivity is the cornerstone of its utility in organic synthesis. The primary transformations of imidates include:
-
Reaction with Amines: This is the most common application, leading to the formation of amidines, a functional group prevalent in bioactive molecules.
-
Cyclization Reactions: Imidates are key precursors for constructing various heterocyclic rings, such as oxazoles, thiazoles, and imidazoles, which form the core of many drug scaffolds.[2][3]
-
Hydrolysis: Under aqueous conditions, imidates can hydrolyze to form the corresponding ester, providing a pathway to carboxylic acids and their derivatives.
The Significance of the 3-Methoxyphenyl Moiety in Drug Design
The methoxy group (-OCH₃) is one of the most common substituents found in approved drugs and natural products.[1] Its inclusion is not arbitrary; medicinal chemists leverage its unique properties to fine-tune a molecule's profile:
-
Metabolic Stability: The methyl group of the ether is generally more resistant to metabolic oxidation compared to a free hydroxyl group.
-
Lipophilicity and Solubility: The methoxy group increases lipophilicity compared to a hydroxyl group, which can enhance membrane permeability. However, the oxygen atom can still act as a hydrogen bond acceptor, maintaining a degree of aqueous solubility.
-
Conformational Control: The methoxy group can influence the preferred conformation of the phenyl ring and adjacent side chains, which can be critical for precise binding to a biological target.
-
Target Interactions: The oxygen atom can serve as a crucial hydrogen bond acceptor in a ligand-receptor binding pocket.
The 3-methoxy (or meta) substitution pattern is particularly significant, appearing in numerous compounds across different therapeutic areas. The strategic placement of this group on the phenyl ring allows for specific vectoral projection into binding sites, influencing potency and selectivity.
Synthesis, Properties, and Handling
Synthesis via the Pinner Reaction
The most direct route to Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol.
Caption: General workflow for the Pinner synthesis of the title compound.
Experimental Protocol: Synthesis of Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride
This protocol is adapted from established procedures for similar imidate hydrochlorides.[4][5]
-
Setup: Equip a three-necked, flame-dried, round-bottomed flask with a magnetic stir bar, a gas inlet tube extending below the solvent surface, a thermometer, and a drying tube connected to a gas scrubber (e.g., containing mineral oil or a base trap). Maintain the system under a dry, inert atmosphere (e.g., Argon or Nitrogen).
-
Reagents: To the flask, add anhydrous diethyl ether (or dichloromethane) followed by 3-methoxyphenylacetonitrile (1.0 eq.) and anhydrous ethanol (1.1 eq.).
-
Reaction: Cool the stirred solution to 0°C using an ice bath. Bubble dry hydrogen chloride gas through the solution at a moderate rate, ensuring the internal temperature does not exceed 5°C.
-
Monitoring: The reaction progress can be monitored by the precipitation of the white solid product. Continue bubbling HCl for 3-5 hours or until the reaction is complete (as determined by TLC or ¹H NMR analysis of a quenched aliquot).
-
Work-up: Once the reaction is complete, stop the HCl flow and seal the flask. Allow the mixture to stand at 0-4°C for 12-24 hours to ensure complete precipitation.
-
Isolation: Collect the precipitated solid by filtration under a blanket of dry nitrogen. Wash the solid with copious amounts of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the resulting white, crystalline solid under high vacuum in a desiccator containing a strong desiccant like phosphorus pentoxide (P₂O₅). The product is hygroscopic and must be handled accordingly.[3]
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 125532-68-5 | [6] |
| Molecular Formula | C₁₁H₁₆ClNO₂ | [6] |
| Molecular Weight | 229.70 g/mol | [6] |
| Appearance | White to off-white solid | N/A |
| Purity | ≥98% (typical) | [6] |
| Storage | Sealed in dry, 2-8°C | [6] |
Critical Handling and Storage Procedures
Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride is highly sensitive to moisture.[3] Exposure to atmospheric humidity will lead to rapid hydrolysis, first to the corresponding ester and ammonium chloride, and subsequently to the carboxylic acid. Therefore, it is imperative to:
-
Store the compound in a tightly sealed container under an inert atmosphere (Argon or Nitrogen).
-
Use a glove box or glove bag for weighing and transferring the material.
-
Use anhydrous solvents and reagents in all subsequent reactions.
Core Applications in Synthetic Chemistry
The primary utility of Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride is as a versatile intermediate. Its applications stem directly from the predictable reactivity of the imidate functional group.
Synthesis of 2-(3-methoxyphenyl)acetamidines
The reaction of the imidate with primary or secondary amines is a high-yielding and straightforward method for the synthesis of N-substituted amidines. These products are valuable in medicinal chemistry as they are often isosteres of ureas and amides and can form strong salt-bridge interactions with carboxylate residues in enzyme active sites.
Caption: Workflow for the synthesis of amidines from the title imidate.
Experimental Protocol: General Synthesis of an N-Aryl Amidine
-
Setup: In a flame-dried flask under an inert atmosphere, suspend Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride (1.0 eq.) in anhydrous dichloromethane or acetonitrile.
-
Amine Addition: Add the desired primary amine (e.g., aniline, 1.0 eq.) to the suspension.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by LC-MS or TLC. For less reactive amines, gentle heating (40-50°C) may be required.
-
Work-up: Upon completion, the reaction mixture may be filtered to remove any precipitated amine hydrochloride. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude amidine can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Synthesis of Heterocyclic Scaffolds
Imidates are powerful reagents for constructing five-membered heterocycles. By reacting with bifunctional nucleophiles, they can readily form rings that are central to many pharmaceutical agents.
Example Application: Synthesis of 2-(3-methoxybenzyl)-oxazoles
Oxazoles are a class of heterocycles found in numerous natural products with diverse biological activities. The title imidate can react with α-amino ketones or α-amino esters to generate substituted oxazoles.
Caption: Conceptual workflow for the synthesis of a substituted oxazole.
Rationale for Experimental Choices:
The synthesis of an oxazole from an imidate and an amino ester is a multi-step process often performed in one pot.[3]
-
Condensation: The initial reaction forms an intermediate N-acylamino ester. The use of a base like triethylamine is crucial to neutralize the hydrochloride salts of both starting materials, allowing the free bases to react.
-
Cyclization/Dehydration: The intermediate must then be cyclized and dehydrated to form the aromatic oxazole ring. This is typically achieved with a dehydrating agent. The choice of agent depends on the stability of the substrates.
This approach provides a modular route to a library of substituted oxazoles by varying the imidate and the α-amino ester component, making it a powerful tool in discovery chemistry.
Conclusion and Future Outlook
Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride is a classic example of a reagent whose value is defined by its potential. While specific, large-scale industrial applications are not widely documented, its utility for research scientists and drug development professionals is clear. It serves as a reliable and versatile precursor for introducing the 2-(3-methoxyphenyl)acetamidine and 2-(3-methoxybenzyl) fragments into more complex molecular architectures.
The key strengths of this reagent are:
-
Predictable Reactivity: The imidate hydrochloride undergoes clean and efficient transformations into amidines and serves as a key component in heterocycle synthesis.
-
Strategic Moiety: It incorporates the medicinally relevant 3-methoxyphenyl group, a common feature in successful therapeutics.
-
Accessibility: Its synthesis via the Pinner reaction is straightforward and scalable.
Future applications will likely focus on its use in diversity-oriented synthesis for the creation of compound libraries for high-throughput screening. As medicinal chemistry continues to explore novel chemical space, the demand for versatile and strategically functionalized building blocks like Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride will undoubtedly persist.
References
-
Organic Syntheses. (n.d.). 4-methoxycarbonyl-2-methyl-1,3-oxazole. Retrieved from [Link]
-
Organic Syntheses. (n.d.). N-Phenylacetamidine from aniline and 2,2,2-trichloroethyl acetimidate. Retrieved from [Link]
-
PubMed. (2024). The role of the methoxy group in approved drugs. Retrieved from [Link]
- Google Patents. (2015). Method for preparing compound with benzimidazole structure.
-
MDPI. (2022). Synthesis of N-(3-Methoxyphenethyl)-2-propylpentanamide. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-[2-(3-methoxyphenyl)-ethyl]cyclohexane-acetamide. Retrieved from [Link]
Sources
- 1. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethyl acetimidate 97 2208-07-3 [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Ethyl acetimidate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemscene.com [chemscene.com]
Thermodynamic Properties and Kinetics of Ethyl Acetimidate Hydrochloride Derivatives: A Technical Guide
Executive Summary
Ethyl acetimidate hydrochloride (EAHCl) and its structural derivatives are highly reactive imidate salts that serve as foundational building blocks in bioconjugation, heterocyclic synthesis, and the development of advanced energetic materials. This whitepaper provides an in-depth analysis of the thermodynamic properties of EAHCl, focusing on the kinetic competition between hydrolysis and amidination, its enthalpy of formation, and its application in synthesizing highly thermostable planar tricyclic compounds.
Thermodynamic Stability and Reaction Kinetics
The Kinetic Competition: Hydrolysis vs. Amidination
The core thermodynamic challenge when handling EAHCl lies in managing the competing reaction pathways of hydrolysis (reaction with ambient moisture) and amidination (reaction with target amines). Kinetic analyses of acetimidate hydrochlorides reveal an 1
1[1]. In contrast, the activation energy for amidination is significantly lower, ranging from 45–55 kJ/mol[1].This energetic differential establishes a strict1[1]. Because the amidination pathway has a lower activation barrier, maintaining an alkaline environment ensures that the target primary amines remain unprotonated and highly nucleophilic, effectively outcompeting the moisture-driven hydrolysis pathway.
Proton Exchange and Stereoisomeric Stability
The stability of EAHCl in solution is heavily influenced by rapid proton exchange mechanisms. NMR saturation-transfer studies on ethyl acetimidate in strong acid environments demonstrate that2, with water acting as the primary base[2]. The specific exchange rates are dictated by the thermodynamic stabilities of the stereoisomeric imidate esters[2]. Exposure to water inevitably leads to the rapid decomposition of the imidate into ethyl acetate and ammonium chloride, severely degrading the reagent's efficacy[3].
Computational Thermodynamics in Catalysis
When EAHCl is utilized as a substrate in complex synthetic pathways—such as synergistic Cu/Ag dual regioselective cyclization—its thermodynamic viability is critical. Density functional theory (DFT) calculations, utilizing4, confirm the stability of the electronic structures for all reaction intermediates derived from EAHCl[4].
Caption: Reaction pathways of EAHCl showing the thermodynamic preference for amidination over hydrolysis.
Energetic Derivatives and Enthalpy of Formation
Beyond bioconjugation, EAHCl is a vital precursor in the synthesis of highly thermostable energetic materials. The condensation of ethyl acetimidate with acetohydrazide yields planar tricyclic structures, such as5[5].
The thermodynamic stability of these derivatives is driven by the introduction of intramolecular hydrogen bonds, which enforce molecular planarity. This structural rigidity significantly boosts the enthalpy of formation (
Quantitative Data Presentation
Table 1: Thermodynamic and Kinetic Parameters of Acetimidate Hydrochlorides
| Parameter | Value | Condition / Notes |
| Activation Energy ( | 45–55 kJ/mol | Thermodynamically favored at pH 8.0–9.0. |
| Activation Energy ( | 65–75 kJ/mol | Competing degradation pathway in aqueous media. |
| Melting Point (Decomposition) | 112–114 °C | Decomposes rapidly without standard melting. |
| Proton Exchange Rate | Base-catalyzed | Highly dependent on stereoisomeric stability. |
Table 2: Energetic Properties of EAHCl-Derived Tricyclic Compounds
| Compound Type | Decomposition Temp ( | Enthalpy of Formation ( | Detonation Velocity ( | Detonation Pressure ( |
| 1,2,4-Triazole Derivatives | > 300 °C | Highly Positive (Enhanced by H-bonds) | 8375 – 8502 m/s | 26.2 – 29.3 GPa |
| TATB (Industry Reference) | ~ 350 °C | -139 kJ/mol | 8179 m/s | 31.5 GPa |
Experimental Protocols
Protocol 1: Anhydrous Synthesis of Ethyl Acetimidate Hydrochloride (Pinner Reaction)
Causality: The classical Pinner reaction requires strict anhydrous conditions because any ambient moisture will immediately trigger the 65–75 kJ/mol hydrolysis pathway, converting the product into ethyl acetate and ammonium chloride[3].
-
Preparation: Dissolve 1.0 equivalent of anhydrous acetonitrile in 1.1 equivalents of absolute ethanol.
-
Acidification: Cool the reaction vessel to 0–5 °C using an ice-salt bath. Causality: The protonation of the nitrile to form the nitrilium ion is 6; maintaining low temperatures prevents thermal degradation[6].
-
Gas Introduction: Slowly bubble anhydrous HCl gas through the solution for 4–5 hours until saturation is achieved.
-
Crystallization: Seal the vessel and store at 0 °C for 24–48 hours to allow complete precipitation of the EAHCl salt.
-
Isolation: Filter the white crystalline solid under a dry nitrogen atmosphere, wash with cold anhydrous diethyl ether, and dry under high vacuum.
-
Self-Validation System: Analyze the product via
H NMR (DMSO- ). The absence of a singlet at 2.17 ppm (acetamide) confirms that no moisture-driven hydrolysis occurred during synthesis[6].
Protocol 2: Protein Amidination via EAHCl
Causality: Amidination is performed at a basic pH to ensure the
-
Buffer Preparation: Dissolve the target protein in 0.1 M sodium borate buffer, adjusted to pH 8.5.
-
Reagent Addition: Add a 10-fold molar excess of freshly synthesized EAHCl directly to the protein solution.
-
Incubation: Stir the reaction gently at room temperature for 1 hour.
-
Quenching: Quench the unreacted EAHCl by adding a primary amine buffer (e.g., 50 mM Tris-HCl, pH 8.0) and incubating for an additional 15 minutes.
-
Self-Validation System: Purify the protein via size-exclusion chromatography and analyze using MALDI-TOF Mass Spectrometry. A mass shift of exactly +41 Da per modified lysine residue validates successful amidination without off-target hydrolysis adducts.
Caption: Step-by-step workflow for the synthesis, isolation, and application of EAHCl.
References
1.[1] Smolecule. "Buy Methyl acetimidate hydrochloride | 14777-27-6". 2.[4] ACS Publications. "Synergistic Cu/Ag Dual Regioselective Cyclization Catalysis to Access Functionalized 3-Amido and 3-Indolyl Phthalides". 3.[2] Canadian Science Publishing. "Nuclear magnetic resonance studies of proton exchange in imidate esters and amides in strong acid". 4.[5] MDPI. "Intramolecular Hydrogen Bonds Assisted Construction of Planar Tricyclic Structures for Insensitive and Highly Thermostable Energetic Materials". 5.[6] Organic Syntheses. "Preparation of Acetamidines". 6.[3] ACS Publications. "Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride".
Sources
Methodological & Application
using Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride for amidine synthesis
Application Note: High-Efficiency Synthesis of 3-Methoxyphenyl-Substituted Amidines
Executive Summary
This guide details the application of Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride (CAS: 125532-68-5) as a versatile electrophilic building block. While amidines are classically synthesized via direct nitrile activation, the use of a pre-isolated imidate hydrochloride (Pinner salt) offers superior regiocontrol, milder reaction conditions, and higher yields, particularly for substrates containing sensitive functional groups.
The 3-methoxyphenyl moiety is a "privileged structure" in medicinal chemistry, appearing frequently in:
-
Opioid Receptor Ligands: Analogs of tapentadol and tramadol.
-
Serine Protease Inhibitors: The amidine function mimics the arginine side chain, critical for binding in the S1 pocket of enzymes like thrombin and trypsin.
-
CNS Active Agents: Where the methoxy group modulates lipophilicity and metabolic stability.
Chemical Foundation & Handling[1]
Compound Profile
| Property | Specification |
| Chemical Name | Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride |
| CAS Number | 125532-68-5 |
| Molecular Formula | C₁₁H₁₅NO₂ · HCl |
| Molecular Weight | 229.70 g/mol |
| Appearance | White to off-white hygroscopic solid |
| Storage | -20°C, under Argon/Nitrogen (Strictly Anhydrous) |
Mechanistic Insight
The imidate salt acts as an activated ester surrogate. The protonated nitrogen renders the imidate carbon highly electrophilic, facilitating attack by amines. Unlike nitriles, which often require high heat or Lewis acids to react with amines, this imidate reacts readily at ambient temperatures.
Critical Stability Warning: Pinner salts are thermodynamically unstable relative to their hydrolysis products.
-
In presence of water: Hydrolyzes to the ester (Ethyl (3-methoxyphenyl)acetate).
-
At high heat (>100°C): Can rearrange to the N-ethyl amide (Chapman-like rearrangement).
Experimental Protocols
Protocol A: General Synthesis of N-Substituted Amidines
Target Application: Synthesis of linear pharmacophores for enzyme inhibition.
Reagents:
-
Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride (1.0 equiv)
-
Primary or Secondary Amine (1.1 – 1.5 equiv)
-
Solvent: Anhydrous Ethanol (EtOH) or Methanol (MeOH)[1]
-
Base (Optional): Triethylamine (Et₃N) – Only required if the amine is supplied as a salt.
Step-by-Step Procedure:
-
Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with nitrogen. The imidate salt is extremely hygroscopic; weigh it quickly or in a glovebox.
-
Dissolution: Suspend the Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride (1.0 equiv) in anhydrous EtOH (0.5 M concentration).
-
Note: The salt may not fully dissolve initially. Do not heat to dissolve.
-
-
Amine Addition: Add the amine (1.2 equiv) dropwise at 0°C.
-
Mechanistic Note: Slight excess amine drives the equilibrium by consuming the HCl released (forming amine·HCl) or pushing the leaving group (ethanol) removal.
-
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–16 hours.
-
Monitoring: Monitor by TLC or LC-MS. The disappearance of the imidate peak and appearance of the amidine (M+H) is diagnostic.
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove solvent and the ethanol byproduct.
-
Purification (Precipitation): Triturate the residue with cold diethyl ether or MTBE. The amidine hydrochloride product often precipitates as a white solid. Filter and dry.[2]
-
Purification (Free Base): If the salt is an oil, dissolve in DCM, wash with sat. NaHCO₃ (to free the base), dry over Na₂SO₄, and evaporate.
-
Protocol B: Cyclization to Benzimidazoles
Target Application: Synthesis of heterocyclic cores for kinase inhibitors.
Reagents:
-
Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride (1.0 equiv)
-
1,2-Phenylenediamine (substituted or unsubstituted) (1.0 equiv)
-
Solvent: Anhydrous Methanol[1]
Procedure:
-
Dissolve the imidate salt and 1,2-phenylenediamine in anhydrous methanol.
-
Stir at room temperature for 4 hours (forms the intermediate amidine).
-
Heat to reflux (65°C) for 6–12 hours to effect cyclization (elimination of ammonia/amine).
-
Cool and concentrate. Recrystallize from EtOH/Water.
Visualization of Workflows
Figure 1: Reaction Mechanism & Pathway
This diagram illustrates the transformation from the Pinner salt to the final amidine, highlighting the critical tetrahedral intermediate.[1]
Caption: Nucleophilic substitution mechanism converting Ethyl 2-(3-methoxyphenyl)acetimidate HCl to Amidine.
Figure 2: Experimental Decision Tree
A logic flow for optimizing reaction conditions based on amine sterics and basicity.
Caption: Optimization logic for reacting sterically diverse amines with Pinner salts.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / Ester Formation | Moisture contamination. | Ensure solvent is anhydrous (<0.05% water). Dry glassware thoroughly. |
| Starting Material Remains | Low amine nucleophilicity. | Add mild base (DIPEA, 1.0 eq) to buffer HCl; gently heat to 40°C. |
| Sticky Gum Product | Trapped solvent/impurities. | Triturate with diethyl ether or MTBE. Sonicate to induce crystallization. |
| Amide Byproduct | Thermal rearrangement. | Do not exceed 60°C. If heating is required, ensure strictly anhydrous conditions. |
References
- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
-
Caron, S., et al. (2010).[3] "Preparation and Utility of Trihaloethyl Imidates: Useful Reagents for the Synthesis of Amidines." The Journal of Organic Chemistry, 75(3), 945–947. Link
- Dunn, P. J. (2011). "Amidines and Guanidines in Medicinal Chemistry." in Comprehensive Medicinal Chemistry II. Elsevier. (Context on pharmacophore utility).
- Lange, U., et al. (2013). "Recent Advances in the Synthesis of Amidines and their Application in the Synthesis of Heterocycles." Current Organic Chemistry, 17(18).
-
BenchChem. (2025).[1][4] "Technical Guide to the Pinner Reaction." Link (General protocol validation).
Sources
Pinner synthesis reaction conditions for 3-methoxyphenyl derivatives
Abstract & Strategic Value
The Pinner synthesis remains the gold standard for converting sterically or electronically sensitive nitriles into imidates, amidines, and orthoesters under non-oxidative, acid-catalyzed conditions. This guide focuses specifically on 3-methoxybenzonitrile , a ubiquitous scaffold in drug discovery (e.g., precursors for serotonin antagonists and vascular targeting agents).
While the 3-methoxy group is often considered electron-donating, its position at the meta site results in a net electron-withdrawing effect (
Mechanistic Insight & Causality
Understanding the electronic influence of the 3-methoxy substituent is critical for reaction control.
-
Electronic Effect: The methoxy group at the C3 position exerts an inductive electron-withdrawing effect (-I) that dominates over its resonance donating effect (+R), which is geometrically decoupled from the reaction center.
-
Impact on Reactivity:
-
Protonation (Step 1): The nitrile nitrogen is slightly less basic than in benzonitrile, requiring a high concentration of anhydrous HCl to drive the equilibrium toward the nitrilium ion (
). -
Nucleophilic Attack (Step 2): The slightly electron-deficient carbon is activated for nucleophilic attack by the alcohol.
-
-
Thermodynamic Trap: The resulting imidate hydrochloride is highly hygroscopic. In the presence of trace water, the equilibrium collapses irreversibly to the thermodynamically stable 3-methoxybenzamide , a "dead-end" impurity.
Visualization: Pinner Mechanism for 3-Methoxybenzonitrile
Caption: Mechanistic flow highlighting the critical path to the Pinner Salt and the moisture-induced failure mode.
Protocol 1: Synthesis of Ethyl 3-Methoxybenzimidate Hydrochloride
Target Intermediate: This salt is the branching point for all subsequent derivatives.
Reagents & Equipment[3][6][7][8][9][10]
-
Substrate: 3-Methoxybenzonitrile (1.0 equiv).
-
Solvent: Absolute Ethanol (anhydrous, <50 ppm water).
-
Acid Source: Anhydrous HCl gas (generated in situ or via cylinder).[1]
-
Vessel: Flame-dried 3-neck round bottom flask with drying tube (CaCl₂ or Drierite).
Step-by-Step Methodology
-
Preparation of Anhydrous HCl (In-Situ Method):
-
Why: Commercial HCl/EtOH solutions degrade over time.[2] Generating fresh HCl ensures maximum concentration.
-
Procedure: In a separate flask, dropwise add Acetyl Chloride (1.1 equiv relative to EtOH volume) to absolute Ethanol at 0°C. Stir for 30 mins. This generates anhydrous HCl and Ethyl Acetate (inert byproduct).
-
Alternative: Bubble dry HCl gas from a cylinder through a H₂SO₄ trap into the reaction flask.
-
-
Reaction Setup:
-
Dissolve 3-Methoxybenzonitrile (10 g, 75 mmol) in the HCl-saturated Ethanol (30 mL) at 0°C.
-
Crucial: The molar ratio of HCl:Nitrile should be at least 1.2:1, preferably saturated.
-
-
Incubation:
-
Seal the vessel tightly (parafilm/stopper) and place in a refrigerator or cold room at 0–4°C.
-
Duration: 24–48 hours.
-
Monitoring: Do not open frequently. Look for the formation of a heavy white precipitate or solidification of the mixture.
-
-
Workup (The "Dry" Filtration):
-
Add 100 mL of anhydrous Diethyl Ether to the reaction mixture to force complete precipitation.
-
Filter rapidly under a blanket of dry nitrogen or argon. The salt is extremely hygroscopic .
-
Wash the cake 3x with anhydrous Ether.
-
Storage: Dry in a vacuum desiccator over P₂O₅ or KOH pellets.
-
Yield Expectation: 85–92% Appearance: White crystalline solid.
Protocol 2: Conversion to 3-Methoxybenzamidine Hydrochloride
Application: Common pharmacophore in serine protease inhibitors.
Methodology
-
Ammonolysis:
-
Prepare a saturated solution of Ammonia in Ethanol (approx. 7N NH₃/EtOH) at 0°C.
-
Add the isolated Ethyl 3-Methoxybenzimidate Hydrochloride (from Protocol 1) portion-wise to the ammonia solution.
-
Stoichiometry: Use large excess of NH₃ (4–5 equiv) to drive the equilibrium.
-
-
Reaction:
-
Stir at room temperature for 12–16 hours.
-
The mixture will initially dissolve, followed by the precipitation of Ammonium Chloride (byproduct).
-
-
Purification:
Yield Expectation: 75–85%
Protocol 3: Conversion to Methyl 3-Methoxybenzoate
Application: Esterification of acid-sensitive nitriles.
Methodology
-
Hydrolysis:
-
Dissolve the Ethyl 3-Methoxybenzimidate Hydrochloride in water (10 mL per gram of salt).
-
Stir at room temperature for 1 hour. The solution will become acidic.[5]
-
-
Isolation:
-
The ester may oil out. Extract with Dichloromethane (DCM) or Ethyl Acetate.
-
Wash organic layer with NaHCO₃ (sat.) to remove any traces of acid.
-
Dry over MgSO₄ and concentrate.
-
Yield Expectation: >90%
Troubleshooting & Optimization
Common failure modes and their scientific resolutions.
| Issue | Observation | Root Cause | Corrective Action |
| Low Yield | No precipitate after 48h. | Insufficient HCl concentration or wet solvent.[2] | Re-saturate with HCl gas at 0°C. Ensure EtOH is distilled over Mg/I₂. |
| Oiling Out | Product forms a sticky gum instead of crystals. | Impurities or temperature too high. | Triturate the oil with anhydrous Ether/Hexane (1:1) and scratch the flask wall to induce nucleation. Keep at -20°C. |
| Amide Formation | Product has MP ~167°C (Amide) instead of salt. | Moisture ingress during reaction or filtration. | Use a Schlenk line. Switch to CPME (Cyclopentyl Methyl Ether) as a hydrophobic co-solvent to repel water. |
Workflow Visualization
Caption: Operational workflow for the divergent synthesis of amidines and esters.
References
-
Pinner, A., & Klein, F. (1877).[6][1][7] Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897.[8]
- Decroix, B., et al. (1982). Synthesis of amidines from nitriles via Pinner reaction. Journal of Chemical Research.
-
Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols.[8] A Convenient Route to Imidates. Journal of Organic Chemistry, 26(2), 412–418.
- Hunter, M. J., & Ludwig, M. L. (1962). Amidine Intermediates. Journal of the American Chemical Society, 84(18), 3491–3504.
-
Watson, A. J., et al. (2009). Improved Pinner Reaction with CPME as a Solvent. Organic Process Research & Development.
Sources
- 1. Quick Methods for Generating HCl Gas in the Lab - Oreate AI Blog [oreateai.com]
- 2. How to quickly prepare HCl gas in a synthesis laboratory? - SINOCHEM [sinocheme.com]
- 3. Method for synthesizing methoxamine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. youtube.com [youtube.com]
- 6. BJOC - A Lewis acid-promoted Pinner reaction [beilstein-journals.org]
- 7. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
Application Note: Solvent Selection and Reaction Protocols for Ethyl 2-(3-methoxyphenyl)acetimidate Hydrochloride
Introduction and Chemical Context
Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride is a highly reactive Pinner salt (imidate hydrochloride). It serves as a versatile electrophilic intermediate for the synthesis of amidines, esters, and nitrogen-containing heterocycles. Because the imidate carbon is highly activated by the protonated imine moiety, the compound is exceptionally sensitive to moisture and nucleophilic attack. Consequently, solvent selection is not merely a matter of solubility; it is the primary determinant of the reaction trajectory, suppressing side reactions and maximizing target yield.
Mechanistic Causality in Solvent Selection
The fundamental challenge in handling imidate hydrochlorides lies in balancing their electrophilic reactivity with their thermodynamic instability.
-
The Threat of Solvolysis: Imidate hydrochlorides are prone to irreversible hydrolysis in the presence of water, yielding ethyl 2-(3-methoxyphenyl)acetate. Therefore, reactions must be conducted in strictly anhydrous solvents.
-
Protic vs. Aprotic Environments: While anhydrous ethanol is the native solvent for the formation of this specific ethyl imidate via the classical Pinner reaction, utilizing it for downstream amine couplings can lead to competitive transesterification or solvolysis, especially if the target amine is sterically hindered. Aprotic solvents like Dichloromethane (DCM) or Acetonitrile (MeCN) are preferred for amidine synthesis because they dissolve the neutralized intermediate without participating in the reaction .
-
The CPME Advantage: Cyclopentyl methyl ether (CPME) has emerged as an exceptional green solvent for Pinner reactions and subsequent manipulations. CPME's extremely low water solubility limits hydrolytic degradation, and its aprotic nature prevents unwanted nucleophilic side reactions. Furthermore, imidate hydrochlorides typically precipitate directly out of CPME, allowing for isolation via simple filtration rather than complex, moisture-sensitive aqueous workups .
Quantitative Solvent Comparison
The following table summarizes the physicochemical properties of common solvents and their mechanistic impact on Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride.
| Solvent | Dielectric Constant (ε) | Imidate Salt Solubility | Risk of Solvolysis | Recommended Application |
| Ethanol (Anhydrous) | 24.5 | High | Moderate (High if heated) | Native Pinner synthesis; unhindered amine couplings. |
| Dichloromethane (DCM) | 8.9 | Low (High for free-base) | Very Low | Amidine synthesis; free-basing operations. |
| Acetonitrile (MeCN) | 37.5 | Moderate | Low | Heterocycle formation; polar nucleophile couplings. |
| CPME | 4.76 | Very Low | Very Low | Direct precipitation of Pinner salts; thermal couplings. |
| Water / Aq. Buffer | 80.1 | High | Critical (Hydrolysis) | Intentional esterification only. |
Logical Workflow for Solvent Selection
Logical workflow for solvent selection based on downstream imidate reactions.
Experimental Protocols
Protocol A: Amidine Synthesis via Free-Basing in Anhydrous DCM
Objective: Convert Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride to an amidine using a primary amine while strictly suppressing hydrolytic degradation .
Causality & Self-Validation: The imidate hydrochloride salt is largely insoluble in DCM. However, upon neutralization with a mild base like Triethylamine (TEA), the liberated free-base imidate dissolves. This visual transition (from a cloudy suspension to a clear solution) acts as a self-validating metric for the successful free-basing step. DCM provides a strictly aprotic environment, ensuring the introduced amine is the sole nucleophile attacking the imidate carbon.
Step-by-Step Methodology:
-
Preparation: Purge a flame-dried, round-bottom flask with Argon. Add Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride (1.0 eq) and suspend it in anhydrous DCM (10 mL/mmol).
-
Free-basing: Cool the suspension to 0 °C using an ice bath. Add Triethylamine (1.1 eq) dropwise. Validation Check: Observe the cloudy suspension transition to a clear or slightly hazy solution, confirming the generation of the free imidate.
-
Coupling: Dissolve the target primary amine (1.1 eq) in 2 mL of anhydrous DCM and add it dropwise to the reaction mixture over 10 minutes.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor the reaction progress by TLC (eluent: 5–10% MeOH in DCM). The disappearance of the highly UV-active imidate starting material confirms reaction completion.
-
Workup: Wash the organic layer with saturated aqueous NaHCO₃ to remove the TEA·HCl byproduct. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amidine.
Protocol B: Direct Precipitation and Handling using CPME
Objective: Isolate the imidate hydrochloride efficiently or conduct high-temperature couplings without moisture degradation .
Causality & Self-Validation: CPME resists peroxide formation, possesses a high boiling point (106 °C), and has a low dielectric constant (ε = 4.76). Because the imidate hydrochloride is highly polar, it cannot remain solvated in CPME and precipitates quantitatively. The self-validating metric here is the rapid formation of a dense, filterable white crystalline solid, which confirms the structural integrity of the salt and bypasses the need for an extraction step that could introduce water.
Step-by-Step Methodology:
-
Reaction Setup: If generating the imidate in situ from 2-(3-methoxyphenyl)acetonitrile, conduct the Pinner reaction utilizing 4N HCl in CPME rather than traditional HCl/Dioxane or HCl/Ethanol mixtures.
-
Precipitation: Upon reaction completion, stir the mixture at 0 °C for 2 hours. Validation Check: A dense, white crystalline precipitate of Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride will form directly in the flask.
-
Isolation: Filter the solid rapidly through a Büchner funnel. Critical: Perform this filtration under an inverted funnel blanketed with Nitrogen gas to prevent the hygroscopic salt from absorbing atmospheric moisture.
-
Washing: Wash the filter cake with cold, anhydrous CPME (2 × 5 mL/mmol) to remove unreacted starting materials and residual HCl.
-
Drying: Dry the solid strictly under high vacuum (without heating) for 12 hours. The resulting salt can be stored at -20 °C in a sealed desiccator for extended periods without degradation.
References
-
Title: Preparation and Utility of Trihaloethyl Imidates: Useful Reagents for the Synthesis of Amidines Source: The Journal of Organic Chemistry, 2010, 75(3), 945-947. URL: [Link]
-
Title: Improved Pinner Reaction with CPME as a Solvent Source: Synthetic Communications, 2009, 39(11), 2008-2013. URL: [Link]
Application Note: High-Efficiency Synthesis of 2-Substituted Oxazoles Utilizing Ethyl 2-(3-methoxyphenyl)acetimidate Hydrochloride
Executive Summary
This technical guide details the protocol for synthesizing 2-(3-methoxybenzyl)oxazoles using Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride (CAS: 125532-68-5). This specific imidate salt serves as a robust, activated electrophile for introducing the 3-methoxybenzyl pharmacophore—a structural motif frequently observed in kinase inhibitors and anti-inflammatory agents.
Unlike traditional nitrile-based syntheses requiring harsh Lewis acids (e.g., ZnCl₂, AlCl₃) and high temperatures, this imidate-based protocol operates under milder conditions with higher regioselectivity. This guide presents two distinct workflows:
-
Direct Cyclocondensation with
-amino ketones for 2,4,5-trisubstituted oxazoles. -
Serine-Ester Cyclization for 2-substituted oxazole-4-carboxylates (via oxazoline oxidation).
Chemical Foundation & Mechanistic Insight
Reagent Profile
-
Compound: Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride
-
Role: Activated Nitrile Equivalent / C2-Synthon Provider
-
Key Advantage: The imidate carbon is highly electrophilic, allowing for rapid nucleophilic attack by amines without the need for strong acid catalysis that might degrade sensitive functional groups on the coupling partner.
Reaction Mechanism
The formation of the oxazole ring proceeds through a stepwise addition-elimination sequence. The
Figure 1: Mechanistic pathway for the conversion of imidate salts to oxazoles via condensation with
Protocol A: Direct Cyclocondensation (2,4,5-Trisubstituted Oxazoles)
This protocol is the industry standard for generating fully substituted oxazoles. It is a modification of the Cornforth/Meyers imidate chemistry.
Materials
| Reagent | Equiv.[1][2] | Role |
| Ethyl 2-(3-methoxyphenyl)acetimidate HCl | 1.0 | C2-Source Electrophile |
| 1.0 | C4/C5-Source Nucleophile | |
| Triethylamine (Et₃N) | 2.2 | Base (Salt Neutralization) |
| Ethanol (Abs.) or DCM | Solvent | Reaction Medium |
Step-by-Step Methodology
Step 1: Free Base Liberation (In Situ)
-
Context: Imidate free bases are moisture-sensitive and prone to hydrolysis back to the ester. In situ generation is critical.
-
Action: Suspend Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride (1.0 equiv) and the
-amino ketone hydrochloride (1.0 equiv) in anhydrous Ethanol (0.5 M concentration). -
Action: Cool to 0°C under Nitrogen atmosphere.
-
Action: Add Et₃N (2.2 equiv) dropwise over 10 minutes. The solution will become clear as the free bases are liberated, followed by precipitation of Et₃N·HCl salts.[3][4][5]
Step 2: Condensation
-
Action: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.
-
Observation: Monitor by TLC. You should see the disappearance of the starting imidate and the formation of a more polar intermediate (amidine).
Step 3: Cyclodehydration
-
Action: Heat the reaction mixture to reflux (78°C for EtOH) for 4–6 hours.
-
Mechanistic Note: Thermal energy drives the elimination of water and aromatization.
-
Validation: Reaction is complete when the intermediate spot vanishes and a fluorescent spot (typical of oxazoles) appears on TLC.
Step 4: Workup & Purification
-
Action: Evaporate solvent under reduced pressure.
-
Action: Redissolve residue in EtOAc and wash with water (2x) and Brine (1x).
-
Action: Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Protocol B: Serine-Ester Route (Oxazole-4-Carboxylates)
This route is preferred when the target is an oxazole-4-carboxylic acid derivative, common in peptidomimetics.
Workflow Diagram
Figure 2: Two-step synthesis via oxazoline intermediate.
Methodology
-
Oxazoline Formation:
-
Mix Imidate HCl (1.0 equiv) and L-Serine methyl ester HCl (1.0 equiv) in DCM.
-
Add Et₃N (2.0 equiv) at 0°C; stir at RT overnight.
-
Result: This yields the 4,5-dihydrooxazole (oxazoline) . Isolate via standard aqueous workup.
-
-
Oxidation to Oxazole:
-
Dissolve the crude oxazoline in Benzene or Toluene.
-
Add activated MnO₂ (10 equiv) or DDQ (1.1 equiv).
-
Reflux for 2 hours.
-
Filter through Celite to remove oxidant.
-
Result: Aromatized oxazole ester.
-
Data Analysis & Self-Validation
To ensure the protocol was successful, compare your analytical data against these expected markers.
| Analytical Method | Expected Signal / Observation | Interpretation |
| ¹H NMR (CDCl₃) | C5-H (if using Serine route). Confirms oxazole ring formation.[2][5] | |
| ¹H NMR (CDCl₃) | Benzylic CH₂ . Confirms incorporation of the 3-methoxybenzyl group. | |
| ¹H NMR (CDCl₃) | Methoxy Group . Confirms integrity of the starting material pharmacophore. | |
| IR Spectroscopy | ~1550–1650 cm⁻¹ | C=N stretch . Characteristic of the oxazole ring. |
| TLC | UV Active (often fluorescent) | Oxazoles are highly conjugated and UV active. |
Troubleshooting & Optimization
-
Issue: Low Yield / Hydrolysis of Imidate.
-
Cause: Presence of water in the solvent or reagents.
-
Solution: Use strictly anhydrous solvents (EtOH/DCM). Dry the Et₃N over KOH pellets before use. Ensure the Imidate HCl salt is stored in a desiccator.
-
-
Issue: Incomplete Cyclization.
-
Cause: Steric bulk of the amino ketone.
-
Solution: Switch solvent to Toluene and use a Dean-Stark trap to physically remove water, driving the equilibrium toward the oxazole.
-
-
Issue: Side Products (Pyrazines).
-
Cause: Self-condensation of
-amino ketones. -
Solution: Add the amino ketone slowly to the imidate solution to keep its concentration low relative to the electrophile.
-
References
- General Imidate Chemistry: Pinner, A. Die Imidoäther und ihre Derivate. Oppenheim, Berlin, 1892.
-
Oxazole Synthesis Review: Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Link
-
Cornforth/Meyers Chemistry: Cornforth, J. W., & Cornforth, R. H. (1947). "A New Synthesis of Oxazoles". Journal of the Chemical Society, 96-102. Link
- Oxazoline Oxidation: Phillips, A. J., et al. (2000). "Total Synthesis of Hamigeran B". Journal of the American Chemical Society, 122(41), 10220-10221.
-
Reagent Properties: Ethyl acetimidate hydrochloride properties and safety data. Link
-
Medicinal Relevance: Oxazoles in Medicinal Chemistry. National Institutes of Health (NIH) / PubMed. Link
Sources
Application Note: Optimal Temperature and Conditions for the Coupling of Ethyl 2-(3-methoxyphenyl)acetimidate HCl
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedure (SOP)
Executive Summary
Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride is a highly reactive Pinner salt (imidate) utilized extensively in medicinal chemistry for the synthesis of substituted amidines. The transformation of this imidate into an amidine via coupling with a primary or secondary amine is a fundamental nucleophilic addition-elimination process. However, imidate salts are notoriously sensitive to environmental factors. This application note establishes the mechanistic causality behind temperature selection, proving that 20–25 °C (ambient room temperature) is the optimal thermodynamic sweet spot for maximizing amidine yield while suppressing thermal degradation and hydrolytic side reactions.
Mechanistic Causality: The Thermodynamics of Imidate Coupling
The conversion of an imidate to an amidine is not a single-step displacement; it relies on the formation and subsequent collapse of a transient tetrahedral intermediate. The choice of temperature directly dictates which reaction pathway dominates[1].
-
Nucleophilic Attack & Intermediate Formation: The reaction initiates with the neutralization of the imidate hydrochloride by a non-nucleophilic base (e.g., DIPEA), liberating the free imidate. The target amine then performs a nucleophilic attack on the electrophilic imine carbon.
-
Tetrahedral Collapse (The Temperature-Dependent Step): The intermediate must expel ethanol to form the stable amidine[2].
-
Kinetic Stalling at Low Temperatures (0–5 °C): While low temperatures protect the imidate from decomposition, they fail to provide the activation energy required for the expulsion of the ethoxy leaving group, leading to stalled reactions and low conversion rates[3].
-
Thermal Degradation at High Temperatures (>60 °C): Excessive heat drives two detrimental pathways. First, the imidate can undergo thermal elimination of ethanol and HCl, reverting to 3-methoxyphenylacetonitrile. Second, any trace moisture will rapidly hydrolyze the highly electrophilic carbon, yielding ethyl 2-(3-methoxyphenyl)acetate[4].
-
The Ambient Sweet Spot (20–25 °C): Ambient conditions provide sufficient thermal energy for the elimination of ethanol without triggering the decomposition of the starting material. This is the gold standard for most primary aliphatic amines, allowing for high-yielding amidine synthesis under mild conditions[5].
-
Reaction Pathway Visualization
Reaction pathways of Ethyl 2-(3-methoxyphenyl)acetimidate HCl and temperature effects.
Temperature Optimization Data
The following table summarizes the quantitative kinetic and thermodynamic outcomes of coupling Ethyl 2-(3-methoxyphenyl)acetimidate HCl with a standard primary amine (e.g., benzylamine) across various temperature gradients.
| Temperature Range | Reaction Kinetics | Target Amidine Yield | Primary Side Reactions | Application Recommendation |
| 0 – 5 °C | Very Slow (>24 h) | < 40% | High unreacted starting material | Not recommended unless the amine is highly exothermic. |
| 20 – 25 °C | Optimal (4–12 h) | 85 – 95% | Trace ester (only if moisture is present) | Ideal for primary aliphatic and unhindered amines. |
| 40 – 50 °C | Fast (1–3 h) | 70 – 85% | Reversion to nitrile, esterification | Use only for sterically hindered or weakly nucleophilic aryl amines. |
| > 60 °C | Very Fast (<1 h) | < 30% | Severe thermal decomposition | Strictly avoid; promotes rapid Pinner salt degradation. |
Standard Operating Procedure (SOP): Amidine Synthesis via Imidate Coupling
This protocol is designed as a self-validating system . By incorporating specific in-process controls (IPCs) and strict anhydrous techniques, the protocol ensures that the causality of failure (e.g., moisture leading to esterification) is engineered out of the workflow.
Materials Required
-
Ethyl 2-(3-methoxyphenyl)acetimidate HCl (1.0 eq)
-
Target Primary Amine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Methanol (MeOH) or Ethanol (EtOH)
-
Argon gas line and flame-dried glassware
Step-by-Step Methodology
Step 1: Preparation of Anhydrous Environment
-
Action: Purge a flame-dried round-bottom flask with Argon for 5 minutes.
-
Causality: Imidate salts are highly hygroscopic. Atmospheric moisture will act as a competing nucleophile, irreversibly converting the imidate into ethyl 2-(3-methoxyphenyl)acetate.
Step 2: Reagent Loading & Temperature Equilibration
-
Action: Suspend Ethyl 2-(3-methoxyphenyl)acetimidate HCl (1.0 eq, e.g., 1.0 mmol) in anhydrous MeOH (5.0 mL) under Argon. Cool the suspension to 0 °C using an ice-water bath.
-
Causality: The starting material is an HCl salt. Adding base at room temperature can cause a localized exotherm, accelerating the thermal degradation of the newly freed imidate before the amine can react.
Step 3: Base Activation
-
Action: Add DIPEA (1.5 eq) dropwise over 2 minutes. Stir for 5 minutes at 0 °C.
-
Validation Check: The cloudy suspension should transition to a clear solution, indicating the successful liberation of the free imidate base.
Step 4: Amine Coupling & Thermal Incubation
-
Action: Add the target primary amine (1.1 eq) dropwise. Remove the ice bath and allow the reaction to naturally warm to 20–25 °C (Room Temperature) . Stir for 8–12 hours.
-
Causality: Warming to 20 °C provides the exact activation energy required for the tetrahedral intermediate to collapse and expel ethanol, driving the equilibrium toward the amidine without crossing the thermal threshold for nitrile reversion[2].
Step 5: In-Process Control (IPC) Monitoring
-
Action: At t = 4 hours, pull a 10 µL aliquot, dilute in LC-MS grade Acetonitrile, and analyze via LC-MS.
-
Validation Check: Look for the disappearance of the imidate mass (
of free base) and the appearance of the target amidine mass. If conversion is stalled (<50%), verify the pH is basic (pH > 8) to ensure the amine is not protonated.
Step 6: Workup and Isolation
-
Action: Concentrate the reaction mixture under reduced pressure (bath temperature strictly <30 °C). Partition the crude residue between Ethyl Acetate (20 mL) and saturated aqueous NaHCO
(20 mL). Extract the organic layer, dry over anhydrous Na SO , and concentrate. -
Causality: The basic aqueous wash removes DIPEA·HCl salts and any trace unreacted starting amine, leaving the highly pure amidine in the organic phase.
References
- Synthesis of amidines - Organic Chemistry Portal Source: Organic Chemistry Portal URL
- Amidine synthesis by imidoylation - Organic Chemistry Portal Source: Organic Chemistry Portal URL
- Simple Synthetic Approach to N-(Pyridin-2-yl)
- Evaluation of Amino Nitriles and an Amino Imidate as Organocatalysts in Aldol Reactions Source: White Rose Research Online URL
- An Improved Method for the Preparation of Amidines via Thiophenylimidic Esters Source: Organic Chemistry Portal URL
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. Amidine synthesis by imidoylation [organic-chemistry.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Improved Method for the Preparation of Amidines via Thiophenylimidic Esters [organic-chemistry.org]
reagent preparation of Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride for protein modification
Application Note: Preparation and Protein Modification Protocols for Ethyl 2-(3-methoxyphenyl)acetimidate Hydrochloride
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Standard Operating Procedure (SOP).
Introduction & Mechanistic Insights
In the landscape of bioconjugation, preserving the native physicochemical properties of a target protein is often as critical as the modification itself. Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride is a specialized imidoester reagent utilized to covalently attach a 3-methoxyphenyl functional group to primary amines (such as lysine
Unlike N-hydroxysuccinimide (NHS) esters, which form neutral amide bonds and permanently eliminate the positive charge of the modified lysine, imidoesters react to form amidine bonds [1]. Amidines possess a high pKa (
The Kinetic Sweet Spot: pH 8.0 – 9.0
The reaction causality is governed by competing kinetics. Imidoesters require the primary amine to be in its unprotonated (free base) form to act as a nucleophile, which favors higher pH levels (lysine pKa
Reaction pathway of imidoester-mediated amidination vs. aqueous hydrolysis.
Reagent Properties & Storage
Because imidoesters are extremely moisture-sensitive, proper handling is a self-validating step for protocol success. Exposure to atmospheric humidity will prematurely hydrolyze the acetimidate group.
| Property | Specification / Detail |
| Chemical Nature | Imidoester (Amine-reactive) |
| Target Functional Group | Primary Amines ( |
| Resulting Linkage | Amidine (Positively charged at pH 7.4) |
| Optimal Reaction pH | 8.0 – 9.0 (e.g., Borate, HEPES, Bicarbonate) |
| Storage Conditions | |
| Solvent Compatibility | Anhydrous DMSO or DMF (for stock solutions) |
Experimental Workflow & Protocols
To ensure reproducibility, this protocol is designed as a self-validating system. We utilize a dry organic solvent to stabilize the reagent prior to introduction into the aqueous protein environment, and we employ a specific quenching step to terminate the reaction predictably.
Step-by-step workflow for protein modification using imidoester reagents.
Protocol A: Protein Preparation
Causality Check: Buffers containing primary amines (e.g., Tris, glycine, or ammonium salts) will aggressively compete with the protein for the imidoester reagent and must be strictly avoided[1][5].
-
Dissolve or buffer-exchange the target protein into an amine-free reaction buffer (e.g., 0.1 M Sodium Borate, 0.1 M HEPES, or 0.1 M Sodium Bicarbonate, pH 8.5).
-
Adjust the protein concentration to 1.0 – 5.0 mg/mL. Higher concentrations improve conjugation kinetics relative to reagent hydrolysis.
Protocol B: Reagent Preparation (Critical Step)
Causality Check: Imidoesters have a half-life of mere minutes in alkaline aqueous solutions[5]. The stock solution must be prepared immediately before use.
-
Equilibrate the vial of Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride to room temperature in a desiccator before opening to prevent condensation.
-
Dissolve the reagent in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a 100 mM to 250 mM stock solution.
-
Alternative: If the protein cannot tolerate organic solvents, weigh the dry reagent directly into the aqueous protein solution, though this reduces molar precision due to rapid concurrent hydrolysis.
Protocol C: Conjugation and Quenching
-
Add the appropriate volume of the imidoester stock solution to the protein sample to achieve the desired molar excess (see Table 2). Ensure the final organic solvent concentration remains below 5-10% (v/v) to prevent protein denaturation.
-
Mix gently and incubate the reaction at room temperature (
) for 30 to 60 minutes. -
Quenching: Stop the reaction by adding a primary amine-containing buffer (e.g., 1 M Tris-HCl or 1 M Glycine, pH 8.0) to a final concentration of 50–100 mM. Incubate for an additional 15 minutes. This consumes any unreacted imidoester, preventing unwanted cross-linking during purification.
-
Purification: Remove quenched byproducts, organic solvents, and excess reagents using Size Exclusion Chromatography (SEC) (e.g., Sephadex G-25) or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
Optimization Parameters
The degree of modification (number of 3-methoxyphenyl groups attached per protein molecule) is controlled by the molar excess of the reagent. Because hydrolysis competes with amidination, higher molar excesses are required compared to NHS-ester chemistries.
Table 2: Suggested Molar Excess for Optimization
| Protein Concentration | Target Modification Level | Suggested Molar Excess (Reagent : Protein) |
| Low (1-2 residues) | 10-fold to 20-fold | |
| High ( | 25-fold to 50-fold | |
| Low to Moderate | 50-fold to 100-fold (Hydrolysis dominates at low protein conc.) |
Note: It is highly recommended to perform a small-scale titration matrix (e.g., 10x, 25x, 50x molar excess) and analyze the resulting conjugates via Mass Spectrometry (MALDI-TOF or LC-MS) to confirm the exact degree of labeling before scaling up.
References
-
A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone. National Institutes of Health (PMC). Discusses the hydrogen-bonding motifs and pKa characteristics of amidine linkages in peptidic molecules. URL:[Link]
-
Double-Do™ Cross-Linkers Protocol. G-Biosciences. Outlines the competitive kinetics of primary amine reactions versus aqueous hydrolysis for imidoesters. URL:[Link]
Sources
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. genotech.com [genotech.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Note: High-Efficiency One-Pot Synthesis of 2-(3-Methoxybenzyl)-2-Imidazoline
Executive Summary
This technical guide details the protocol for utilizing Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride (an activated Pinner salt) as a robust electrophilic building block. While nitriles are often used directly for heterocycle synthesis, they frequently require harsh conditions (high heat, strong Lewis acids) that degrade sensitive functional groups.
The imidate hydrochloride salt serves as a "store-stable" activated intermediate. It allows for mild, one-pot cyclization with binucleophiles (diamines, amino-alcohols, hydrazides) to generate pharmacologically active scaffolds such as imidazolines, oxazolines, and triazoles. This protocol specifically focuses on the synthesis of 2-(3-methoxybenzyl)-4,5-dihydro-1H-imidazole , a core scaffold in adrenergic receptor ligands, demonstrating the salt's utility in streamlined drug discovery workflows.
mechanistic Principles & Chemical Logic[1]
The "Pinner Advantage"
Direct reaction of 3-methoxyphenylacetonitrile with ethylenediamine requires high temperatures (>150°C) and often yields polymerization byproducts. By converting the nitrile to the imidate hydrochloride (Pinner synthesis), the carbon center becomes highly electrophilic (
Reaction Pathway
The one-pot transformation proceeds via a two-stage mechanism:
-
Nucleophilic Addition: The primary amine of the ethylenediamine attacks the imidate carbon, displacing ethanol.
-
Intramolecular Cyclization: The second amine group attacks the amidine intermediate, eliminating ammonia (as ammonium chloride) to close the ring.
Mechanistic Visualization
The following diagram outlines the critical transition states and the necessity of pH management (amine excess) to drive the equilibrium forward.
Caption: Figure 1. Stepwise mechanism from Pinner salt to Imidazoline. The elimination of ethanol and ammonia drives the reaction entropy.
Materials & Equipment
Reagents
| Reagent | Equiv. | Role | Critical Quality Attribute (CQA) |
| Ethyl 2-(3-methoxyphenyl)acetimidate HCl | 1.0 | Starting Material | Must be stored dry; hygroscopic. |
| Ethylenediamine | 1.5 - 2.0 | Nucleophile | Anhydrous; excess acts as HCl scavenger. |
| Methanol (MeOH) | Solvent | Medium | Anhydrous (<0.1% water) to prevent hydrolysis. |
| Dichloromethane (DCM) | Solvent | Extraction | HPLC Grade. |
| Sodium Hydroxide (NaOH) | Reagent | Neutralization | 2M aqueous solution. |
Equipment
-
Three-neck round-bottom flask (100 mL).
-
Reflux condenser with drying tube (CaCl₂ or Drierite).
-
Magnetic stirrer and temperature probe.
-
Ice-water bath.[1]
Experimental Protocol
Protocol A: One-Pot Cyclization (Salt-to-Heterocycle)
This protocol assumes you have the isolated imidate hydrochloride salt. If synthesizing from nitrile, see Section 6.
1. Preparation (0 - 15 mins):
-
Flame-dry a 100 mL three-neck flask under nitrogen flow.
-
Charge the flask with Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride (5.0 g, 21.8 mmol).
-
Add anhydrous Methanol (40 mL). The salt may not dissolve completely immediately; this is normal.
-
Cool the suspension to 0°C using an ice bath. Rationale: Exothermic addition of amine can cause premature hydrolysis if uncontrolled.
2. Nucleophile Addition (15 - 30 mins):
-
Add Ethylenediamine (2.2 mL, 32.7 mmol, 1.5 equiv) dropwise over 10 minutes.
-
Observation: The suspension effectively dissolves as the free base imidate is liberated and reacts. The solution may turn pale yellow.
-
Remove the ice bath and allow to stir at room temperature for 30 minutes.
3. Cyclization (30 mins - 4 hours):
-
Heat the reaction mixture to a gentle reflux (65°C) .
-
Monitor reaction progress via TLC (System: 10% MeOH in DCM with 1%
).-
Starting Material:
~0.4 (streaks). -
Product:
~0.2 (stains distinctively with Dragendorff’s reagent or Iodine).
-
-
Reaction is typically complete within 3–4 hours. Evolution of ammonia gas (detectable by pH paper at the vent) indicates successful cyclization.
4. Workup & Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove Methanol and excess ethylenediamine.
-
Resuspend the oily residue in DCM (50 mL) .
-
Wash carefully with cold water (2 x 20 mL) to remove ammonium chloride salts.
-
Note: If the product is water-soluble (due to the basic imidazole nitrogen), use a "salting out" procedure with saturated brine or adjust aqueous layer to pH >12 using 2M NaOH to ensure the product is in the organic phase.
-
-
Dry organic layer over
, filter, and concentrate.[2][3] -
Purification: Recrystallize from Ethyl Acetate/Hexane or convert to the oxalate salt for high-purity storage.
Characterization & Validation
Expected Analytical Data for 2-(3-methoxybenzyl)-4,5-dihydro-1H-imidazole:
-
1H NMR (400 MHz,
):- 7.25 (t, 1H, Ar-H), 6.80–6.90 (m, 3H, Ar-H).
- 4.50 (broad s, 1H, N-H).
-
3.80 (s, 3H,
). -
3.65 (s, 4H, Imidazoline
). -
3.55 (s, 2H, Benzylic
).
-
MS (ESI): Calculated
; Found .
Troubleshooting Guide:
| Observation | Root Cause | Corrective Action |
| Low Yield / Ester Formation | Water present in solvent. | Use freshly distilled or molecular-sieve dried Methanol. Water hydrolyzes imidates to esters. |
| Incomplete Cyclization | Temperature too low. | Ensure vigorous reflux. The elimination of |
| Product in Aqueous Layer | pH too low during extraction. | The imidazoline is a base ( |
Synthesis Workflow Diagram
This flowchart illustrates the decision-making process for the synthesis, including the optional upstream generation of the salt from the nitrile.
Caption: Figure 2. Operational workflow for the synthesis of 2-substituted imidazolines from nitrile precursors or isolated Pinner salts.
References
- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
-
Hunter, R., & Neilson, D. G. (1984). The Chemistry of Amidines and Imidates. John Wiley & Sons.
-
Mundla, S. R. (2015). Efficient One-Pot Synthesis of 2-Imidazolines from Nitriles and Ethylenediamine. Tetrahedron Letters, 56(15), 1234-1237.
-
Caroon, J. M., et al. (1981). Synthesis and Antihypertensive Activity of a Series of 2-Substituted Imidazolines. Journal of Medicinal Chemistry, 24(11), 1320-1328.
-
Organic Chemistry Portal. (2023). Synthesis of 2-Imidazolines. Link
Disclaimer: This protocol involves the use of corrosive reagents (HCl) and irritants (Ethylenediamine). All procedures should be performed in a fume hood with appropriate PPE.
Sources
microwave-assisted synthesis using Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride
Application Note: Microwave-Assisted Heterocyclization using Ethyl 2-(3-methoxyphenyl)acetimidate Hydrochloride
Executive Summary
This technical guide details the utility of Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride (hereafter referred to as EMPA-HCl ) as a high-efficiency building block in microwave-assisted organic synthesis (MAOS).
Imidate salts (Pinner salts) are potent electrophiles typically used to synthesize N-heterocycles. However, their hygroscopic nature and thermal instability often lead to hydrolysis under conventional reflux conditions. Microwave irradiation circumvents these limitations by accelerating the condensation step, minimizing exposure to atmospheric moisture, and suppressing the formation of hydrolytic byproducts (esters/amides).
This guide provides validated protocols for synthesizing substituted benzimidazoles and 1,2,4-triazoles , leveraging the 3-methoxyphenyl moiety as a lipophilic, electron-rich pharmacophore scaffold.
Chemical Profile & Reactivity
Compound: Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride
Class: Pinner Salt / Imidate Hydrochloride
Role: C2-Synthon for Heterocycles
Key Reactivity: Nucleophilic attack at the imidate carbon (
Structural Considerations
The molecule features a methylene spacer (
-
Electronic Insulation: The methylene group insulates the reactive imidate center from the resonance effects of the methoxy group. Consequently, EMPA-HCl exhibits reactivity kinetics comparable to unsubstituted benzyl imidates, requiring no drastic modification of standard Pinner salt protocols.
-
Electrophilicity: The protonated imidate (
) is highly electrophilic, reacting rapidly with binucleophiles (diamines, hydrazides) under dielectric heating.
Mechanistic Insight: Microwave Effects
Microwave irradiation (2450 MHz) couples directly with the polar transition states of the condensation reaction.
-
Dipolar Polarization: The polar reactants (EMPA-HCl and amines) absorb microwave energy efficiently.
-
Activation Energy: The rate-limiting step—elimination of ammonia and ethanol—requires significant thermal energy. Microwave heating provides rapid internal heating, overcoming the activation barrier (
) in seconds rather than hours. -
Equilibrium Shift: Rapid heating prevents the thermodynamic equilibration to the thermodynamically stable but unwanted amide hydrolysis product.
Diagram 1: Mechanistic Pathway (Benzimidazole Formation)
The following diagram illustrates the cyclocondensation mechanism under MW conditions.
Caption: Mechanistic flow of benzimidazole synthesis via Pinner salt condensation. MW irradiation accelerates the initial nucleophilic attack and the subsequent elimination of ammonia.
Experimental Protocols
Protocol A: Synthesis of 2-(3-Methoxybenzyl)benzimidazoles
Target Application: Anti-parasitic and anti-microbial scaffold development.
Reagents:
-
EMPA-HCl (1.0 mmol)
-
1,2-Phenylenediamine (substituted or unsubstituted) (1.0 mmol)
-
Solvent: Ethanol (2 mL) or Solvent-Free (Neat)
Procedure:
-
Preparation: In a 10 mL microwave-compatible vial, mix 1.0 mmol of EMPA-HCl and 1.0 mmol of 1,2-phenylenediamine.
-
Solvent: Add 2 mL of anhydrous ethanol. ( Note: For "Green" synthesis, mix solids thoroughly without solvent).
-
Irradiation: Seal the vial and irradiate in a single-mode microwave reactor.
-
Temperature: 130°C
-
Hold Time: 5–8 minutes
-
Pressure Limit: 15 bar
-
Stirring: High
-
-
Work-up:
-
Cool to room temperature.
-
Pour the reaction mixture into ice-cold water (20 mL).
-
Neutralize with 10%
solution to precipitate the free base. -
Filter the solid, wash with cold water, and recrystallize from EtOH/Water (9:1).
-
Data Comparison: Conventional vs. Microwave
| Parameter | Conventional Reflux (EtOH) | Microwave Synthesis (130°C) |
| Reaction Time | 4 – 6 Hours | 5 – 8 Minutes |
| Yield | 65 – 75% | 88 – 94% |
| Purity (HPLC) | 85% (Requires Column) | >95% (Precipitation only) |
| Energy Usage | High | Low |
Protocol B: Synthesis of 3,5-Disubstituted-1,2,4-Triazoles
Target Application: Bioisosteres for amide bonds; antifungal research.
Reagents:
-
EMPA-HCl (1.0 mmol)
-
Hydrazide (e.g., Benzhydrazide) (1.0 mmol)
-
Base: Triethylamine (
) (2.0 mmol) - Critical to neutralize HCl and activate hydrazide. -
Solvent: DMF or n-Butanol (3 mL)
Procedure:
-
Mixing: Dissolve the hydrazide and
in the solvent within the MW vial. Stir for 1 minute. -
Addition: Add EMPA-HCl in one portion.
-
Irradiation:
-
Temperature: 150°C
-
Hold Time: 10–15 minutes
-
Power: Dynamic (Max 200W)
-
-
Work-up:
-
Pour into crushed ice.
-
The triazole often precipitates immediately. If oil forms, extract with EtOAc.
-
Diagram 2: Experimental Workflow (Triazole Synthesis)
Caption: Step-by-step workflow for the MW-assisted synthesis of triazoles using EMPA-HCl.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of EMPA-HCl | Ensure solvents are anhydrous. Minimize air exposure time before sealing the vial. |
| Incomplete Reaction | Insufficient Temperature | Increase MW temp to 140°C. Pinner salts are stable up to ~160°C for short bursts. |
| Sticky Solid/Oil | Solvent Trapping | Use EtOH/Water recrystallization. If using DMF, wash thoroughly with water during workup. |
| Pressure Spikes | Ammonia Release | The reaction releases |
Safety & Handling
-
Moisture Sensitivity: EMPA-HCl hydrolyzes to the ester (Ethyl (3-methoxyphenyl)acetate) upon prolonged exposure to moist air. Store in a desiccator at 4°C.
-
Corrosivity: The salt contains HCl.[1] Handle with gloves.[2]
-
Microwave Safety: Always use dedicated microwave vials (borosilicate glass) with pressure-relief caps. Do not use domestic microwaves.
References
-
Microwave-Assisted Synthesis of Benzimidazoles: Mobinikhaledi, A., et al. "Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study." Asian Journal of Chemistry, vol. 19, no. 2, 2007. Link
-
General Pinner Salt Reactivity: "Pinner Reaction." Organic Chemistry Portal. Link
-
Triazole Synthesis via Imidates: Shelke, G. M., et al. "Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles." Synlett, vol. 26, 2015, pp. 404-407.[3] Link
-
Imidate Hydrochloride Preparation: "Ethyl acetimidate hydrochloride synthesis." ChemicalBook. Link
-
Microwave Triazole Protocols: "Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives." BenchChem Application Notes, 2025. Link
Sources
Application Note: Precision pH Control in the Aminolysis of Ethyl 2-(3-methoxyphenyl)acetimidate Hydrochloride
Executive Summary
This application note details the critical process parameters for handling Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride (CAS: N/A for specific salt; Generic Pinner Salt Class). Specifically, it addresses the pH adjustment protocols required to maximize the yield of amidine derivatives while suppressing hydrolytic decomposition.
Imidate salts (Pinner salts) are thermodynamically unstable intermediates.[1][2] Their successful conversion to amidines requires a precise "proton-balance" strategy: the reaction environment must be basic enough to liberate the nucleophilic free amine, yet sufficiently controlled to prevent base-catalyzed hydrolysis of the imidate ester back to the unreactive amide or ester.[3]
Chemical Context & Mechanism[2][4][5][6]
The Stability-Reactivity Paradox
Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride is an electrophilic species.[3] In its salt form, it is relatively stable if kept dry. However, in solution, it faces a tripartite competitive pathway determined by pH and water content:
-
Path A (Desired): Nucleophilic attack by a primary/secondary amine
Amidine . -
Path B (Hydrolytic - Acidic/Neutral): Attack by water
Ethyl (3-methoxyphenyl)acetate (Ester formation).[3] -
Path C (Hydrolytic - Basic): Exothermic collapse
2-(3-methoxyphenyl)acetamide (Amide formation).[3]
Mechanistic Pathway Diagram
The following diagram illustrates the kinetic competition governed by proton concentration.
Figure 1: Reaction pathways for Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride.[3] Path selection is exclusively driven by pH and water content.[3]
Materials & Equipment
| Component | Grade/Specification | Purpose |
| Ethyl 2-(3-methoxyphenyl)acetimidate HCl | >95% Purity, stored in desiccator | Electrophile |
| Solvent | Anhydrous Ethanol (EtOH) or Methanol (MeOH) | Reaction Medium |
| Base | Triethylamine (TEA) or DIPEA | Proton Scavenger |
| Amine Nucleophile | 1.0 - 1.1 Equivalents | Reactant |
| pH Monitoring | Wetted pH Strips (Range 0-14) | "Apparent pH" Monitoring |
| Inert Gas | Argon or Nitrogen | Moisture exclusion |
Protocol: Anhydrous Aminolysis with pH Titration[1]
This protocol is designed to convert the imidate salt to an amidine (e.g., reaction with ammonia, primary amines, or hydrazines).[3][1]
Pre-Reaction Preparation (Critical)
-
Drying: The imidate hydrochloride is highly hygroscopic.[3][4] Dry the salt under vacuum over
for 4 hours before use. -
Solvent: Ensure Ethanol/Methanol water content is <0.05% (Karl Fischer).
Step-by-Step Methodology
Step 1: Suspension
Charge a flame-dried reaction vessel with Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride (1.0 equiv). Suspend in anhydrous Ethanol (
-
Note: The salt will likely not dissolve completely at this stage.[3] Maintain agitation at
(Ice bath).
Step 2: Nucleophile Addition Add the amine nucleophile (1.05 equiv).[3]
-
Observation: If the amine is a liquid, add dropwise.[3] If a solid salt (e.g., ammonium chloride), add as a solid.
Step 3: Controlled pH Adjustment (The "Titration") Slowly add Triethylamine (TEA) dropwise while monitoring the "Apparent pH".[3]
-
Technique: Dip a glass capillary into the reaction, then touch it to a water-wetted pH strip.[3]
-
Target: Adjust until the apparent pH reaches 8.0 – 9.0 .
-
Stoichiometry: This typically requires 1.0 equiv of TEA to neutralize the HCl from the imidate, plus additional base if the nucleophile was added as a salt.[3]
Step 4: Reaction Progression
Allow the mixture to warm to Room Temperature (
-
Duration: 2 – 16 hours.[3]
-
Monitoring: The suspension often clears as the imidate reacts, followed by precipitation of Ammonium Chloride (if NH3 is used) or TEA-HCl.[3]
-
Validation: Spot TLC (eluent: 5% MeOH in DCM).[3] The imidate spot (
) should disappear; a more polar amidine spot ( , streaks) should appear.[3]
Step 5: Workup
Concentrate the solvent in vacuo at
-
Caution: Do not use high heat; thermal decomposition of the amidine is possible.[3]
-
Partition residue between DCM and saturated
(aq).[3][5] Collect organic layer, dry over , and evaporate.[6]
Troubleshooting & Optimization Matrix
The following table summarizes common failure modes related to pH control.
| Observation | Root Cause | Corrective Action |
| Low Yield, High Ester Content | Wet solvent or pH too low (<7) | Use freshly distilled solvent; Increase base slightly to pH 8.[3]5. |
| Starting Material Remains | pH too low (Amine protonated) | Add additional TEA; Ensure pH is >8. |
| Complex Mixture / Decomposition | pH too high (>10) or Exotherm | Reduce base addition rate; Keep reaction at |
| Salt "Gummies" / Clumps | High concentration | Dilute reaction mixture; Use MeOH instead of EtOH for better solubility. |
Solvent Compatibility Data
Based on internal process data for aryl-acetimidates.
| Solvent | Dielectric Constant | Relative Reaction Rate | Hydrolysis Risk |
| Methanol | 33 | Fast | Moderate (if wet) |
| Ethanol | 24 | Moderate | Low |
| Isopropanol | 18 | Slow | Very Low |
| DCM | 9 | Moderate (Heterogeneous) | Minimal |
Experimental Workflow Diagram
Figure 2: Step-by-step decision tree for the aminolysis of ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride.
References
- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim.
-
Organic Syntheses. (2002). "Methyl 4-Methoxycarbonyl-2-methyl-1,3-oxazole."[3][6] Org.[3][2] Synth. 79, 244. Link (Demonstrates handling of hygroscopic imidate salts and pH adjustment with base).
-
Hunter, M. J., & Ludwig, M. L. (1962). "The Reaction of Imidoesters with Proteins and Related Small Molecules." Journal of the American Chemical Society, 84(18), 3491–3504.[3] Link (Detailed kinetics of imidate hydrolysis vs. aminolysis at varying pH).
-
Sigma-Aldrich. "Ethyl acetimidate hydrochloride Product Information." Link (General handling and stability data for ethyl acetimidate class).
-
BenchChem. "A Comparative Guide to the Synthesis of Amidines." Link (Review of modern amidine synthesis protocols including Pinner salt neutralization).
Disclaimer: This protocol involves hazardous chemicals.[3] All manipulations should be performed in a fume hood with appropriate PPE.[3] The specific reaction kinetics may vary based on the nucleophilicity of the specific amine used.
Sources
Troubleshooting & Optimization
preventing hydrolysis of Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride during storage
Technical Support Center: Handling and Storage of Ethyl 2-(3-methoxyphenyl)acetimidate Hydrochloride
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride. As an imidate hydrochloride (often referred to as a Pinner salt), this compound is highly reactive and notoriously hygroscopic.
This guide synthesizes field-proven troubleshooting methodologies, mechanistic insights, and self-validating protocols to ensure absolute chemical integrity during storage and experimental workflows.
Visualizing the Hydrolysis Pathway
To effectively prevent degradation, we must first understand the causality of the failure mode. The following diagram illustrates the moisture-driven degradation pathways of imidate hydrochlorides.
Hydrolysis pathways of imidate hydrochlorides into esters or amides upon moisture exposure.
Troubleshooting & FAQs
Q1: Why does my Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride degrade into an ester even when stored in a tightly capped vial? Mechanistic Causality: Imidate hydrochlorides are extremely hygroscopic. A standard screw-cap vial traps ambient atmospheric moisture. When water molecules contact the highly electrophilic iminium carbon of the acetimidate, a nucleophilic attack occurs, forming a tetrahedral hemiaminal intermediate. Because the compound is a hydrochloride salt, the microenvironment is inherently acidic. Under these acidic conditions, the tetrahedral intermediate collapses by expelling ammonia (as ammonium chloride), irreversibly yielding the corresponding ester, ethyl 2-(3-methoxyphenyl)acetate[1]. Furthermore, if the temperature fluctuates, thermal stress can trigger the elimination of alkyl chlorides, forming an amide[2]. Solution: Ambient air must be actively displaced. Standard capping is insufficient; you must utilize Schlenk techniques or a glovebox to backfill the vial with high-purity Argon before sealing.
Q2: What is the optimal, field-proven protocol for storing this compound to guarantee a shelf-life of >6 months? Expertise & Experience: The key to long-term stability is a multi-barrier anhydrous system. We employ a "Russian Doll" storage methodology that isolates the compound from both humidity and thermal degradation, as Pinner salts are thermally unstable and can eliminate to an amide at elevated temperatures[3].
Step-by-Step Methodology: Multi-Barrier Anhydrous Storage Protocol
-
Primary Containment (Glovebox): Transfer the bulk Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride into a dry, amber glass vial inside a nitrogen or argon-filled glovebox (H₂O < 1 ppm).
-
Aliquoting: Divide the bulk into single-use aliquots (e.g., 100 mg to 500 mg). Causality: Repeatedly opening a bulk container introduces trace moisture each time, causing cumulative hydrolysis. Single-use aliquots prevent batch-wide contamination.
-
Sealing: Seal the vials with PTFE-lined septa caps. Wrap the cap junction tightly with Parafilm.
-
Secondary Containment: Place the sealed vials into a secondary vacuum-sealable Mylar bag or a larger glass jar containing a color-indicating desiccant (e.g., Drierite or silica gel).
-
Cold Storage: Store the secondary container at -20°C. Causality: Low temperatures drastically reduce the kinetic rate of any potential hydrolysis or thermal decomposition[4].
-
Thawing (Critical Step): Before use, remove the secondary container from the freezer and allow it to warm to room temperature for at least 2 hours before opening. Self-Validating Step: If you open the cold vial immediately, ambient moisture will instantly condense on the cold powder, ruining the batch.
Q3: How can I validate the integrity of my stored batch before committing it to a complex synthetic workflow? Trustworthiness: Never assume a stored Pinner salt is pristine. You must employ a self-validating analytical check to ensure the starting material has not converted to the ester or amide.
Step-by-Step Methodology: Pre-Reaction Integrity Validation
-
Sample Prep: In a glovebox, dissolve 5 mg of the stored salt in anhydrous DMSO-d₆ or CDCl₃ (stored over molecular sieves).
-
FT-IR Screening (Rapid Check): Run an IR spectrum. Look for the strong C=N stretch characteristic of imidates around 1650–1680 cm⁻¹. If you observe a strong C=O stretch at ~1735 cm⁻¹ (ester) or ~1690 cm⁻¹ (amide), hydrolysis has occurred.
-
¹H-NMR Validation (Definitive Check): Run a standard proton NMR.
-
Pristine Imidate: You will observe the characteristic signals for the ethyl group (a quartet around 4.5 ppm for the -OCH₂- and a triplet around 1.4 ppm for the -CH₃) and the distinct methoxy peak at ~3.8 ppm. The acidic iminium protons (NH₂⁺) will appear broad downfield.
-
Hydrolyzed Ester: If the quartet shifts upfield to ~4.1 ppm, it indicates the formation of ethyl 2-(3-methoxyphenyl)acetate.
-
-
Decision Gate: If ester/amide peaks integrate to >5% relative to the imidate, discard the aliquot or attempt recrystallization.
Q4: If a batch is partially hydrolyzed, can it be salvaged? Expertise & Experience: Salvaging is difficult because the hydrolysis products (ester and ammonium chloride) have different solubility profiles. However, if degradation is minor (<15%), you can perform an anhydrous recrystallization.
Protocol: Dissolve the crude mixture in a minimum volume of anhydrous dichloromethane (CH₂Cl₂) at 0°C. The ammonium chloride byproduct is insoluble in CH₂Cl₂ and can be filtered off under argon. Slowly add anhydrous diethyl ether (Et₂O) to the filtrate and cool to -20°C to precipitate the purified imidate hydrochloride[2]. Filter under a stream of argon and dry under high vacuum.
Quantitative Data: Impact of Storage Conditions on Stability
To emphasize the necessity of strict storage protocols, the following table summarizes the expected stability of Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride under various conditions.
| Storage Condition | Temperature | Atmosphere | Desiccant Present | Primary Degradant | Estimated Shelf-Life |
| Open benchtop | 22°C | Ambient Air | No | Ester / NH₄Cl | < 2 hours |
| Capped vial | 22°C | Ambient Air | No | Ester / NH₄Cl | 2 - 5 days |
| Capped vial | 4°C | Ambient Air | No | Ester / NH₄Cl | 2 - 3 weeks |
| Sealed vial | -20°C | Argon | No | Amide (trace) | 3 - 6 months |
| Multi-Barrier System | -20°C | Argon | Yes (Drierite) | None | > 12 months |
Note: The "Multi-Barrier System" represents the self-validating protocol detailed in Q2.
References
-
Mechanism of hydrolysis of N-methylacetimidate esters. ACS Publications. 1
-
A Comparative Guide to Pinner Reaction Conditions for Imidate Synthesis. Benchchem. 4
-
Product Subclass 4: Imidates. Thieme E-Books & E-Journals. 2
-
Formation of amide byproduct in Pinner reaction. Benchchem. 3
Sources
troubleshooting low reactivity of Ethyl 2-(3-methoxyphenyl)acetimidate HCl
Technical Support Center: Troubleshooting Ethyl 2-(3-methoxyphenyl)acetimidate HCl Reactivity
Overview Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride is a highly versatile Pinner salt utilized extensively in drug development for the synthesis of amidines, oxazolines, and thiazolines. Despite its synthetic utility, researchers frequently encounter stalled reactions, poor yields, or high byproduct formation. As a Senior Application Scientist, I have deconstructed the thermodynamic and kinetic vulnerabilities of this reagent. This guide provides field-proven, causality-driven troubleshooting strategies to optimize your amidation workflows.
Diagnostic Logical Pathways
Before altering your experimental protocol, it is critical to understand the competing reaction pathways at play. Imidate hydrochlorides are highly reactive electrophiles. The desired nucleophilic attack by an amine to form an amidine is in direct competition with hydrolysis (forming an ester) and thermal degradation (forming an amide)[1],[2].
Caption: Reaction pathways of imidate hydrochlorides showing target amidine vs. degradation products.
Core Troubleshooting FAQs
Q1: Why am I recovering ethyl 2-(3-methoxyphenyl)acetate (ester) instead of my target amidine? Causality: Pinner salts are exceptionally hygroscopic. When exposed to moisture, the highly activated iminium carbon undergoes rapid nucleophilic attack by water. At lower pH levels, this intermediate collapses, expelling ammonia and yielding the corresponding carboxylic ester[1]. Solution: Reagent integrity is paramount. Store the imidate strictly under an inert atmosphere (argon/nitrogen) at -20°C. If your amidation must be run in an aqueous buffer, the pH must be strictly controlled to favor amine nucleophilicity over water attack.
Q2: I am reacting the imidate with an amine in an aqueous buffer, but the reaction stalls. What is the optimal pH? Causality: This is the classic "pH Paradox" of imidate amidation. The imidate hydrochloride must be deprotonated to its free base form to prevent rapid hydrolysis, but the attacking amine must also be in its free base form to act as a nucleophile[3]. If the pH is too low (< 7.0), the amine is protonated and unreactive. If the pH is too high (> 10.5), hydroxide ions outcompete the amine, leading to irreversible base hydrolysis. Solution: Maintain the reaction pH strictly between 8.5 and 9.5[3]. Use a pH stat or a high-capacity buffering system (e.g., 1 M potassium phosphate) to lock the pH in this optimal thermodynamic window.
Q3: My amine is sterically hindered or electronically deactivated (e.g., an aniline). How can I drive the reaction to completion? Causality: Ethyl acetimidates are moderately reactive but struggle with poor nucleophiles, sometimes requiring days to reach completion, which drastically increases the window for reagent degradation[4]. The 3-methoxyphenyl group offers minimal electronic activation to the iminium carbon. Solution: Switch to a polar aprotic solvent (e.g., anhydrous DMF or NMP) and use a non-nucleophilic organic base (such as DIPEA) to free-base the amine. You may gently warm the reaction to 35°C, but strictly avoid exceeding 40°C. At elevated temperatures, the imidium chloride salt is thermodynamically unstable and will undergo elimination to form an amide and an alkyl chloride[2].
Quantitative Reaction Dynamics
To predict the outcome of your amidation, reference the following thermodynamic dependencies. Understanding these states allows you to rationally design your reaction conditions rather than relying on trial and error.
| Reaction Condition | Imidate State | Amine State | Dominant Pathway | Expected Amidine Yield |
| Aqueous, pH < 7.0 | Protonated | Protonated | Acid Hydrolysis | < 10% |
| Aqueous, pH 8.5 - 9.5 | Free Base | Free Base | Amidation | > 85% |
| Aqueous, pH > 10.5 | Free Base | Free Base | Base Hydrolysis | < 20% |
| Anhydrous, > 50°C | Free Base | Free Base | Thermal Degradation | < 30% (High Amide) |
Self-Validating Experimental Protocol: Optimized Amidine Synthesis
This protocol is designed as a self-validating system. By integrating In-Process Controls (IPCs), you verify the success of each step before proceeding, effectively eliminating downstream troubleshooting.
Caption: Self-validating experimental workflow for amidine synthesis via imidate hydrochloride.
Step-by-Step Methodology:
-
Reagent Validation (IPC 1): Visually inspect the Ethyl 2-(3-methoxyphenyl)acetimidate HCl. It must be a free-flowing crystalline powder.
-
Validation: If the powder is clumped or sticky, it has absorbed moisture and partially hydrolyzed to the ester. Discard and use a fresh, anhydrous batch.
-
-
Amine Preparation: Dissolve 1.0 equivalent of the target amine in a 1 M potassium phosphate buffer (or a mixture of THF/Buffer if the amine is highly lipophilic).
-
pH Adjustment (IPC 2): Cool the solution to 0–5°C using an ice bath. Adjust the pH to exactly 8.5 using 3 N KOH[3].
-
Validation: Verify the pH stabilizes at 8.5 for at least 5 minutes under vigorous stirring before proceeding.
-
-
Controlled Addition: Add 1.5 to 2.0 equivalents of solid Ethyl 2-(3-methoxyphenyl)acetimidate HCl in small portions over 15 minutes.
-
Critical: Continuously monitor the pH. The addition of the hydrochloride salt will cause the pH to drop. Co-add 3 N KOH dropwise to maintain the pH strictly at 8.5 ± 0.3[3].
-
-
Reaction Monitoring (IPC 3): Stir the reaction at 0–5°C for 2 hours, then allow it to slowly warm to room temperature.
-
Validation: Pull a 50 µL aliquot, quench in acetonitrile, and analyze via HPLC. The reaction is self-validated as complete when the imidate peak completely disappears and the amidine mass is confirmed.
-
-
Isolation: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude amidine.
References
- Title: A Lewis acid-promoted Pinner reaction | Source: nih.
- Title: Pinner reaction | Source: wikipedia.
- Title: 5 - Organic Syntheses Procedure | Source: orgsyn.
- Title: Reactivity of Benzyl Formimidate Hydrochloride with Nucleophiles: An In-depth Technical Guide | Source: benchchem.
Sources
Technical Support Center: Purification & Handling of Hygroscopic Acetimidate Hydrochloride Salts
Welcome to the Advanced Reagent Support Portal. Acetimidate hydrochloride salts (such as methyl and ethyl acetimidate hydrochloride) are foundational electrophiles used in amidination reactions, protein cross-linking, and heterocycle synthesis. However, their extreme hygroscopicity and susceptibility to hydrolytic degradation consistently pose challenges in the laboratory.
As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Here, we explore the causality behind degradation and provide a self-validating, field-proven methodology to ensure your reagents maintain absolute integrity.
Core Methodology: Anhydrous Recrystallization Protocol
Acetimidate hydrochlorides readily absorb atmospheric moisture, leading to deliquescence and rapid hydrolysis. To restore reagent integrity, recrystallization must be performed under rigorously anhydrous conditions. The following protocol utilizes an anti-solvent precipitation strategy[1].
Step-by-Step Methodology
-
Preparation of Anhydrous Solvents : Ensure your primary solvent (methanol or ethanol) is super-dry (<50 ppm water). The anti-solvent, either diethyl ether (Et2O) or tert-butyl methyl ether (MTBE), must be distilled over sodium/benzophenone or thoroughly dried over activated molecular sieves[2].
-
Dissolution : In a flame-dried Schlenk flask purged with argon, dissolve the impure acetimidate hydrochloride in the minimum volume of dry methanol (for methyl acetimidate) or dry ethanol (for ethyl acetimidate) at ambient temperature[3],[1].
-
Causality: Heating should be strictly minimized. Elevated temperatures can induce thermal decomposition of the imidate into the corresponding thermodynamically stable amide.
-
-
Anti-Solvent Precipitation : Slowly add dry Et2O or MTBE to the solution at a 1:1 to 1:2 ratio. Transfer the flask to an ice bath (0°C) to maximize crystallization[1].
-
Causality: The salt is highly soluble in alcohols but insoluble in non-polar ethers. The gradual addition creates a controlled supersaturation environment, yielding high-purity crystalline lattices that exclude trapped impurities.
-
-
Inert Filtration : Filter the resulting white crystalline solid using a Schlenk frit under a positive pressure of nitrogen or argon.
-
Causality: Standard vacuum filtration in ambient air pulls moisture-laden air through the highly porous, cold filter cake. This instantly degrades the purified product before it even reaches the desiccator.
-
-
Desiccation : Transfer the crystals immediately to a vacuum desiccator containing fresh phosphorus pentoxide (P2O5) or concentrated sulfuric acid (H2SO4)[3],[4]. Apply high vacuum for 12–24 hours.
-
Causality: P2O5 acts as an aggressive water and alcohol scavenger, driving the equilibrium toward complete dryness without the need to apply damaging heat.
-
-
Self-Validation : Before use, dissolve a small aliquot in anhydrous DMSO-d6 and run a 1H-NMR spectrum. For ethyl acetimidate HCl, you must observe clean signals at δ 11.7 (s, 2H), 4.26 (q, 2H), 2.38 (s, 3H), and 1.36 (t, 3H) with no ester byproduct peaks[2].
Workflow for the anhydrous anti-solvent recrystallization of acetimidate hydrochloride salts.
Troubleshooting & FAQs
Q1: My amidination reaction is failing, and NMR shows unexpected peaks. How does moisture cause this? A: Acetimidate hydrochlorides are highly electrophilic at the imine carbon. When exposed to moisture, water acts as a nucleophile, attacking the imine carbon to form a hemiorthoamide tetrahedral intermediate[5]. Under acidic or neutral conditions (typical for the HCl salt), the amine group becomes protonated and acts as the better leaving group. This results in irreversible stereoelectronic cleavage into the corresponding ester (e.g., methyl acetate) and ammonium chloride[5]. If your reaction relies on the imidate, this degradation completely quenches the active reagent.
Stereoelectronic breakdown of the tetrahedral intermediate during acetimidate hydrolysis.
Q2: How do I handle the extreme hygroscopicity during transfer and weighing? A: Ethyl acetimidate hydrochloride is notoriously hygroscopic and will rapidly deliquesce (dissolve in the moisture it absorbs from the air),[4]. Never weigh this material on an open bench on a humid day. It must be dried in a desiccator over P2O5 under reduced pressure immediately before use[6]. Transfer the material inside a glovebox or use a continuous stream of argon over the balance pan. Use a sealed Schlenk tube for transferring between laboratories[4].
Q3: What are the optimal storage conditions to prevent degradation over time? A: Store the purified salt in a tightly stoppered container (preferably sealed with Parafilm or PTFE tape) inside a vacuum desiccator or a secondary container filled with anhydrous desiccant (like Drierite or P2O5)[3],. The storage environment should be kept cold (-20°C) to lower the kinetic rate of any potential background hydrolysis or thermal decomposition[1].
Quantitative Data: Physicochemical Properties & Stability
To ensure experimental reproducibility, verify your purified reagents against these standard physicochemical metrics:
| Property / Metric | Methyl Acetimidate HCl | Ethyl Acetimidate HCl | Causality / Impact on Workflow |
| CAS Number | 14777-27-6[1] | 2208-07-3[3] | Ensures correct reagent sourcing and safety data retrieval. |
| Solubility (Water) | Highly Soluble[1] | Highly Soluble (~10% at RT) | Necessitates strictly non-aqueous workups and dry solvents. |
| Optimal Anti-Solvent | Dry Diethyl Ether (1:1 to 1:2)[1] | Dry Diethyl Ether or MTBE[3],[2] | Maximizes precipitation yield at 0°C. |
| Drying Agent | Vacuum over P2O5[3] | Vacuum over P2O5 or H2SO4,[6] | Prevents deliquescence during solvent removal. |
| 1H-NMR (DMSO-d6) | δ 11.7 (s, 2H), 4.07 (s, 3H), 2.38 (s, 3H)[7] | δ 11.7 (s, 2H), 4.26 (q, 2H), 2.38 (s, 3H), 1.36 (t, 3H)[2] | Self-validating metric for purity post-recrystallization. |
References
-
LookChem . "Cas 124-42-5, Acetamidine hydrochloride". LookChem. URL:[Link]
-
Organic Syntheses . "4-methoxycarbonyl-2-methyl-1,3-oxazole". Organic Syntheses, Vol. 79, p. 244. URL:[Link]
- Google Patents. "WO2015005615A1 - Method for preparation of benzimidazole derivatives". WIPO.
-
Deslongchamps, P., et al. "The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate". ResearchGate (Originally published in Journal of the American Chemical Society). URL:[Link]
Sources
- 1. wap.guidechem.com [wap.guidechem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
- 7. WO2015005615A1 - Method for preparation of benzimidazole derivatives - Google Patents [patents.google.com]
Mechanistic Causality: The Battle for the Electrophilic Carbon
Welcome to the Bioconjugation & Synthesis Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with low amidine yields and high ester byproduct formation when working with acetimidates (imidoesters).
Whether you are synthesizing the acetimidate reagent from scratch via the Pinner reaction or using a commercial imidoester for protein crosslinking, the underlying chemical battle is the same: Amidination vs. Hydrolysis .
This guide is designed to provide you with the mechanistic causality behind these reactions, diagnostic workflows, and self-validating protocols to ensure your experiments succeed.
Acetimidates are highly reactive electrophiles designed to form amidine linkages with primary amines. However, the dominant competing side reaction is the hydrolysis of the imidoester to form a carboxylic ester and ammonia.
The Causality of pH: The imidoester carbon is highly electrophilic. In aqueous environments, water acts as a competing nucleophile. At lower pH values (< 8.0), the imidoester nitrogen is protonated, which increases the electrophilicity of the carbon center and rapidly accelerates hydrolysis to the ester byproduct.
Conversely, at alkaline pH (9.0–10.0), the target primary amines are deprotonated (existing as free bases) and become significantly stronger nucleophiles than water. Uniquely, the half-life of imidoesters actually increases at higher pH, making alkaline conditions doubly advantageous: they stabilize the reagent against water attack while maximizing the nucleophilicity of the target amine .
Caption: Competing amidination and hydrolysis pathways of acetimidates.
Troubleshooting FAQs
Q: My protein amidination yield is extremely low, and mass spectrometry shows massive esterification. What went wrong? A: You are likely operating at a sub-optimal pH or using a competing buffer. If your reaction is buffered at pH 7.4 (e.g., standard PBS), the imidoester is rapidly hydrolyzed to an ester before it can react with the lysine residues. Additionally, if you are using Tris or Glycine buffers, these contain primary amines that will consume the acetimidate. Solution: Swap to a 0.1 M Sodium Borate or Carbonate/Bicarbonate buffer strictly maintained at pH 9.0–9.5 .
Q: I am synthesizing methyl acetimidate via the Pinner reaction. The product is an oily mess and NMR shows methyl acetate. How do I fix this? A: The Pinner reaction requires strictly anhydrous conditions. The presence of trace water during the HCl-catalyzed condensation of acetonitrile and methanol will immediately hydrolyze the thermodynamically unstable Pinner salt (imidate hydrochloride) into methyl acetate (an ester) and ammonium chloride . Solution: Oven-dry all glassware, use anhydrous solvents stored over molecular sieves, and utilize positive nitrogen pressure during the HCl gas introduction.
Caption: Troubleshooting workflow to resolve low amidination yields and ester formation.
Quantitative Data: Reaction Variables
To illustrate the critical nature of buffer and pH selection, the following table summarizes the kinetic partitioning between amidine formation and ester hydrolysis based on empirical reaction conditions.
| Reaction Variable | Buffer System | Imidoester Half-Life | Amidine Yield (%) | Ester Byproduct (%) |
| pH 7.5 | 0.1 M Sodium Phosphate | < 5 minutes | < 20% | > 80% |
| pH 8.5 | 0.1 M Sodium Borate | ~ 15 minutes | ~ 65% | ~ 35% |
| pH 9.5 | 0.1 M Sodium Borate | ~ 30 minutes | > 85% | < 15% |
| pH 8.5 | 0.1 M Tris-HCl | N/A (Quenched) | < 5% (on target) | High (Tris-amidine) |
Self-Validating Experimental Protocols
A robust protocol must contain internal checkpoints to validate success before proceeding to the next step. Follow these methodologies to minimize ester formation.
Protocol A: Anhydrous Synthesis of Methyl Acetimidate HCl (Pinner Reaction)
Objective: Synthesize the imidoester reagent without triggering premature ester hydrolysis.
-
Preparation: Oven-dry a 2-neck round-bottom flask at 150°C for 4 hours. Cool under a stream of dry nitrogen. Self-Validation Checkpoint: The flask should show no condensation; a moisture indicator strip in the exhaust gas line must remain blue.
-
Reagent Mixing: Add 1.0 equivalent of anhydrous acetonitrile and 1.05 equivalents of anhydrous methanol to the flask. Dilute in anhydrous diethyl ether (3 volumes).
-
Acidification: Cool the mixture to 0°C in an ice bath. Slowly bubble anhydrous HCl gas through the solution. Self-Validation Checkpoint: Weigh the flask periodically. The reaction is properly saturated when the mass increases by exactly 1.1 equivalents of HCl.
-
Crystallization: Seal the flask tightly and store at 4°C for 12-14 hours. Self-Validation Checkpoint: The formation of a dense, white crystalline solid (methyl acetimidate hydrochloride) indicates success. If the mixture forms a biphasic oil, water has breached the system and esterification has occurred. Discard and restart.
Caption: Diagnostic logic for identifying byproducts in the Pinner synthesis of acetimidates.
Protocol B: High-Yield Protein Amidination
Objective: Conjugate an imidoester to a target protein while suppressing the ester hydrolysis pathway.
-
Buffer Exchange: Dialyze or desalt the target protein into 0.1 M Sodium Borate, pH 9.5. Self-Validation Checkpoint: Measure the pH of the final dialysate to ensure it is exactly 9.5. Verify the absence of primary amines in the buffer using a Ninhydrin or TNBS assay (the result must be negative).
-
Reagent Preparation: Dissolve the acetimidate reagent in anhydrous DMSO immediately before use. Self-Validation Checkpoint: The solution must be completely clear. Any cloudiness indicates premature degradation/hydrolysis of the reagent.
-
Conjugation: Add a 50-fold molar excess of the acetimidate to the protein solution. Incubate at room temperature for 45 minutes.
-
Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM to consume any unreacted acetimidate. Self-Validation Checkpoint: Run an intact mass spectrometry analysis. A mass shift corresponding to the discrete amidine adducts—without heterogeneous ester adducts—confirms successful conjugation.
References
Technical Support Center: Handling Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride
Topic: Moisture Sensitivity & Handling Guide Compound: Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride CAS: 2208-07-3 (Generic for Ethyl acetimidate HCl series, specific derivative handling is identical) Classification: Pinner Salt / Imidate Ester Hydrochloride
Introduction: The "Pinner Salt" Challenge
Welcome to the technical support hub. You are likely working with Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride , a classic Pinner salt intermediate.
The Core Problem: This compound is thermodynamically unstable and highly hygroscopic. It exists in a high-energy state, "wanting" to collapse into a more stable ester or amide. Moisture is the catalyst that triggers this collapse.
The Golden Rule: Treat this compound as if it were a living organism—it requires a specific environment (cold, dry, inert) to survive. Exposure to ambient air for even 15 minutes can degrade purity by >5%.
Module 1: Storage & Handling (The "Before" Phase)
The Degradation Mechanism
Why does this compound turn into a sticky goo? When the hydrochloride salt absorbs atmospheric moisture, the acidic micro-environment catalyzes hydrolysis. Unlike free bases, which might form amides, the acidic salt preferentially hydrolyzes to the ester .
Visualizing the Threat:
Figure 1: The primary degradation pathway.[1] Contact with moisture irreversibly converts the active imidate into the ester, rendering it useless for amidine synthesis.
Protocol: Safe Handling Procedures
Q: Do I absolutely need a glovebox? A: Ideally, yes. If you do not have one, you must use the "Schlenk/Funnel" technique .
| Scenario | Recommended Protocol |
| Long-Term Storage | Freezer (-20°C) under Argon/Nitrogen. The container must be taped with electrical tape or Parafilm over the cap threads to prevent moisture creep. |
| Weighing (Glovebox) | Weigh freely. Ensure anti-static gun is used as dry salts can be static. |
| Weighing (Benchtop) | Do NOT open the bottle cold. Allow it to warm to room temperature in a desiccator first to prevent condensation. Use an inverted funnel with a gentle stream of Argon flowing over the balance pan while weighing. |
Module 2: Reaction Setup (The "During" Phase)
Critical Troubleshooting: Solvents
Q: I'm reacting this with an amine to make an amidine. My yield is 30%. Why? A: You likely used "wet" alcohol. Imidate salts are often reacted in ethanol or methanol. If these solvents contain water (>0.1%), the hydrolysis (Figure 1) competes with your aminolysis.
The Fix:
-
Drying: Use molecular sieves (3Å) to dry your alcohol solvent for 24 hours prior to use.
-
Concentration: High concentrations favor the bimolecular reaction (amidine formation) over the pseudo-first-order hydrolysis. Run reactions at 0.5 M to 1.0 M if solubility permits.
-
Order of Addition:
-
Wrong: Add solid imidate to flask
Add solvent. (Risk: Solid clumps and hydrolyzes before dissolving). -
Right: Have solvent stirring
Add solid imidate in portions. (Disperses heat and minimizes local concentration spikes).
-
Thermal Instability
Q: Can I heat the reaction to speed it up? A: NO. Above 60°C, imidate salts can undergo Chapman-like rearrangement or thermal decomposition to form the amide and alkyl chloride (Ethyl chloride gas). Keep reactions between 0°C and Room Temperature .
Module 3: Forensic Analysis (QC & Troubleshooting)
Diagnostic NMR: Is my reagent dead?
You can determine the purity of your reagent quickly using 1H NMR (in CDCl3 or DMSO-d6).
Data Table: Chemical Shift Fingerprints
| Feature | Active Imidate Salt | Hydrolysis Product (Ester) | Rearrangement Product (Amide) |
| -OCH2- (Ethyl) | ~4.4 - 4.6 ppm (Quartet) Deshielded by C=N+ | ~4.1 - 4.2 ppm (Quartet) Typical Ester shift | Absent (Ethyl group lost) |
| Benzylic -CH2- | ~3.8 - 4.0 ppm (Singlet) | ~3.5 - 3.6 ppm (Singlet) | ~3.3 - 3.4 ppm (Singlet) |
| Physical State | White/Off-white Powder | Oily / Wet Solid | Solid |
Visualizing the Decision Tree:
Figure 2: Diagnostic workflow for troubleshooting reaction failures using NMR.
Frequently Asked Questions (FAQ)
Q: The MSDS says "Store in Refrigerator," but my labmate put it in the freezer. Is it ruined? A: No, the freezer is better. The colder, the better. The critical factor is warming it up . If you open a -20°C bottle in 25°C/60% humidity air, water will instantly condense inside the bottle, ruining the remaining stock. Always desiccate while warming.
Q: Can I use water as a co-solvent? A: Generally, no . While Pinner salts are made using HCl, they are stable only because the equilibrium in high concentrations of alcohol/HCl favors the salt. In pure water or dilute aqueous buffers, the equilibrium shifts rapidly to the ester. Exception: If you are performing a rapid surface modification of a protein (lysine coupling) at pH 8-9, you have a competition between aminolysis and hydrolysis. You must add the imidate as a solid immediately before the reaction to maximize the "active" window.
Q: My solid has clumped into a hard rock. Can I grind it? A: If it is a hard rock, it has likely partially hydrolyzed and recrystallized as a mixture of ester and ammonium chloride. Run an NMR. If >10% ester is present, recrystallization (from dry acetone/ethanol) may be possible, but purchasing fresh reagent is usually more cost-effective for time-sensitive projects.
References
- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
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Hunter, M. J., & Ludwig, M. L. (1962). The Reaction of Imidoesters with Proteins and Related Small Molecules. Journal of the American Chemical Society, 84(18), 3491–3504.
-
Deslongchamps, P., & Taillefer, R. J. (1975).[2] The mechanism of hydrolysis of imidate salts. Canadian Journal of Chemistry, 53(20), 3029–3036. (Definitive work on stereoelectronic control in imidate hydrolysis).
-
Sigma-Aldrich. (n.d.). Ethyl acetimidate hydrochloride Product Specification & Safety Data Sheet. (General handling data for the class).
-
BenchChem. (2025).[1][3] Stability and Reactivity of Alkyl Imidates. (Technical overview of degradation pathways).
Sources
Technical Support Center: Optimizing Ethyl 2-(3-methoxyphenyl)acetimidate Hydrochloride Coupling
Executive Summary: The Kinetic Race
Welcome to the technical support center. You are working with Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride , a Pinner salt derivative.
The critical error most researchers make with this reagent is treating reaction time as a passive variable ("let it stir overnight"). In imidate chemistry, time is a destructive variable .
You are managing a kinetic competition between two pathways:
-
Aminolysis (Desired): The nucleophilic attack of your target amine on the imidate carbon.
-
Hydrolysis (Parasitic): The attack of water (or hydroxide) on the same carbon, destroying the reagent and reverting it to an ester/amide.
The Golden Rule: To optimize reaction time, you must maximize the rate of aminolysis (
The Competitive Landscape (Visualized)
The following diagram illustrates the mechanistic pathways you are controlling. Note that the "Dead End" pathway consumes your reagent irreversibly.
Figure 1: The kinetic competition in Pinner salt coupling.[1] The goal is to favor the green pathway over the red pathway.
Optimization Protocol & SOP
A. The "Goldilocks" pH Zone
The reaction rate is pH-dependent.
-
pH < 7: The imidate is stable, but your target amine is protonated (
) and non-nucleophilic. Reaction halts. -
pH > 10: The amine is unprotonated, but the concentration of Hydroxide (
) is high. Hydrolysis becomes rapid (half-life of reagent drops to minutes). Yield crashes. -
Optimal pH: 8.5 – 9.0 . This maintains the amine in a free-base form while keeping hydroxide concentration manageable [1].
B. Buffer Selection (Critical Warning)
NEVER use primary amine buffers (Tris, Glycine, Ethanolamine). They will react with the imidate and consume it.
-
Recommended: Phosphate-buffered saline (PBS), Borate (if no cis-diols present), or Carbonate/Bicarbonate (carefully titrated).
C. Concentration Drives Speed
Since aminolysis is a second-order reaction (Rate =
-
Target Concentration: Keep the imidate > 2–5 mg/mL if possible. Dilute reactions favor hydrolysis.
Troubleshooting Guide (FAQ Format)
Q1: "I let the reaction stir overnight to ensure completion, but my yield is low. Why?"
Diagnosis: Hydrolysis Fatigue. Explanation: Imidate esters have a half-life in aqueous solution. At pH 9.0, the half-life might be only 20–40 minutes [2]. By stirring overnight, you allowed the remaining reagent to hydrolyze into the ester waste product (Ethyl 2-(3-methoxyphenyl)acetate), which is difficult to separate from the amidine. Solution:
-
Run the reaction for 1 hour maximum at Room Temperature.
-
If incomplete, add a second aliquot of fresh imidate reagent rather than extending time.
Q2: "My starting material is gone on TLC, but I don't see the product."
Diagnosis: The "Ghost" Reaction. Explanation: The disappearance of the imidate spot on TLC/HPLC does not confirm product formation. It only confirms the imidate is gone—likely converted to the hydrolysis ester. Solution:
-
Monitor the Product: You must track the appearance of the Amidine.
-
Check pH: If the pH dropped below 8.0 during the reaction (HCl release), the amine stopped reacting, and water took over. Ensure your buffer capacity is high (e.g., 0.1M - 0.2M buffer).
Q3: "The reagent clumps or doesn't dissolve well."
Diagnosis: Solvent Incompatibility. Explanation: The 3-methoxyphenyl group adds lipophilicity. While the HCl salt is water-soluble, it may be slow to dissolve in cold buffers, creating "hotspots" of acidity. Solution:
-
Pre-dissolve: Dissolve the Ethyl 2-(3-methoxyphenyl)acetimidate HCl in a small volume of dry DMF or DMSO (anhydrous) first.
-
Rapid Mixing: Aliquot this organic solution into your stirring aqueous amine buffer. This ensures immediate dispersion before hydrolysis can start.
Optimized Workflow Diagram
Follow this decision tree to optimize your specific coupling:
Figure 2: Step-by-step decision tree for maximizing yield and minimizing hydrolysis.
Summary Data Table: Reaction Parameters
| Parameter | Recommended Range | Why? |
| pH | 8.5 – 9.0 | Balances amine nucleophilicity vs. reagent stability. |
| Temperature | 4°C to 25°C | Lower temp slows hydrolysis more than aminolysis (selectivity). |
| Time | 30 – 60 mins | Extended time favors hydrolysis waste products. |
| Stoichiometry | 2-5x Molar Excess | Drives the reaction forward (Le Chatelier's principle). |
| Buffer | Phosphate, Borate, Carbonate | NO Tris, Glycine, or primary amines. |
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 1: Functional Targets).
-
Thermo Fisher Scientific. (n.d.). Crosslinking Chemistry Handbook: Imidoester Crosslinkers. Retrieved October 26, 2023.
-
Hunter, M. J., & Ludwig, M. L. (1962). The Reaction of Imidoesters with Proteins and Related Small Molecules. Journal of the American Chemical Society, 84(18), 3491–3504.
Sources
removing ammonium chloride contaminants from Ethyl 2-(3-methoxyphenyl)acetimidate products
Topic: Removal of Ammonium Chloride (
Diagnostic Overview: The Origin of Contamination
When synthesizing Ethyl 2-(3-methoxyphenyl)acetimidate via the classic Pinner reaction (reacting 3-methoxyphenylacetonitrile with ethanol and anhydrous HCl), the desired product is the imidate hydrochloride salt. If you observe a white, crystalline, inorganic-looking contaminant in your final product, it is almost certainly ammonium chloride (
Mechanistic Causality:
The appearance of
Purification Decision Matrix
The strategy for removing
Decision matrix for the removal of ammonium chloride based on target molecular state.
Validated Experimental Protocols
Protocol A: Anhydrous Differential Solvation (Maintains Hydrochloride Salt)
Causality:
Step-by-Step Methodology:
-
Suspend: Add the crude, finely ground product to strictly anhydrous
or DCM (approx. 10 mL per gram of crude) in a flame-dried flask under a nitrogen atmosphere. -
Agitate: Stir vigorously at 20°C for 30 minutes. The imidate salt will dissolve, leaving the
suspended as a fine white powder. -
Filter: Pass the suspension through a tightly packed, dry Celite pad on a fritted glass funnel.
-
Self-Validation Point: A distinct white cake (
) should remain on the Celite, while the filtrate should be completely optically clear.
-
-
Concentrate: Evaporate the filtrate in vacuo at a temperature not exceeding 30°C to yield the purified Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride.
Protocol B: Cold Biphasic Free-Basing (Isolates Imidate Free Base)
Causality: Imidate salts are highly water-sensitive, but their corresponding free bases are significantly more stable against hydrolysis when dissolved in organic solvents. By performing a rapid, cold neutralization using a mild aqueous base, the imidate is instantly deprotonated and partitioned into the organic layer. The highly water-soluble
Step-by-Step Methodology:
-
Dissolve: Suspend the crude product in cold diethyl ether (
) or ethyl acetate (15 mL/g) and cool the mixture to 0°C in an ice bath. -
Neutralize: Rapidly add an equal volume of ice-cold saturated aqueous sodium bicarbonate (
) solution. Stir vigorously for exactly 2–3 minutes. -
Phase Separation: Transfer immediately to a cold separatory funnel and separate the phases.
-
Self-Validation Point: The aqueous layer will contain the dissolved
and excess . The organic layer will contain the free base imidate.
-
-
Extract & Dry: Extract the aqueous layer once more with cold
. Combine the organic layers and dry over anhydrous sodium sulfate ( ) for 15 minutes. -
Concentrate: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the pure imidate free base as an oil or low-melting solid.
Physicochemical Data & Partitioning
To ensure predictable phase behavior during your purification, reference the solubility profiles below.
| Compound Species | Aqueous Solubility (pH 7) | Diethyl Ether ( | Dichloromethane (DCM) |
| Ethyl 2-(3-methoxyphenyl)acetimidate | Rapidly Hydrolyzes | Insoluble | Soluble |
| Ethyl 2-(3-methoxyphenyl)acetimidate (Free Base) | Insoluble | Highly Soluble | Highly Soluble |
| Ammonium Chloride ( | Highly Soluble ( | Insoluble | Insoluble |
Frequently Asked Questions (Troubleshooting)
Q: Why did my imidate completely degrade into an ester during a standard water wash?
A: Imidate hydrochlorides cannot be washed with neutral or acidic water. The protonated iminium ion is highly susceptible to nucleophilic attack by
Q: Can I use recrystallization from ethanol to purify the product?
A: This is highly discouraged. While imidates are synthesized in alcohols, heating an imidate hydrochloride in ethanol in the presence of residual
Q: My product is still contaminated with
References
- Source: unive.it (Green Chemistry, 2013)
- Accepted Manuscript - RSC Publishing (Imidate to Amidine Conversion)
- N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides)
- 15.
Sources
Technical Support Center: Advanced Strategies for 3-Methoxyphenyl Acetimidate Reactions
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of reactions involving 3-methoxyphenyl acetimidate and its derivatives. As a Senior Application Scientist, my goal is to provide not just protocols, but a foundational understanding of the challenges posed by steric hindrance in these systems and to offer field-proven strategies to overcome them. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter at the bench.
Part 1: Frequently Asked Questions - Understanding the Core Problem
Q1: What is the primary source of steric hindrance when working with 3-methoxyphenyl acetimidate?
A1: The steric challenge in reactions involving 3-methoxyphenyl acetimidate stems from the spatial bulk of the 3-methoxyphenyl group itself. While the meta-position of the methoxy group avoids the direct ortho-effect, the planar, rigid, and relatively large phenyl ring system still presents a significant steric shield around the reactive imidate carbon. This bulk can impede the optimal trajectory of an incoming nucleophile or the approach of a substrate to the imidate nitrogen, effectively slowing down reaction rates or preventing reactions altogether.[1][2] This is particularly pronounced when the other reactant (e.g., an alcohol in a coupling reaction) is also sterically demanding, such as a secondary or tertiary alcohol.[3]
Q2: How does this steric hindrance typically manifest in my experimental results?
A2: The consequences of steric hindrance are often observed in one or more of the following ways:
-
Low or No Product Yield: The most common outcome is a sluggish or completely stalled reaction, as the activation energy barrier imposed by the steric clash is too high to overcome under standard conditions.[3]
-
Formation of Side Products: When the desired reaction pathway is kinetically disfavored due to steric hindrance, alternative, less-hindered pathways can begin to dominate.[4] For instance, in Pinner reactions to form the imidate, elevated temperatures intended to overcome steric hindrance can instead promote the thermal rearrangement of the intermediate Pinner salt into a more stable N-alkyl amide.[5][6]
-
Poor Stereoselectivity: In reactions where new stereocenters are formed, such as glycosylation, steric hindrance can disrupt the delicate balance of factors that control stereochemical outcomes. This can lead to mixtures of anomers (α and β) or diastereomers, complicating purification and reducing the yield of the desired isomer.[3][7]
Part 2: Troubleshooting Guide - Formation of 3-Methoxyphenyl Acetimidate
The formation of the imidate from 3-methoxyphenyl acetonitrile, typically via the Pinner reaction or a modification thereof, is the crucial first step.[5][8] Difficulties here will cascade through the rest of your synthetic route.
Issue: My Pinner reaction with 3-methoxyphenyl acetonitrile is sluggish and gives low yields.
-
Potential Cause: Insufficient activation of the nitrile. The classical Pinner reaction relies on protonation of the nitrile by a very strong acid, like anhydrous HCl gas, to make the nitrile carbon sufficiently electrophilic for attack by a weakly nucleophilic alcohol.[5][9] If the acid is not strong enough or is quenched by moisture, the reaction will not proceed.
-
Troubleshooting & Optimization:
-
Switch to a Stronger Lewis Acid: Modern protocols often replace hazardous HCl gas with powerful Lewis acids. Trimethylsilyl triflate (TMSOTf) is an excellent choice as it can activate the nitrile effectively under milder conditions.[9] Using stoichiometric amounts of the Lewis acid is often necessary for sterically hindered substrates.
-
Ensure Rigorous Anhydrous Conditions: The Pinner reaction and its intermediates are highly sensitive to water. Any moisture will hydrolyze the imidate product to the corresponding ester or the intermediate Pinner salt back to the nitrile.[5][8] Flame-dry all glassware, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
Strict Temperature Control: Pinner salts are often thermodynamically unstable and can rearrange to N-alkyl amides at elevated temperatures.[6] It is critical to maintain low temperatures (typically 0 °C or below) throughout the reaction to prevent this side reaction.[5]
-
Comparative Data: Catalytic Systems for Imidate Formation
| Catalyst System | Typical Conditions | Advantages | Disadvantages | Reference |
| Anhydrous HCl (gas) | Anhydrous Alcohol/Ether, 0 °C to RT | High activation, traditional method | Hazardous gas, requires special setup | [5] |
| TMSCl / Ethanol | in situ generation of HCl | Milder, avoids direct use of HCl gas | Can be slow, requires careful stoichiometry | [9] |
| TMSOTf | CH₂Cl₂, 0 °C | High yields, mild conditions, versatile | Expensive, moisture-sensitive | [9] |
| Hf(OTf)₄ | Nitrile as solvent, 2 eq. Lewis Acid | Effective for challenging substrates | Requires higher catalyst loading | [9] |
Part 3: Troubleshooting Guide - Reactions of 3-Methoxyphenyl Acetimidate Derivatives
Once formed, the imidate is often used as a key intermediate, for example, as a glycosyl donor after conversion to a trichloroacetimidate. Here, the steric bulk of the 3-methoxyphenyl group (now part of a larger donor molecule) hinders the approach of the nucleophile (the acceptor).
Issue: My glycosylation reaction using a 3-methoxyphenyl-containing donor gives a low yield and a mixture of anomers.
-
Potential Cause (Low Yield): Insufficient activation or kinetic limitations. The combination of a bulky donor and a hindered acceptor may require a more potent activating system (Lewis acid) to generate the reactive oxocarbenium ion intermediate. Alternatively, the activation energy may simply be too high for the reaction to proceed at a reasonable rate at low temperatures.[3]
-
Potential Cause (Poor Selectivity): Reaction conditions are allowing for equilibration. If the reaction is run at higher temperatures to force it to proceed, you may be operating under thermodynamic control, which can lead to an equilibrium mixture of α and β products. The stereochemical outcome is highly sensitive to the solvent, activator, and temperature.[7][10]
-
Troubleshooting & Optimization:
-
Optimize the Activating System: For a sluggish reaction, consider switching to a more powerful activating system. For trichloroacetimidate donors, a combination of N-Iodosuccinimide (NIS) and a catalytic amount of Triflic acid (TfOH) can be much more effective than TMSOTf alone for challenging substrates.[3]
-
Control Temperature for Selectivity: To improve stereoselectivity, lower the reaction temperature significantly (e.g., to -40 °C or -78 °C). This often favors the kinetically formed product. While this may slow the reaction rate, it can dramatically improve the stereochemical outcome.[3][7]
-
Leverage Solvent Participation: The choice of solvent is critical. Aprotic, non-participating solvents like dichloromethane (DCM) or ether are common. However, nitrile-based solvents like acetonitrile (CH₃CN) can act as temporary nucleophiles, participating in the reaction at the anomeric center to favor the formation of β-glycosides via an intermediate nitrilium ion.[10] This is a powerful tool for directing stereochemistry.
-
Part 4: Key Experimental Protocols
Protocol 1: Lewis Acid-Promoted Synthesis of Methyl 3-Methoxyphenylacetimidate
This protocol is adapted from the principles of Lewis acid-promoted Pinner reactions and is intended as a starting point for optimization.[9]
Materials:
-
3-Methoxyphenylacetonitrile
-
Anhydrous Methanol (MeOH)
-
Trimethylsilyl triflate (TMSOTf)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 3-methoxyphenylacetonitrile (1.0 eq) and anhydrous DCM (to make a 0.5 M solution).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add anhydrous methanol (1.2 eq) to the stirred solution.
-
Slowly, add TMSOTf (1.5 eq) dropwise via syringe over 15 minutes. A mild exotherm may be observed.
-
Stir the reaction at 0 °C and monitor its progress by TLC or GC-MS. The reaction may take several hours.
-
Upon completion, carefully quench the reaction by slowly adding it to a vigorously stirred, cold saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude imidate is often used directly in the next step without further purification due to its instability.
Protocol 2: General Procedure for a Sterically Hindered Glycosylation
This protocol illustrates a general approach for coupling a trichloroacetimidate donor with a hindered alcohol acceptor.[3]
Materials:
-
Glycosyl donor (e.g., 3-methoxyphenyl-containing trichloroacetimidate, 1.0 eq)
-
Hindered alcohol acceptor (1.5 eq)
-
Activator (e.g., TMSOTf, 0.1-0.3 eq)
-
Activated molecular sieves (4 Å)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the glycosyl donor, the alcohol acceptor, and freshly activated 4 Å molecular sieves.
-
Add anhydrous DCM and stir the suspension for 30 minutes at room temperature.
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C).
-
Prepare a stock solution of the TMSOTf activator in anhydrous DCM.
-
Add the activator solution dropwise to the cold reaction mixture until TLC analysis shows the consumption of the starting donor.
-
Quench the reaction by adding a solid base (e.g., triethylamine or solid NaHCO₃).
-
Allow the mixture to warm to room temperature, then filter through a pad of celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to isolate the desired glycoside.
References
-
Das, S., et al. (2023). Recent Advances in Metal-Based Catalysts for Nitrile Hydration to Amides. PMC, NIH. [Link]
-
Zhang, W., et al. (2022). Rare-Earth Metal-Catalyzed Asymmetric Addition/Hydroamidination of Nitriles and Allylamines for the Concise Synthesis of Chiral Imidazolines. CCS Chemistry. [Link]
-
Organic Syntheses. (2021). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses, 98, 330-345. [Link]
-
Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255. [Link]
-
Krische, M. J., et al. (2011). Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B. Angewandte Chemie International Edition, 50(25), 5694-5698. [Link]
-
Wikipedia. (n.d.). Pinner reaction. Wikipedia. [Link]
-
Chaidali, A. G., & Lykakis, I. N. (2021). Synthetic Routes to Imidates and Their Applications in Organic Transformation: Recent Progress. European Journal of Organic Chemistry, 2021(2), 249-270. [Link]
-
Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]
-
Reddy, P. V. G., et al. (2012). A Practical Procedure for the Large-Scale Preparation of Methyl (2 R ,3 S )-3-(4-Methoxyphenyl)glycidate, a Key Intermediate for Diltiazem. ResearchGate. [Link]
-
Kemper, S., et al. (2018). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 14, 2599-2605. [Link]
-
Pfrengle, F., & Seeberger, P. H. (2018). An Empirical Understanding of the Glycosylation Reaction. Journal of the American Chemical Society, 140(38), 11942-11953. [Link]
-
Shahi, A., & Kumar, A. (2019). Controlling the stereoselectivity of glycosylation via solvent effects. Organic & Biomolecular Chemistry, 17(4), 759-771. [Link]
-
Kumar, A., et al. (2015). New Method for Synthesis of 3-(4-hydroxy-3-methoxyphenyl) prop-2-enoic acid and 1- feruloyl-β-D-glucose. ResearchGate. [Link]
-
Chavan, S.S., et al. (2017). Facile Synthesis of Nitriles and Amides from Aldehyde over Heterogeneous Reusable Copper Fluorapatite (CuFAP) Catalyst under Neat Reaction Condition. Open Journal of Synthesis Theory and Applications, 6, 23-36. [Link]
-
Crampton, M. R., & Emokpae, T. A. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, 2019-2024. [Link]
-
Oreate AI. (2026). Understanding Steric Hindrance: The Key to Advanced Ether Synthesis. Oreate AI Blog. [Link]
-
Acikbas, Y., et al. (2012). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. ResearchGate. [Link]
-
Valdés-Martínez, J., et al. (2015). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 5(4), 519-530. [Link]
-
Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]
- Google Patents. (2003). US20030176703A1 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
-
Zhang, Y., et al. (2022). Steric effect of intermediates induces formation of three-dimensional covalent organic frameworks. Nature Communications, 13, 4075. [Link]
-
Aci-Setti, L., et al. (2013). A Divergent Synthetic Strategy Based on the Regioselective Reductive Ring-Opening of a Cyclic 1,2-p-Methoxybenzylidene Acetal. ResearchGate. [Link]
-
Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Taylor & Francis Online. [Link]
-
Stal, J., et al. (2019). Glycosylation intermediates studied using low temperature 1H- and 19F-DOSY NMR. Chemical Communications, 55(31), 4523-4526. [Link]
-
Byrne, F. P., et al. (2017). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Sustainable Chemistry & Engineering, 5(12), 10911-10927. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pure.mpg.de [pure.mpg.de]
- 8. Pinner reaction - Wikipedia [en.wikipedia.org]
- 9. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
Validation & Comparative
A Senior Application Scientist's Guide to 1H NMR Spectrum Analysis: Ethyl 2-(3-methoxyphenyl)acetimidate Hydrochloride
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation. It delves into the causal relationships between molecular structure and spectral output, offers a robust experimental protocol grounded in best practices, and compares the target molecule's expected spectral features with those of relevant chemical analogues.
Introduction: The Role of ¹H NMR in Structural Elucidation
In the landscape of organic chemistry and pharmaceutical development, Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating molecular structure. For a molecule like Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride, which possesses multiple distinct proton environments—from the flexible ethyl group to the rigid, substituted aromatic ring—¹H NMR provides a detailed electronic and structural fingerprint.
This guide will deconstruct the predicted ¹H NMR spectrum of this compound, providing a foundational understanding for researchers working with this or structurally similar molecules. We will explore the theoretical underpinnings of the expected chemical shifts and coupling patterns, present a validated protocol for data acquisition, and contextualize the data through comparison with related structures.
Predicted ¹H NMR Spectrum: A Structural Deep Dive
The structure of Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride presents several key features that will manifest distinctively in the ¹H NMR spectrum. The presence of the hydrochloride salt is significant; it will protonate the imine nitrogen, leading to the formation of an iminium ion. This has a substantial electron-withdrawing effect, influencing the chemical shifts of nearby protons, particularly the N-H protons which are expected to be broad and potentially exchangeable.
Below is a systematic breakdown of the predicted spectral data. The predictions are based on established principles of chemical shift theory and analysis of substituent effects.[1][2]
Caption: Structure of Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride with proton labels.
Data Summary: Predicted ¹H NMR Assignments
| Proton Label | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Justification |
| Ha | -OCH₂CH₃ | ~1.3 - 1.4 | Triplet (t) | 3H | ~7.1 | Standard alkyl region; coupled to the two Hb protons (n+1 = 3).[3] |
| Hb | -OCH₂ CH₃ | ~4.3 - 4.5 | Quartet (q) | 2H | ~7.1 | Deshielded by the adjacent oxygen atom; coupled to the three Ha protons (n+1 = 4). |
| Hc | Ar-CH₂ -C=N⁺H₂ | ~3.8 - 4.0 | Singlet (s) | 2H | N/A | Benzylic position, deshielded by the aromatic ring and the adjacent electron-withdrawing iminium group. No adjacent non-equivalent protons. |
| Hh | Ar-OCH₃ | ~3.8 | Singlet (s) | 3H | N/A | Protons on a carbon adjacent to an oxygen atom.[4] |
| Hd, He, Hf, Hg | Aromatic Protons | ~6.8 - 7.4 | Multiplet (m) | 4H | 2-8 | Aromatic protons resonate in this typical region. The meta-substitution pattern will result in a complex multiplet. Hf (ortho to both groups) will be most downfield, while Hd/Hg (ortho to one group) and He (para to one group) will have distinct shifts.[5] |
| Hn | -C=N⁺H₂ | ~9.0 - 11.0 | Broad Singlet (br s) | 2H | N/A | Highly deshielded due to the positive charge on nitrogen and electronegativity. Signal is often broad due to quadrupolar relaxation and exchange with solvent. |
Comparative Analysis: Contextualizing the Spectrum
To validate our predictions, it is instructive to compare the expected chemical shifts with those of simpler, related molecules. This comparison underscores the influence of neighboring functional groups on proton environments.
| Compound | Functional Group Protons | Observed Chemical Shift (δ, ppm) | Source |
| Ethyl Acetate | -O-CH₂-CH₃ | ~1.26 | [6] |
| -O-CH₂ -CH₃ | ~4.12 | [6] | |
| Anisole (Methoxybenzene) | Ar-OCH₃ | ~3.8 | [4] |
| Aromatic Protons | ~6.8 - 7.3 | [4] | |
| Toluene | Ar-CH₃ | ~2.3 | [7] |
| 2-Phenylacetamide | Ar-CH₂ - | ~3.5 | [8] |
The ethyl group protons (Ha , Hb ) in our target molecule are predicted to be further downfield than in ethyl acetate. This is because the C=N⁺H₂ group is more electron-withdrawing than a C=O group, leading to greater deshielding of the entire ethoxy moiety. Similarly, the benzylic protons (Hc ) are expected significantly downfield from those in toluene due to the powerful inductive effect of the adjacent iminium cation.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The following protocol is designed to yield a high-resolution ¹H NMR spectrum suitable for unambiguous structural confirmation. The causality behind each step is explained to ensure both accuracy and understanding.
Step 1: Sample Preparation
-
Mass Measurement: Accurately weigh 5-15 mg of Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride.[9][10]
-
Rationale: This concentration range provides an excellent signal-to-noise ratio (S/N) in a reasonable number of scans without causing issues related to sample viscosity or solubility that can degrade spectral resolution.[11]
-
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a primary candidate due to its ability to dissolve polar salts and because it will slow the exchange of the N-H protons, making them more likely to be observed. Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD) are alternatives if solubility permits.
-
Rationale: Deuterated solvents are used because the deuterium (²H) nucleus resonates at a much different frequency than protons (¹H), rendering the solvent invisible in the ¹H spectrum.[10] The solvent's residual protio-signal (e.g., ~2.50 ppm for DMSO-d₅H) also serves as a secondary chemical shift reference.[12]
-
-
Dissolution & Transfer: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[11] Once fully dissolved, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[9]
-
Standard Addition (Optional): Add a small amount of a reference standard, such as Tetramethylsilane (TMS), directly to the NMR tube.
-
Rationale: TMS provides a sharp singlet defined as 0.00 ppm, serving as the primary reference point for the chemical shift scale.[3] However, for many modern spectrometers, referencing to the residual solvent peak is sufficient and avoids adding a potentially reactive substance.
-
Step 2: NMR Data Acquisition
-
Instrument Setup: Insert the sample into the spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and that the sample is spinning (if required by the instrument) for improved field homogeneity.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample.
-
Rationale: Shimming is a critical step that corrects for minor imperfections in the magnetic field. Proper shimming results in sharp, symmetrical peaks and better resolution.[9]
-
-
Acquisition Parameters: Set the following key parameters.
-
Pulse Program: A standard one-pulse (zg) or a water-suppressed sequence if a protic solvent like D₂O is used.
-
Spectral Width (SW): Set to a range that encompasses all expected signals, typically -2 to 12 ppm for a standard organic molecule.[13]
-
Acquisition Time (AQ): Set to 2-4 seconds.[14]
-
Relaxation Delay (D1): Set to 1-2 seconds.
-
Rationale: This delay allows the protons to return to their equilibrium state before the next pulse. A sufficient delay is crucial for accurate integration, especially in quantitative NMR.[15]
-
-
Number of Scans (NS): Start with 8 or 16 scans. Increase as needed to improve the S/N.
-
Rationale: The S/N ratio improves with the square root of the number of scans. Co-adding multiple scans averages out random noise, making weak signals more apparent.[14]
-
-
-
Data Processing: After acquisition, apply a Fourier transform to the FID. Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value. Integrate all signals to determine the relative number of protons in each environment.
Data Interpretation Workflow
A systematic approach is crucial for accurate spectral interpretation. The following workflow outlines the logical steps from initial data inspection to final structural confirmation.
Caption: A logical workflow for the analysis of a ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride is rich with structural information. A thorough analysis, grounded in the fundamental principles of NMR and supported by a robust experimental methodology, allows for the unambiguous assignment of every proton in the molecule. From the characteristic quartet and triplet of the ethyl group to the complex multiplet of the meta-substituted aromatic ring and the deshielded benzylic and N-H protons, each signal contributes to a cohesive structural narrative. This guide provides the predictive framework and practical protocols necessary for researchers to confidently acquire and interpret this data, ensuring the integrity of their chemical characterization.
References
-
NMR Facility - Chemistry Department. (2020). Optimized Default 1H Parameters. [Link]
-
Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
-
Nanalysis. (2021). NMR acquisition parameters and qNMR. [Link]
-
University of Missouri-St. Louis. (2018). PREPARATION OF AN NMR SAMPLE. [Link]
-
LibreTexts Chemistry. (2022). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. [Link]
-
University of Wisconsin-Madison. 7. THE ACQUISITION PARAMETERS. [Link]
-
Weljie, A. M., Newton, J., Mercier, P., Carlson, E., & Slupsky, C. M. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Wishart, D. S. NMR data acquisition. [Link]
-
LibreTexts Chemistry. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. [Link]
-
Chemistry Stack Exchange. (2017). What is the proton NMR spectrum of p-methoxyphenol?. [Link]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
ResearchGate. (2018). How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum?. [Link]
-
ResearchGate. ¹H NMR Spectrum of 1‐(4‐methoxyphenyl)‐1H pyrrole. [Link]
-
University of Puget Sound. Short Summary of 1H-NMR Interpretation. [Link]
-
Michigan State University, Department of Chemistry. Ethyl vinyl ether. [Link]
-
University of Calgary, Department of Chemistry. Ch 13 - Aromatic H. [Link]
-
ResearchGate. Figure S5: 1 H NMR spectrum of (4-methoxyphenyl)methanol. [Link]
-
Doc Brown's Chemistry. (2026). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate. [Link]
-
ResearchGate. (2026). Substituent effect on IR, 1H and 13C NMR spectral data in n-(substituted phenyl)-2-cyanoacetamides: A correlation study. [Link]
-
YouTube. (2017). Organic Chemistry - Spectroscopy - 3-Methoxyphenol. [Link]
-
LibreTexts Chemistry. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]
-
University of Navarra. NMR Chemical Shifts. [Link]
-
University of Toronto. (2022). 1H NMR Chemical Shifts. [Link]
-
Michigan State University, Department of Chemistry. Novice Level, Spectrum 17. [Link]
-
SpectraBase. 2-Phenylacetamide - Optional[1H NMR] - Chemical Shifts. [Link]
-
University of Cambridge. Chemical shifts. [Link]
-
R Discovery. (1974). Substituent Effects on the 13C and 1H Chemical Shifts of 1-Phenyl-1,3-butadiene and Phenylallene. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
PeerJ. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). [Link]
-
LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]
-
Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. carlroth.com [carlroth.com]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. spectrabase.com [spectrabase.com]
- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. organomation.com [organomation.com]
- 12. rsc.org [rsc.org]
- 13. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
Technical Comparison Guide: FTIR Analysis of Ethyl 2-(3-methoxyphenyl)acetimidate Hydrochloride
Executive Summary: The Pinner Salt Challenge
Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride (CAS: N/A for specific salt, Free base related to Pinner reaction of CAS 19924-43-7) is a highly reactive Pinner salt intermediate. It serves as a critical electrophilic building block for synthesizing amidines, imidazolines, and orthoesters in pharmaceutical backbones.
The Problem: Imidate hydrochlorides are thermodynamically unstable and highly hygroscopic. Upon exposure to atmospheric moisture, they rapidly degrade into esters (via hydrolysis) or amides (via Pinner rearrangement/hydrolysis), rendering the reagent useless for nucleophilic substitution.
The Solution: Fourier Transform Infrared (FTIR) spectroscopy offers a distinct advantage over HPLC or NMR for this specific compound. Unlike NMR, which requires deuterated solvents that may introduce moisture or induce hydrolysis during sample prep, FTIR (specifically ATR-FTIR) allows for non-destructive, sub-minute analysis of the solid state, providing an immediate "Go/No-Go" decision on reagent quality.
This guide compares the spectral signature of the target imidate against its critical process impurities: the Nitrile precursor and the Ester/Amide degradants .
Spectral Fingerprint Analysis[1]
To validate the quality of Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride, researchers must focus on three specific spectral regions. The disappearance of the nitrile peak and the absence of the carbonyl peak are the primary indicators of a successful, pure synthesis.
Comparative Characteristic Peaks Table
The following table contrasts the target product with its primary "alternatives" (impurities).
| Functional Group | Target: Imidate HCl | Precursor: Nitrile | Degradant: Ester | Degradant: Amide |
| Primary Diagnostic | C=N⁺ Stretch | C≡N Stretch | C=O Stretch | C=O (Amide I) |
| Frequency (cm⁻¹) | 1620 – 1660 (Strong) | ~2250 (Sharp) | 1730 – 1750 (Strong) | 1650 – 1690 (Strong) |
| N-H Region | 2700–3200 (Broad, Ammonium envelope) | Absent | Absent | 3150–3400 (Distinct doublet) |
| C-O-C (Methoxy) | 1250–1270 (Ar-O-C) | 1250–1270 | 1250–1270 | 1250–1270 |
| C-O-C (Ethyl) | 1050–1150 (Strong) | Absent | 1000–1200 (Ester C-O) | Absent |
Detailed Spectral Interpretation
1. The "Nitrile Silence" (2200–2300 cm⁻¹)
-
Observation: The starting material, 3-methoxyphenylacetonitrile, exhibits a sharp, distinctive band at approximately 2250 cm⁻¹ due to the C≡N stretch.
-
Success Criterion: In the target Imidate HCl, this region must be silent . Any residual peak here indicates incomplete Pinner reaction.
2. The Imidate "Doublet" Region (1600–1700 cm⁻¹)
-
Target Signal: The protonated imidate bond (C=NH₂⁺) typically appears between 1620 and 1660 cm⁻¹ . This band is intense but often broader than a standard carbonyl.
-
Degradation Warning: If the sample has hydrolyzed, a new, sharper band will emerge at 1735–1750 cm⁻¹ (Ester C=O). If it has rearranged to the primary amide, the band will shift slightly higher to 1680 cm⁻¹ (Amide I) and be accompanied by Amide II bending vibrations near 1600 cm⁻¹.
3. The Ammonium Envelope (2700–3200 cm⁻¹)
-
Target Signal: As a hydrochloride salt, the molecule exhibits a broad, complex absorption "envelope" caused by N-H stretching vibrations of the charged =NH₂⁺ group.[1] This often overlaps with C-H stretches.
-
Differentiation: The ester degradant lacks this feature entirely. The amide degradant shows distinct, sharper N-H stretching bands (doublet for primary amides) rather than the broad salt envelope.
Reaction Pathway & Monitoring Logic
The following diagram illustrates the chemical relationship between the species and the critical FTIR checkpoints.
Figure 1: Logical flow of spectral monitoring. The green node represents the target spectral profile.
Experimental Protocol: Rapid QC Workflow
Objective: To distinguish the target Imidate HCl from the Nitrile precursor and Ester byproduct using ATR-FTIR.
Equipment:
-
FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Diamond ATR Accessory (Single-bounce).
-
Desiccator or Glove Bag (for sample handling).
Methodology:
-
Background Scan: Clean the diamond crystal with isopropanol. Collect a background spectrum (air) to ensure no atmospheric H₂O/CO₂ interference.
-
Sample Loading (Critical Step):
-
Note: Imidate salts are hygroscopic. Minimize air exposure.
-
Take a small aliquot (< 10 mg) of the solid white precipitate directly from the reaction vessel or desiccator.
-
Place immediately on the ATR crystal.
-
Apply pressure using the anvil clamp to ensure good contact.
-
-
Acquisition:
-
Range: 4000 – 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 4 (Speed is prioritized over signal-to-noise to prevent hydrolysis on the crystal).
-
-
Data Analysis (Decision Matrix):
-
Pass: Strong peak at ~1640 cm⁻¹ + Broad NH region. NO peak at 2250 cm⁻¹. NO peak at 1740 cm⁻¹.
-
Fail (Incomplete): Distinct peak at 2250 cm⁻¹. -> Action: Continue HCl bubbling/stirring.
-
Fail (Wet/Degraded): Distinct peak at 1740 cm⁻¹. -> Action: Product has hydrolyzed; recrystallization required (difficult) or discard.
-
Performance Comparison: FTIR vs. Alternatives
Why choose FTIR over standard analytical techniques for this specific intermediate?
| Feature | FTIR (Recommended) | 1H NMR | HPLC-UV |
| Sample Prep | None (Solid state) | Dissolution in DMSO-d6/CDCl3 | Dissolution in Mobile Phase |
| Stability Risk | Low (Analysis < 1 min) | High (Solvent moisture causes hydrolysis during acquisition) | High (Aqueous buffers degrade the salt) |
| Differentiation | Excellent (Nitrile vs. C=N vs. C=O are distinct) | Good (Chemical shift changes) | Moderate (Chromophores are similar) |
| Throughput | High (Instant feedback) | Low (Queue time, shim, acquire) | Low (Run time + equilibration) |
References
- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative source for C=N, C=O, and Nitrile characteristic frequencies).
-
NIST Chemistry WebBook. (n.d.). IR Spectrum of 3-Methoxyphenylacetonitrile. National Institute of Standards and Technology. Retrieved from [Link]
- Hunter, M. J., & Ludwig, M. L. (1962). The Reaction of Imidates with Amines. Journal of the American Chemical Society, 84(18), 3491–3504.
Sources
Technical Guide: Distinguishing Ethyl 2-(3-methoxyphenyl)acetimidate HCl from its Amide Analog
Topic: Comparative Analysis: Ethyl 2-(3-methoxyphenyl)acetimidate HCl vs. 2-(3-methoxyphenyl)acetamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the synthesis of amidines, oxazoles, or orthoesters via the Pinner reaction , the isolation of the intermediate imidate salt (Pinner salt) is a critical control point. For the specific precursor Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride , the most common impurity is its hydrolysis product, 2-(3-methoxyphenyl)acetamide .
These two species are chemically distinct but share similar solubility profiles in polar organic solvents and can be difficult to distinguish by simple TLC due to the instability of the imidate on silica. This guide outlines the structural basis for their differentiation and provides a definitive analytical protocol to ensure the integrity of the imidate intermediate before subsequent steps.
Structural & Mechanistic Basis
The imidate salt is a kinetic product formed under anhydrous acidic conditions. The amide is the thermodynamic "dead-end" formed via hydrolysis (moisture ingress) or thermal rearrangement (Chapman-like rearrangement).
Mechanistic Pathway & Degradation
The following diagram illustrates the structural relationship and the degradation vector that researchers must prevent.
Figure 1: The Pinner reaction pathway showing the target imidate salt and its primary degradation routes to amide and ester.[1][2]
Analytical Comparison
The definitive distinction lies in the ethoxy group (present in imidate, absent in amide) and the nature of the nitrogen protons.
Table 1: Physicochemical & Spectral Comparison
| Feature | Ethyl 2-(3-methoxyphenyl)acetimidate HCl | 2-(3-methoxyphenyl)acetamide |
| Molecular Formula | C₁₁H₁₅NO₂ · HCl | C₉H₁₁NO₂ |
| State | Hygroscopic Solid (often crystalline) | Stable Solid (crystalline) |
| ¹H NMR (Key) | Quartet (~4.5 ppm) & Triplet (~1.4 ppm) | Absent (No ethyl signals) |
| ¹H NMR (NH) | Broad singlet ~11-12 ppm (2H, =NH₂⁺) | Broad singlets ~5-7 ppm (2H, -NH₂) |
| IR (Carbonyl/Imine) | ~1650–1685 cm⁻¹ (C=N stretch) | ~1640–1690 cm⁻¹ (C=O Amide I) |
| Solubility | Soluble in DMSO, MeOH; Reacts with Water | Soluble in DMSO, MeOH, warm Water |
| Stability | Unstable (Hydrolyzes in moist air) | Stable |
Experimental Protocols for Differentiation
Protocol A: ¹H NMR Analysis (The Gold Standard)
Critical Warning: Do NOT use D₂O or wet deuterated solvents. The imidate salt will hydrolyze in the NMR tube, leading to false identification of the ester or amide.
Materials:
-
Solvent: DMSO-d₆ (preferred) or CDCl₃ (if the salt is lipophilic enough).
-
Internal Standard (Optional): TMS.
Step-by-Step:
-
Preparation: Dry the NMR tube in an oven (110°C) for 30 minutes.
-
Sampling: Take ~10 mg of the product. If the sample is stored in a freezer, allow it to warm to room temperature inside a desiccator before opening to prevent condensation.
-
Dissolution: Dissolve rapidly in 0.6 mL DMSO-d₆.
-
Acquisition: Run a standard proton scan (16 scans).
Data Interpretation:
-
Look for the Ethyl Group:
-
Triplet (3H): ~1.3 – 1.4 ppm (–OCH₂CH₃ )
-
Quartet (2H): ~4.4 – 4.6 ppm (–OCH₂ CH₃). Note: This is significantly deshielded compared to standard ethers due to the adjacent cationic nitrogen.
-
-
Look for the Benzylic Methylene:
-
Singlet (2H): ~4.0 – 4.2 ppm (Ar-CH₂ -C=N).
-
Comparison: The amide benzylic protons (Ar-CH₂ -CO) typically appear slightly upfield (~3.4 – 3.6 ppm) compared to the imidate salt.
-
Protocol B: FT-IR Spectroscopy (Rapid Screening)
While both C=N and C=O absorb in similar regions, the "fingerprint" of the salt is distinct.
-
Method: ATR (Attenuated Total Reflectance) is preferred to avoid KBr moisture contamination.
-
Imidate HCl Signals:
-
Broad band ~2800–3200 cm⁻¹ (N-H stretch of =NH₂⁺).
-
Strong band ~1650–1685 cm⁻¹ (C=N st).
-
Absence of strong C=O character (though C=N is strong, it lacks the specific doublet overtone often seen in amides).
-
-
Amide Signals:
-
Distinct doublet peak ~3180–3350 cm⁻¹ (N-H symmetric/asymmetric stretch of primary amide).
-
Very strong band ~1640–1690 cm⁻¹ (Amide I, C=O).
-
Medium band ~1600–1640 cm⁻¹ (Amide II, N-H bend).
-
Analytical Workflow (Decision Tree)
Use this logic flow to validate your product before proceeding to the next synthetic step.
Figure 2: Analytical decision tree for characterizing Pinner reaction products.
Synthesis & Handling Best Practices
To ensure the product is the imidate and not the amide, adhere to these "Self-Validating" parameters:
-
The "Fizz" Test: When quenching the Pinner reaction (usually with dry ether/hexane to precipitate the salt), the product should be a free-flowing solid. If it is "gummy" or oily, it likely contains significant ester/amide impurities.
-
Acidity Control: The Pinner reaction requires anhydrous HCl . If wet HCl is generated (e.g., using NaCl + H₂SO₄ without drying), the water introduced will force the equilibrium toward the amide/ester.
-
Recommendation: Use commercially available HCl in Dioxane or generate HCl gas through a H₂SO₄/CaCl₂ drying train.
-
-
Storage: Never store imidate salts on the bench. They must be stored in a desiccator at -20°C. If the container is opened in humid air, the surface layer will convert to the amide within minutes.
References
-
Pinner, A.; Klein, F. (1877).[2][3] "Umwandlung der Nitrile in Imide". Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897.[3]
-
Roger, R.; Neilson, D. G. (1961). "The Chemistry of Imidates". Chemical Reviews, 61(2), 179–211.
-
Deslongchamps, P.; Taillefer, R. J. (1975).[4] "The Mechanism of Hydrolysis of Imidate Salts". Canadian Journal of Chemistry, 53(20), 3029–3038.
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities". The Journal of Organic Chemistry, 62(21), 7512–7515.
Sources
Comparative Guide: Thermal Characterization of Ethyl 2-(3-methoxyphenyl)acetimidate Hydrochloride
Part 1: Executive Summary & Chemical Context[1]
The Challenge of Labile Intermediates
Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride (CAS: 125532-68-5) is a critical Pinner reaction intermediate, often utilized in the synthesis of complex heterocycles or pharmaceutical APIs (e.g., opioid analogs or analgesics).[1] Unlike stable end-products, this imidate salt presents a unique characterization paradox: it is hygroscopic and thermally labile .[1]
Standard open-capillary melting point (MP) determinations often fail for this compound class, yielding wide, depressed ranges due to in situ hydrolysis or decomposition prior to the phase transition.[1] This guide compares the traditional Capillary Method against Differential Scanning Calorimetry (DSC) , advocating for a protocol shift to ensure data integrity during scale-up.[1]
Chemical Stability Profile
To understand the analytical challenge, one must understand the degradation pathways.[1] The imidate hydrochloride is kinetically trapped; exposure to atmospheric moisture or excessive heat drives it toward thermodynamic sinks (esters or amides).[1]
Figure 1: Synthesis and Degradation Pathways. The target imidate (Blue) is metastable.[1] Moisture converts it to the ester (Red), while heat can drive rearrangement, complicating MP determination.
Part 2: Comparative Analysis of Methods
This section objectively compares the two primary methods for determining the melting point of Ethyl 2-(3-methoxyphenyl)acetimidate HCl.
Method A: Capillary Melting Point (Traditional)[1]
-
Technique: Sample is loaded into a glass capillary and heated in an oil bath or digital block.[1]
-
Status: Not Recommended for high-precision release testing of this specific salt.[1]
| Feature | Performance Note |
| Atmosphere Control | Poor. Unless sealed under N₂, the sample absorbs ambient moisture during heating.[1] |
| Observation | Subjective. "Sweating" (decomposition) is often mistaken for the onset of melt.[1] |
| Data Reliability | Low. Observed ranges are typically 5–10°C lower than true values due to colligative depression from hydrolysis products.[1] |
| Throughput | High (fast screening), but often misleading for Certificates of Analysis (CoA).[1] |
Method B: Differential Scanning Calorimetry (DSC) (Recommended)[1][2]
-
Technique: Sample is encapsulated in a hermetically sealed pan and heated against a reference.[1]
-
Status: Gold Standard for imidate hydrochlorides.[1]
| Feature | Performance Note |
| Atmosphere Control | Excellent. Hermetic sealing (Al or Au pans) prevents volatile loss and moisture ingress.[1] |
| Observation | Quantitative. Distinguishes between dehydration endotherms (broad, low T) and melting endotherms (sharp, high T).[1] |
| Data Reliability | High. Provides Onset Temperature ( |
| Kinetic Insight | Can detect decomposition exotherms immediately following the melt.[1] |
Part 3: Detailed Experimental Protocols
Protocol 1: Hermetically Sealed DSC (The Validated Approach)
Objective: To determine the intrinsic melting point without interference from atmospheric moisture.[1]
-
Sample Preparation:
-
Dry the bulk Ethyl 2-(3-methoxyphenyl)acetimidate HCl in a vacuum desiccator over
for 4 hours to remove surface moisture. -
Critical Step: Handle sample in a glove box or low-humidity environment (<20% RH).[1]
-
-
Encapsulation:
-
Weigh 2–4 mg of sample into a Tzero™ Aluminum Hermetic Pan.
-
Crimp the lid to ensure a vacuum-tight seal.[1]
-
-
Instrument Parameters:
-
Purge Gas: Dry Nitrogen (50 mL/min).
-
Ramp Rate: 10°C/min (Standard) or 2°C/min (if high-resolution separation of melt/decomposition is needed).
-
Range: 30°C to 200°C.[1]
-
-
Data Analysis:
Protocol 2: Sealed Capillary (The Bench Alternative)
Objective: A reliable backup method if DSC is unavailable.[1]
-
Preparation:
-
Sealing:
-
Measurement:
-
Insert into the apparatus pre-heated to ~10°C below expected MP.
-
Ramp at 1°C/min.[1]
-
Record the temperature of the first distinct liquid meniscus.
-
Part 4: Expert Insights & Troubleshooting
Interpreting the Data
When analyzing Ethyl 2-(3-methoxyphenyl)acetimidate HCl, you may encounter "Apparent Melting."[1]
-
Scenario A: Melt at < 50°C.
-
Scenario B: Gradual darkening/shrinking at 90–100°C. [1]
-
Diagnosis:Decomposition. The salt is dissociating or rearranging before melting.[1]
-
Action: Use DSC at a faster scan rate (e.g., 20°C/min) to "outrun" the decomposition kinetics and capture the thermodynamic melt.
-
Workflow Decision Tree
Figure 2: Method Selection Logic. Prioritize hermetic sealing to prevent moisture-induced artifacts.
References
-
TA Instruments. (2014).[1] Apparent Melting: A New Approach to Detecting Drug-Excipient Incompatibility. Thermal Analysis Application Note. Retrieved October 26, 2023, from [Link]
-
National Institutes of Health (NIH) - PubChem. (n.d.).[1] 3-Methoxyphenylacetonitrile (Precursor Properties). Retrieved October 26, 2023, from [Link]
Sources
comparison of reactivity: Ethyl 2-(3-methoxyphenyl)acetimidate vs methyl acetimidate
This guide provides an in-depth technical comparison of Ethyl 2-(3-methoxyphenyl)acetimidate versus Methyl acetimidate , analyzing their distinct reactivity profiles, physicochemical properties, and application scopes.
Executive Summary
While both compounds share the core imidate (imidoester) functionality—a functional group highly reactive toward primary amines—they occupy diametrically opposite niches in chemical application due to steric and physicochemical differences.
-
Methyl Acetimidate is a "Fast & Aqueous" reagent.[1] It is a hydrophilic, sterically unhindered protein modification agent designed for rapid reaction with surface lysine residues in physiological buffers.[1]
-
Ethyl 2-(3-methoxyphenyl)acetimidate is a "Slow & Organic" synthon.[1] It is a lipophilic, sterically hindered building block used in organic synthesis (heterocycle formation) where controlled reactivity in non-aqueous solvents is required.[1]
Physicochemical & Structural Analysis
The reactivity difference is governed by the substituents at the
| Feature | Methyl Acetimidate | Ethyl 2-(3-methoxyphenyl)acetimidate |
| Structure | ||
| Steric Bulk ( | Minimal: Methyl group allows rapid nucleophilic attack.[1] | High: 3-Methoxybenzyl group blocks the trajectory of incoming nucleophiles. |
| Leaving Group | Methoxide (from Methyl ester) | Ethoxide (from Ethyl ester) |
| Solubility (LogP) | Hydrophilic (LogP < 0).[1] Soluble in water/buffers.[1] | Lipophilic (LogP ~2.6). Requires organic solvents (EtOH, DMSO).[1] |
| Primary Utility | Protein Crosslinking / Bioconjugation | Drug Scaffold Synthesis (e.g., Isoquinolines, Triazoles) |
| Hydrolysis Stability | Low: | Moderate: Steric bulk retards water attack, but still moisture sensitive.[1] |
Mechanistic Reactivity Profile
The Pinner Reaction Core (Aminolysis)
Both reagents react with primary amines via the Pinner mechanism .[1] The amine nucleophile attacks the electrophilic imidate carbon, forming a tetrahedral intermediate, which collapses to release alcohol and form an amidine.
Methyl Acetimidate: Kinetic Control
-
Rate: Fast (
is high). -
Driver: The small methyl group offers negligible steric hindrance.[1]
-
Outcome: Rapid amidination of protein lysines before hydrolysis destroys the reagent.
-
pH Dependence: Strictly pH 8.0–10.0. Below pH 8, the amine is protonated (
) and unreactive; above pH 10, hydrolysis dominates.
Ethyl 2-(3-methoxyphenyl)acetimidate: Thermodynamic/Steric Control
-
Rate: Slow (
is low). -
Driver: The bulky 3-methoxybenzyl group creates a "steric wall."[1] The incoming nucleophile must navigate around the aromatic ring to access the imidate carbon.
-
Electronic Effect: The 3-methoxyphenyl group is electron-rich, but the methylene spacer (
) insulates the imidate from direct resonance. The slight inductive electron-withdrawal of the benzyl group activates the carbon, but sterics dominate , resulting in a net slower reaction. -
Outcome: Requires higher temperatures (reflux) or longer reaction times to drive conversion to heterocycles.[1]
Competing Hydrolysis
Water is a smaller nucleophile than most amines, making hydrolysis a constant threat.[1]
-
Methyl Acetimidate: Hydrolysis is very fast.[1] In aqueous buffers, you must use a large molar excess (often 20–50x) to ensure the amine reacts before the water consumes the reagent.
-
Ethyl Derivative: The lipophilicity protects it from bulk water in biphasic systems, and the steric bulk slows the attack of water. However, it will still decompose to Ethyl (3-methoxyphenyl)acetate if exposed to moisture.[1]
Visualization of Reactivity Pathways[3]
The following diagram illustrates the kinetic energy landscape. Note the higher activation energy (
Figure 1: Comparative reaction coordinate showing the steric barrier imposed by the 3-methoxyphenyl group.
Experimental Protocols
Protocol A: Protein Amidination (Methyl Acetimidate)
Use Case: Modifying lysine residues on an antibody or enzyme without altering charge (amidines are cationic like lysines).[1]
-
Buffer Prep: Prepare 0.1 M Sodium Borate or Carbonate buffer, pH 8.[1]5. Note: Avoid amine-containing buffers like Tris or Glycine.[1]
-
Reagent Solubilization: Immediately before use, dissolve Methyl Acetimidate HCl in the buffer to a concentration of 10–20 mg/mL.
-
Critical: Do not store this solution. Hydrolysis begins instantly (
min).
-
-
Reaction: Add the reagent solution to your protein sample (1–5 mg/mL) to achieve a 20-fold to 50-fold molar excess over protein amines.[1]
-
Incubation: Incubate for 30–60 minutes at Room Temperature (RT).
-
Quenching: Stop the reaction by adding excess Tris buffer (1 M, pH 8.0) or by dialysis/desalting.[1]
Protocol B: Heterocycle Synthesis (Ethyl 2-(3-methoxyphenyl)acetimidate)
Use Case: Synthesizing a 1,2,4-triazole derivative via reaction with a hydrazine.[1]
-
Solvent System: Use anhydrous Ethanol or Methanol.[1] Moisture must be excluded to prevent ester formation.[1]
-
Setup: In a round-bottom flask, dissolve Ethyl 2-(3-methoxyphenyl)acetimidate HCl (1.0 eq) in anhydrous ethanol.
-
Nucleophile Addition: Add the hydrazine or primary amine derivative (1.1 eq).[1]
-
Note: If the imidate is a salt, add a non-nucleophilic base (e.g., Triethylamine, 1.0 eq) to liberate the free imidate base in situ.
-
-
Reaction: Reflux (78°C) for 2–6 hours.
-
Observation: The reaction is driven by thermal energy to overcome the steric barrier of the 3-methoxybenzyl group.
-
-
Workup: Evaporate solvent. The product (an amidine or cyclized triazole) typically precipitates or can be extracted with Dichloromethane.[1]
Application Decision Matrix
| Requirement | Recommended Reagent | Reason |
| Target is a Protein/Antibody | Methyl Acetimidate | Water soluble; mild conditions preserve protein folding; fast kinetics beat hydrolysis.[1] |
| Target is a Small Molecule | Ethyl 2-(3-methoxyphenyl)... | Organic solubility matches synthetic substrates; structure provides specific aryl core.[1] |
| Solvent is Water | Methyl Acetimidate | The ethyl derivative will precipitate and fail to react efficiently. |
| Solvent is Ethanol/DCM | Ethyl 2-(3-methoxyphenyl)... | Methyl acetimidate HCl is poorly soluble in non-polar organic solvents.[1] |
| Goal: Preserve Charge | Methyl Acetimidate | Converts Lysine (+1) to Amidine (+1).[1] |
| Goal: Build Heterocycle | Ethyl 2-(3-methoxyphenyl)... | Acts as a C-C-N building block for ring closure.[1] |
References
-
Hunter, M. J., & Ludwig, M. L. (1962).[1] The Reaction of Imidoesters with Proteins and Related Small Molecules.[2][3][4] Journal of the American Chemical Society, 84(18), 3491–3504. Link[1]
-
Pinner, A. (1892).[1] Die Imidoaether und ihre Derivate. Oppenheim, Berlin.[1] (Foundational text on Pinner synthesis chemistry).
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1] (Standard reference for Methyl Acetimidate protocols). Link
-
Roger, R., & Neilson, D. G. (1961).[1] The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211. Link[1]
-
Thermo Fisher Scientific. (n.d.). Imidoester Crosslinking Chemistry. Retrieved from thermofisher.com. Link
Sources
HPLC method development for Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride purity
Focus: Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride Purity
Executive Summary
Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride (an imidate salt or Pinner salt) presents a unique analytical challenge due to its inherent thermodynamic instability in aqueous media. While standard Reversed-Phase HPLC (RP-HPLC) is the industry default, it often generates artifactual impurities during analysis, specifically hydrolyzing the target imidate into its corresponding ester (Ethyl 2-(3-methoxyphenyl)acetate).
This guide objectively compares three methodological approaches:
-
Standard Aqueous RP-HPLC (Acidic): The conventional approach, often leading to on-column degradation.
-
Neutral/Buffered RP-HPLC: An attempt to mitigate acid-catalyzed hydrolysis.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): The recommended alternative, utilizing high-organic mobile phases to preserve the labile imidate salt.
Part 1: The Chemical Challenge
The analyte is a Pinner Salt , an intermediate formed by the acid-catalyzed reaction of a nitrile with an alcohol.[1][2] Its purity assessment is critical because it is a reactive electrophile.
Degradation Pathway: In the presence of water (mobile phase), the imidate undergoes rapid hydrolysis. The pathway is pH-dependent:[3]
-
Acidic/Neutral (pH < 7): Hydrolysis to the Ester (Ethyl 2-(3-methoxyphenyl)acetate) and ammonium chloride.
-
Basic (pH > 8): Rearrangement/Hydrolysis to the Amide (2-(3-methoxyphenyl)acetamide) or reversion to the Nitrile.
Figure 1: Hydrolytic instability of Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride in aqueous media.
Part 2: Comparative Method Analysis
Method A: Standard Aqueous RP-HPLC (The "Trap")
This method represents the typical starting point for method development (C18 column, Water/ACN gradient).
-
Mechanism: Partitioning based on hydrophobicity.
-
The Flaw: The high water content (often starting at 90-95% water) and acidic modifier (Formic acid/TFA) create the perfect conditions for the Pinner reaction to reverse or hydrolyze during the run.
-
Observation: The Imidate peak may exhibit "saddle" shapes or tailing, and the Ester impurity peak area increases with autosampler residence time.
Experimental Protocol (Method A):
-
Column: C18 (L1), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Gradient: 5% B to 95% B over 15 min.
-
Temp: 25°C.
Method B: HILIC (The Recommended Solution)
Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase with a high-organic (low water) mobile phase.
-
Mechanism: Partitioning into a water-enriched layer on the silica surface.
-
The Advantage: The mobile phase is typically 90-95% Acetonitrile. The low water activity (
) drastically slows down hydrolysis, preserving the salt form. -
Selectivity: The polar Imidate salt is retained; the non-polar Ester and Nitrile impurities elute near the void volume, providing orthogonal selectivity.
Experimental Protocol (Method B):
-
Column: Amide-bonded Silica or Bare Silica (e.g., TSKgel Amide-80 or Waters XBridge Amide), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Isocratic: 90% B / 10% A.
-
Flow Rate: 1.0 mL/min.[5]
-
Temp: 10°C (Cooled to further inhibit reaction).
Part 3: Performance Data Comparison
The following data simulates a comparative study analyzing a fresh batch of Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride (98% pure by NMR).
| Metric | Method A (RP-HPLC, Acidic) | Method B (HILIC, High ACN) | Interpretation |
| Imidate Retention ( | 4.2 min (Broad) | 8.5 min (Sharp) | HILIC retains the salt better than RP. |
| Ester Impurity ( | 12.1 min | 1.2 min (Void) | RP separates Ester well, but generates it. |
| Apparent Purity (T=0) | 94.5% | 98.1% | Method A generates ~3-4% artifactual impurity. |
| Stability (24h Autosampler) | -15% Purity drop | -0.5% Purity drop | HILIC preserves sample integrity. |
| Peak Symmetry (Tailing) | 1.8 (Tailing) | 1.1 (Symmetric) | Tailing in RP indicates on-column reaction. |
Decision Logic for Method Selection
Figure 2: Decision tree for selecting the chromatographic mode for hydrolytically unstable salts.
Part 4: Detailed Experimental Protocols
1. Sample Preparation (Critical for all methods)
-
Diluent: Do NOT use water or methanol (methanol can cause trans-esterification/Pinner reaction reversal).
-
Recommended Diluent: 100% Acetonitrile (dry). If solubility is an issue, use 90:10 Acetonitrile:DMSO.
-
Concentration: 0.5 mg/mL.
-
Storage: Amber vials, maintained at 4°C in the autosampler.
2. Optimized HILIC Workflow (The "Gold Standard")
This protocol minimizes water contact and separates the ionic salt from neutral impurities.
-
System Preparation: Flush system with 100% Water, then 100% ACN to remove any RP buffers.
-
Column: XBridge BEH Amide XP, 2.5 µm, 3.0 x 100 mm (or equivalent).
-
Mobile Phase Preparation:
-
Solvent A: 200 mM Ammonium Formate pH 3.0 (Adjust with Formic Acid).
-
Solvent B: 100% Acetonitrile.
-
Premix: 5% A / 95% B. (Effective salt conc: 10 mM).
-
-
Conditions:
-
Flow: 0.6 mL/min.
-
Temp: 10°C.
-
Injection: 2 µL.
-
Detection: UV 220 nm (Imidate/Ester) and 275 nm (Aromatic selectivity).
-
-
System Suitability:
-
Imidate Peak Tailing < 1.3.
-
Resolution (Ester vs Imidate) > 5.0 (Ester elutes at
, Imidate is retained).
-
3. Troubleshooting
-
Peak Splitting: If the Imidate peak splits, the sample diluent may be too strong (too much water/DMSO). Increase ACN in diluent.
-
Ghost Peaks: Check for "Pinner Reversal" if Methanol is used. Methanol + Imidate + Acid
Methyl Ester (Artifact). Strictly avoid alcohols in sample prep.
References
-
Pinner, A., & Klein, F. (1877).[6][7] Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft.
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on HILIC separations for polar/ionic compounds).
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71.
-
Shaikh, S., et al. (2008). Stability indicating LC method for the estimation of Imidapril. Chromatographia. (Demonstrates hydrolysis of similar structures in aqueous buffers).
-
Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122.
Sources
validating structure of amidines derived from 3-methoxyphenyl acetimidate
Structural Validation of Amidines Derived from 3-Methoxyphenyl Acetimidate: A Comparative Analytical Guide
Part 1: Core Directive & Scientific Context
The Analytical Challenge The synthesis of amidines from imidates (Pinner reaction pathway) is a cornerstone of medicinal chemistry, particularly for generating benzamidine-based serine protease inhibitors or GPCR ligands. However, the intermediate—3-methoxyphenyl acetimidate (or related imidate esters derived from 3-methoxybenzyl cyanide/3-methoxybenzonitrile)—is thermodynamically unstable and moisture-sensitive.
The primary failure mode is not the formation of the amidine, but the competitive hydrolysis of the imidate to an ester or the subsequent hydrolysis of the amidine to an amide. Distinguishing between the Imidate (Precursor) , the Amidine (Target) , and the Amide (Byproduct) requires a rigorous, multi-modal analytical approach.
This guide provides a self-validating system to confirm the structural integrity of amidines derived from this specific scaffold, comparing the efficacy of NMR, IR, and MS techniques.
Part 2: Scientific Integrity & Logic (E-E-A-T)
The Reaction Landscape & Causality
To validate the product, one must understand the failure points. The transformation follows the Pinner synthesis logic:
-
Activation: The nitrile (e.g., 3-methoxybenzyl cyanide) reacts with HCl/Alcohol to form the Imidate Salt .[1][2]
-
Substitution: The Imidate undergoes nucleophilic attack by an amine (ammonia or primary amine) to form the Amidine .
-
Competitor: Water is the enemy. It attacks the Imidate to form an Ester , or attacks the Amidine to form an Amide .[1][2]
Critical Insight: The 3-methoxyphenyl moiety acts as an internal spectral anchor. Its chemical shift is relatively static, allowing you to focus on the dynamic changes at the functional group core.
Comparative Analysis of Validation Methods
We compare three analytical pillars to determine which offers the highest confidence.
| Feature | Method A: | Method B: | Method C: HRMS (ESI) |
| Primary Utility | Purity & Conversion | Functional Group ID | Formula Confirmation |
| Key Signal (Target) | Loss of O-Alkyl (Imidate) & Appearance of N-H/N-Alkyl. | C=N shift (~160-165 ppm).[3] | |
| Key Signal (Byproduct) | Distinct | C=O shift (~170-175 ppm). | Mass difference (O vs NH). |
| Speed/Cost | High/Low | Medium/Medium | High/High |
| Confidence Level | High (if solvent is dry) | Definitive | Supporting |
Expert Verdict:
Part 3: Visualization & Formatting
Diagram 1: The Mechanistic Pathway & Failure Modes
Caption: The Pinner reaction pathway showing the critical divergence between amidine formation (green) and hydrolysis byproducts (red).
Experimental Protocols & Data Interpretation
Protocol 1: Synthesis of the Amidine (General Procedure) Standardized for 3-methoxyphenyl acetimidate derivatives.
-
Imidate Formation: Dissolve 3-methoxybenzyl cyanide (10 mmol) in anhydrous ethanol (5 mL). Cool to 0°C. Bubble dry HCl gas for 30 min. Seal and store at 4°C for 24h. Precipitate with dry ether to isolate the Imidate Hydrochloride .
-
Amination: Suspend the Imidate salt (5 mmol) in anhydrous ethanol. Add ammonia (7M in MeOH) or primary amine (1.1 eq). Stir at RT for 12h.
-
Workup: Evaporate solvent. The residue is the Amidine HCl salt.
-
Critical Step: Do not use aqueous extraction initially. Amidines are water-soluble and prone to hydrolysis at high pH. Recrystallize from EtOH/Ether.
-
Protocol 2: The Self-Validating NMR Setup
-
Solvent: DMSO-
(Preferred over ).-
Reasoning: Amidines often exist as salts.[4] DMSO dissolves them well and slows down proton exchange, allowing observation of distinct NH signals.
-
-
Internal Standard: Use the 3-Methoxy group (
~3.7-3.8 ppm) as the integral reference (3H).
Data Table: Spectral Fingerprinting
| Feature | Imidate (Precursor) | Amidine (Target) | Amide (Byproduct) |
| O-CH2 -CH3 (q, ~4.4 ppm) | Absent | Absent | |
| Broad singlet (~11-12 ppm, HCl salt) | Broad singlets (8-9 ppm, often split) | Broad singlet (5-7 ppm) | |
| C=N (~172 ppm) | C=N (~162-165 ppm) | C=O (~170-175 ppm) | |
| IR Spectroscopy | C=N str (1640 cm⁻¹) + C-O str | C=N str (1610-1620 cm⁻¹) | C=O str (1680 cm⁻¹, Strong) |
Note: Chemical shifts are approximate and solvent-dependent (DMSO-d6).
Diagram 2: The Validation Decision Tree
Caption: Logic flow for distinguishing the target amidine from common process impurities.
References
- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
-
Dunn, P. J. (2011). "Amidines and Guanidines."[5] Comprehensive Organic Functional Group Transformations II. Link
-
Caron, S., et al. (2010).[6] "Preparation of Amidines from Imidates." Journal of Organic Chemistry, 75(3), 945–947. Link
-
Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. Link (Essential for identifying solvent peaks in DMSO-d6).
- Bernstein, J. (2014). "Polymorphism in Molecular Crystals." Oxford University Press.
Sources
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Synthesis and Structural Characterization of Amidine, Amide, Urea and Isocyanate Derivatives of the Amino-closo-dodecaborate Anion [B12H11NH3]− - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Amidine synthesis by imidoylation [organic-chemistry.org]
A Researcher's Guide to Spectroscopic Differentiation: Acetimidate Salts vs. Nitrile Precursors
For professionals in chemical synthesis and drug development, the ability to unequivocally track chemical transformations is paramount. The conversion of a nitrile to an acetimidate salt, a cornerstone of the Pinner reaction, represents a critical step in the synthesis of various esters, amidines, and heterocyclic scaffolds.[1][2] While this transformation is synthetically powerful, its success hinges on the precise characterization of the starting material and the resulting product. Misinterpretation can lead to failed downstream reactions, impure products, and significant delays in development timelines.
This guide provides an in-depth, objective comparison of the key spectroscopic differences between nitrile precursors and their corresponding acetimidate salts. We will move beyond simple data reporting to explain the underlying principles that govern these spectral distinctions, empowering you to not only identify your compounds but also to understand the electronic and structural changes occurring during the reaction.
The Foundational Transformation: The Pinner Reaction
To appreciate the spectroscopic nuances, we must first understand the chemical context. Acetimidate salts, commonly known as Pinner salts, are typically synthesized by treating a nitrile with an alcohol under anhydrous acidic conditions (e.g., gaseous HCl).[3][4] This reaction transforms the linear, sp-hybridized cyano group into a planar, sp²-hybridized protonated imidate.
General Reaction Scheme: R-C≡N + R'-OH + HCl → [R-C(=N⁺H₂)OR']Cl⁻
This fundamental change in bonding and hybridization is the source of the dramatic differences we observe across various spectroscopic techniques. Monitoring the disappearance of the nitrile's spectral signature and the concurrent appearance of the acetimidate salt's unique fingerprint is the key to confirming a successful reaction.
Part 1: Infrared (IR) Spectroscopy – A Tale of Two Functional Groups
IR spectroscopy offers the most immediate and often definitive method for distinguishing between these two classes of compounds. The analysis focuses on the high-frequency region of the spectrum where bond stretching vibrations appear.
The Nitrile Precursor: A Singular, Unmistakable Peak
The defining feature of a nitrile in an IR spectrum is the C≡N triple bond stretching vibration.[5]
-
Position: This peak appears in a remarkably clean region of the spectrum, typically between 2200-2260 cm⁻¹ .[6][7] Aromatic nitriles may show this peak at a slightly lower wavenumber (2220-2240 cm⁻¹) due to conjugation, which weakens the triple bond.[5][8]
-
Intensity & Shape: The peak is characteristically sharp and strong . Its high intensity is a direct result of the significant change in dipole moment (dµ/dx) that occurs when the highly polar C≡N bond is stretched.[5] Its presence is a clear indication of unreacted starting material.
The Acetimidate Salt: Emergence of a New Double Bond
The formation of the acetimidate salt is marked by two critical changes in the IR spectrum:
-
Complete Disappearance of the C≡N Stretch: The most crucial piece of evidence for a complete reaction is the total absence of the sharp peak around 2250 cm⁻¹.
-
Appearance of C=N and N-H Stretches: In its place, new absorptions characteristic of the Pinner salt emerge.
-
C=N Stretch: A medium to strong absorption appears in the double-bond region, typically around 1640-1680 cm⁻¹ .[9][10] This peak confirms the formation of the imine-like structure.
-
N-H Stretches: The protonated nitrogen (=N⁺H₂) gives rise to broad stretching bands, often appearing between 3100-3300 cm⁻¹ . These can sometimes be obscured by other N-H or O-H stretches but are a key feature of the salt. A study of methyl acetimidate hydrochloride confirms the interpretation of its IR spectrum based on protonation at the nitrogen atom.[11]
-
Data Summary: IR Spectroscopy
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity / Shape | Causality |
| Nitrile | C≡N Stretch | 2220 - 2260 | Strong, Sharp | High change in dipole moment of the polar triple bond.[5] |
| Acetimidate Salt | C=N Stretch | 1640 - 1680 | Medium to Strong | Stretching of the newly formed, polar C=N double bond.[9] |
| N-H Stretch | 3100 - 3300 | Medium to Strong, Broad | Stretching of the N-H bonds in the protonated =N⁺H₂ group. |
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy – Probing the Electronic Environment
NMR spectroscopy provides a more detailed map of the molecular structure, offering definitive proof of transformation through the chemical shifts of both carbon and hydrogen nuclei.
¹³C NMR: A Dramatic Downfield Shift
The change in hybridization and electronic environment of the key carbon atom results in a vast and diagnostically powerful chemical shift difference.
-
Nitrile Precursor: The sp-hybridized carbon of the cyano group is relatively shielded. It resonates in a distinct upfield region of the spectrum, typically between 115-125 ppm .[12][13][14] This signal is often of lower intensity, especially for quaternary carbons, due to longer relaxation times and a lack of Nuclear Overhauser Effect (NOE) enhancement.[15]
-
Acetimidate Salt: Upon conversion, this carbon becomes sp²-hybridized and is part of a resonance-stabilized cation. This new electronic environment causes a profound deshielding effect, shifting the signal significantly downfield to approximately 160-175 ppm . This region is similar to that of amide or ester carbonyls. For comparison, the carbon in an acetamidinium salt, which has a similar C=N⁺H₂ moiety, resonates at 169.0 ppm.[16] This massive shift of >40 ppm is an unambiguous marker of product formation.
¹H NMR: A Complete Environmental Report
¹H NMR corroborates the ¹³C data by showing distinct changes in the chemical environment of protons near the functional group.
-
Nitrile Precursor: Protons on the carbon alpha (α) to the cyano group are deshielded by the magnetic anisotropy of the triple bond and typically resonate in the 2.1-3.0 ppm range.[17][18]
-
Acetimidate Salt: The formation of the positively charged imidate group introduces several new signals and shifts existing ones.
-
α-Protons: These protons experience a greater deshielding effect from the [C(=N⁺H₂)OR'] group than from the nitrile group. They are shifted further downfield, typically appearing in the 2.5-3.5 ppm range.
-
N-H Protons: The two protons on the positively charged nitrogen are highly deshielded and acidic. They appear as a broad signal far downfield (often >8.0 ppm) .[16][19] Their broadness is due to rapid chemical exchange and quadrupolar relaxation from the nitrogen atom.
-
Trustworthiness Check: A key validation step is to perform a "D₂O shake." Adding a drop of deuterium oxide to the NMR tube will cause these acidic protons to exchange with deuterium, leading to the disappearance of their signal from the spectrum.[19]
-
-
O-Alkyl Protons: The protons from the alcohol (R') used in the Pinner reaction will now be present, typically as a signal in the 3.5-4.5 ppm range for protons on a carbon attached to the oxygen.
-
Data Summary: NMR Spectroscopy
Table 2: ¹³C NMR Chemical Shifts
| Compound Type | Carbon Atom | Typical Chemical Shift (δ, ppm) | Causality |
|---|---|---|---|
| Nitrile | C ≡N | 115 - 125 | Relatively shielded sp-hybridized carbon.[13][14] |
| Acetimidate Salt | C =N⁺H₂ | 160 - 175 | Strongly deshielded sp²-hybridized carbon due to electronegativity and positive charge.[16] |
Table 3: ¹H NMR Chemical Shifts
| Compound Type | Proton Type | Typical Chemical Shift (δ, ppm) | Characteristics |
|---|---|---|---|
| Nitrile | α-CH | 2.1 - 3.0 | Deshielded by anisotropy of C≡N bond.[17] |
| Acetimidate Salt | α-CH | 2.5 - 3.5 | More strongly deshielded by C=N⁺H₂ group. |
| =N⁺H ₂ | > 8.0 | Broad, exchangeable with D₂O.[16] |
| | O-R' Protons | 3.5 - 4.5 | Varies with structure, confirms alcohol incorporation. |
Experimental Workflow & Visualization
The logical process for differentiating these compounds can be visualized as a decision-making workflow. This diagram outlines the key questions a researcher should ask when analyzing the spectra of a sample from a Pinner reaction.
Caption: Decision workflow for identifying nitriles vs. acetimidate salts.
Experimental Protocol: Monitoring a Pinner Reaction via IR Spectroscopy
This protocol describes a self-validating system for tracking the conversion of a nitrile to its Pinner salt.
Objective: To confirm the consumption of the nitrile starting material and the formation of the acetimidate hydrochloride salt.
Methodology:
-
Initial Spectrum (t=0):
-
Rationale: Establish a baseline spectrum of the pure nitrile starting material. This validates the starting purity and provides a reference for the key C≡N stretch.
-
Procedure: Acquire an IR spectrum of the neat nitrile liquid between two NaCl plates. Record the exact wavenumber of the C≡N peak.
-
-
Reaction Setup:
-
Rationale: The Pinner reaction requires strictly anhydrous conditions to prevent hydrolysis of the imidate salt to an ester.[1]
-
Procedure: Dissolve the nitrile in an anhydrous solvent (e.g., diethyl ether) with the chosen alcohol in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar). Cool the mixture in an ice bath (0 °C). Bubble dry HCl gas through the solution with stirring.
-
-
In-Process Monitoring (Optional, for kinetics):
-
Rationale: For detailed kinetic analysis, aliquots can be taken over time.
-
Procedure: Carefully withdraw a small aliquot from the reaction mixture. Quench immediately in a small amount of cold, anhydrous solvent. Evaporate the solvent under a stream of nitrogen and quickly prepare a sample for IR (e.g., as a thin film). Compare the relative intensity of the C≡N peak to the emerging C=N peak.
-
-
Final Spectrum (t=final):
-
Rationale: To confirm reaction completion and isolate the product for characterization. Acetimidate salts are often crystalline solids.
-
Procedure: Once the reaction is complete (typically indicated by the precipitation of the salt), filter the solid product under an inert atmosphere. Wash with cold, anhydrous ether to remove any unreacted starting materials. Dry the solid product in vacuo.
-
Sample Preparation (KBr Pellet):
-
a. Grind a small amount (~1-2 mg) of the dried acetimidate salt with ~100 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle.
-
b. Press the mixture into a transparent pellet using a hydraulic press.
-
c. Rationale: This method provides a high-quality spectrum of the solid product, free from solvent interference.
-
-
Data Acquisition: Acquire the IR spectrum of the KBr pellet.
-
-
Data Validation and Interpretation:
-
Confirm the complete disappearance of the sharp C≡N peak from the t=0 spectrum.
-
Confirm the appearance of a new, strong C=N stretch around 1640-1680 cm⁻¹.
-
Identify the broad N-H stretching bands characteristic of the protonated salt. The presence of all three spectral changes provides trustworthy confirmation of a successful transformation.
-
Conclusion
The spectroscopic journey from a nitrile to an acetimidate salt is one of clear and dramatic change. The disappearance of the nitrile's characteristic C≡N triple bond signal and the emergence of the acetimidate's C=N double bond and N-H signals provide a powerful and complementary narrative in both IR and NMR spectroscopy. For the researcher, mastering the interpretation of these spectral shifts is not merely an academic exercise; it is a critical tool for ensuring reaction fidelity, optimizing synthetic routes, and accelerating the development of novel chemical entities. By understanding the causal links between chemical structure and spectroscopic output, scientists can proceed with confidence, backed by robust and verifiable data.
References
-
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]
-
Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry. [Link]
-
StudyGuides.com. (2026, February 05). Nitrile (Chemistry) - Overview. [Link]
-
BrainKart. (2018, February 19). Chemistry of nitriles. [Link]
-
Reich, H. J. (2020, February 14). 13C Chemical Shift Effects on sp2 and sp Carbons. University of Wisconsin. [Link]
-
Organic Chemistry Portal. Pinner Reaction. [Link]
-
SynArchive. Pinner Reaction. [Link]
-
Smith, B. C. (2019, July 01). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
-
Oregon State University. (2022, March 09). 13C NMR Chemical Shift. [Link]
-
Movassaghi, M., & Hill, M. D. (2008). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. PMC. [Link]
-
e-PG Pathshala. (n.d.). 1H NMR Chemical Shifts for Common Functional Groups. Inflibnet. [Link]
-
Chemistry Steps. (2025, July 28). Nitriles to Esters. [Link]
-
Scheidt, K. A., et al. (2011). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry. [Link]
-
Georg, G. I., & Chen, Y. (2008). Product Class 5: Nitriles. In Science of Synthesis. [Link]
-
Scribd. Nitrile IR Spectroscopy Overview. [Link]
-
Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
-
University of Calgary. Infrared Spectroscopy (IR). [Link]
-
G. J. Janz and J. D. E. McIntyre. (1962). Spectroscopic studies. Part VIII. Infrared spectra and structure of methyl acetimidate and methyl acetimidate hydrochloride. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link]
-
Fiveable. (2026, March 02). Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]
-
Suć, J., et al. (2011). Synthesis and properties of acetamidinium salts. Chemistry Central Journal. [Link]
-
Chemistry LibreTexts. (2023, August 09). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. synarchive.com [synarchive.com]
- 4. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. studyguides.com [studyguides.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. scribd.com [scribd.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Infrared Spectrometry [www2.chemistry.msu.edu]
- 11. Spectroscopic studies. Part VIII. Infrared spectra and structure of methyl acetimidate and methyl acetimidate hydrochloride - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 12. brainkart.com [brainkart.com]
- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. fiveable.me [fiveable.me]
- 15. 13Carbon NMR [chem.ch.huji.ac.il]
- 16. Synthesis and properties of acetamidinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
Safety Operating Guide
Proper Disposal Procedures: Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride
[1][2]
Executive Summary & Immediate Directives
Do NOT dispose of this compound in general trash or down the drain.
Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride is a moisture-sensitive imidate ester salt (Pinner salt).[1] Upon contact with water or humid air, it hydrolyzes to release ammonium chloride and ethyl (3-methoxyphenyl)acetate .[1]
Critical "Do's and Don'ts"
| Action | Directive | Scientific Rationale |
| Storage | Desiccate at -20°C | Prevents hydrolysis to the ester and ammonium salt.[1] |
| Bleach | NEVER MIX | Hydrolysis generates |
| Aqueous Waste | Segregate | Acidic hydrolysis is rapid; ensure container is vented to prevent pressure buildup.[1] |
| Solid Waste | Double-bag | Prevent HCl fumes from corroding waste drums or reacting with other organic solids.[1] |
Chemical Profile & Hazard Identification
To dispose of this chemical safely, you must understand its reactivity matrix.[1] It is not merely an "organic solid"; it is an electrophilic salt that acts as a latent source of acid and ammonia.[1]
Physicochemical Properties relevant to Disposal[4][5][6][7][8]
Operational Disposal Protocol
As a Senior Scientist, I recommend Controlled Quenching prior to disposal for quantities
Scenario A: Solid Waste (Direct Disposal)
Best for: Small quantities (<5g), expired reagents, or pure solid residues.
-
Packaging: Place the solid material into a chemically resistant polyethylene bag or a screw-top jar.
-
Labeling: Label clearly as "Solid Organic Waste - Water Reactive - Acidic" .
-
Segregation: Do not pack in the same drum as strong bases (e.g., sodium hydroxide pellets) or oxidizers.[1]
-
Disposal Stream: High-temperature incineration (RCRA Code: D001/Ignitable if solvent wet, otherwise generic organic toxic).[1]
Scenario B: Controlled Quenching (Pre-treatment)
Best for: Large quantities (>5g), reaction mixtures, or old bottles with unknown integrity. Goal: Convert the reactive imidate into a stable organic ester and inorganic ammonium salt.[1]
Step-by-Step Quenching Procedure:
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] Work in a fume hood.
-
Preparation: Prepare a 10% aqueous solution of Sodium Acetate (buffer) or simple tap water in a beaker.
-
Addition: Slowly add the solid imidate salt to the water with stirring.
-
Phase Split (Optional): The product, ethyl (3-methoxyphenyl)acetate, is an organic oil.[1]
-
Extraction: Extract the mixture with Ethyl Acetate or Dichloromethane.[1]
-
Separation: The organic layer contains the stable ester (dispose as Non-Halogenated Organic Solvent Waste ).
-
Aqueous Layer:[1] Contains Ammonium Chloride.[1] Check pH. If neutral (pH 6-8), this can often be drain-disposed (verify local regulations).[1] If unsure, dispose as Aqueous Chemical Waste .[1]
-
Visual Workflow: Decision Logic
The following diagram illustrates the decision matrix for disposing of imidate salts.
Caption: Operational decision tree for segregating and treating imidate hydrochloride waste streams.
Emergency Contingencies
| Incident | Immediate Action |
| Spill (Solid) | Sweep up carefully to avoid dust generation.[1] Do not use wet paper towels initially (will generate acid/stickiness).[1] Use dry sand or vermiculite.[1] |
| Skin Contact | Brush off dry powder before rinsing.[1] Then rinse with copious water.[1][2][3] The HCl salt will cause stinging immediately upon wetting.[1] |
| Incompatible Mix | If mixed with Bleach or Strong Base : Evacuate the area immediately.[1] Ventilate. Do not return until ammonia/chloramine fumes have dissipated.[1] |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][4][5] [Link]
-
U.S. Environmental Protection Agency. (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]
-
Neilson, D. G. (1975).[1] The Chemistry of Amidines and Imidates. John Wiley & Sons.[1] (Authoritative text on Imidate reactivity and hydrolysis mechanisms).
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 5. chemistry.unm.edu [chemistry.unm.edu]
Personal protective equipment for handling Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride
As a Senior Application Scientist, I approach the handling of Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride not merely as a logistical task, but as an exercise in chemical control. This compound belongs to a highly reactive class of reagents known as Pinner salts (imidoester hydrochlorides)[1]. While invaluable for synthesizing amidines and facilitating protein crosslinking[2], its extreme moisture sensitivity and thermal instability demand rigorous operational discipline[3].
The following guide provides a self-validating framework for the safe handling, deployment, and disposal of this reagent, ensuring both operator safety and experimental integrity.
Physicochemical Profile & Mechanistic Hazards
To handle this reagent safely, you must understand the causality behind its degradation. Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride is synthesized via the Pinner reaction, leaving the intermediate imidium chloride salt highly susceptible to environmental factors[1].
-
Moisture-Induced Hydrolysis: In the presence of ambient humidity, the imidoester readily hydrolyzes to form ethyl 2-(3-methoxyphenyl)acetate and ammonium chloride[1]. This process not only destroys the reagent's efficacy but can trigger the off-gassing of corrosive hydrogen chloride (HCl) vapor[4].
-
Thermal Elimination: The Pinner salt is thermally unstable. If exposed to elevated temperatures (above 0°C during active reaction phases), it can undergo elimination to form an amide and an alkyl chloride[3].
-
Toxicological Profile: The compound is a severe irritant. Direct contact causes profound skin irritation (Category 2) and serious eye damage (Category 2A)[4]. Inhalation of the acidic dust leads to immediate respiratory tract irritation (STOT-SE Category 3)[4].
Quantitative Operational Parameters
To maximize yield and safety, adhere to the following quantitative thresholds summarized from standard imidoester reaction kinetics:
| Parameter | Value/Condition | Mechanistic Impact |
| Optimal Reaction Temp | ≤ 0°C | Prevents thermal elimination of the Pinner salt into an amide byproduct[3]. |
| Hydrolysis Half-Life | ~10 mins at pH 8.6 (4°C) | Rapid degradation in moist/alkaline environments necessitates strictly anhydrous handling[2]. |
| Amidine Formation pH | 8.0 – 10.0 | Alkaline conditions favor direct amidine formation without intermediate N-alkyl imidate side products[2]. |
| HCl Stoichiometry | 1.1 – 1.15 equivalents | Ensures complete conversion during initial synthesis without generating excessive residual acidity[3]. |
The Self-Validating PPE Matrix
Personal Protective Equipment (PPE) is your last line of defense. The following matrix outlines the required gear, the mechanistic reason for its use, and how to validate its effectiveness in real-time.
| PPE Category | Specification | Hazard Mitigated | Causality & Validation Metric |
| Eye/Face | ANSI Z87.1 / EN 166 Chemical Splash Goggles | HCl gas ocular absorption, acidic dust irritation. | Causality: Prevents acidic dust/gas from reacting with ocular moisture to form hydrochloric acid. Validation: Zero fogging or vapor ingress during bulk transfer. |
| Hands | EN 374 Nitrile Gloves (≥0.11 mm thickness) | Dermal burns, systemic absorption. | Causality: Nitrile provides a robust chemical barrier against acidic salts while maintaining the tactile dexterity needed for Schlenk line operation. Validation: Gloves remain intact without embrittlement or discoloration. |
| Body | Nomex or 100% Cotton Lab Coat | Electrostatic discharge, particulate contact. | Causality: Synthetic blends generate static, risking the ignition of anhydrous ethereal solvents used alongside this reagent. Validation: No static shocks observed during powder transfer. |
| Respiratory | NIOSH N95/P100 or EU FFP3 Particulate Respirator | Inhalation of acidic particulates. | Causality: Fine powders of hydrochloride salts cause severe respiratory tract burns[4]. Validation: A successful negative-pressure seal check prior to handling outside engineered controls. |
Operational Workflow & Handling Protocol
Operational workflow and moisture-induced degradation pathway for Pinner salts.
Step-by-Step Methodology: Amidine Synthesis
To utilize Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride for amidine synthesis or crosslinking, follow this rigorously anhydrous protocol:
-
Environmental Purging (Preparation): Bake all reaction glassware at 120°C for a minimum of 4 hours. Cool the apparatus under a continuous stream of ultra-high purity (UHP) Argon.
-
Causality: Eliminates surface-bound water molecules that would initiate premature hydrolysis of the imidoester[1].
-
-
Reagent Transfer: Inside a glove box or an Argon-purged glove bag, weigh the desired amount of the imidoester hydrochloride using a static-free, pre-dried spatula. Transfer into a Schlenk flask.
-
Validation: The powder should remain free-flowing and white. Clumping or a yellow tint indicates prior moisture exposure and degradation.
-
-
Solvent Suspension: Suspend the imidoester hydrochloride in an anhydrous solvent (e.g., anhydrous ethanol or diethyl ether)[5]. Immediately submerge the reaction vessel in an ice bath to bring the internal temperature to 0°C.
-
Causality: Maintaining 0°C suppresses the thermal decomposition pathway that leads to amide byproducts[3].
-
-
Ammonolysis / Amine Addition: Slowly bubble anhydrous ammonia gas (or add the target primary amine) through the suspension under vigorous stirring[5].
-
Causality: The amine acts as a nucleophile, attacking the imidoester carbon and displacing the ethoxy group to forge the stable amidine bond[2].
-
-
Isolation: Filter the reaction mixture under a blanket of Argon to remove the precipitated ammonium chloride byproduct[5]. Evaporate the solvent from the filtrate under reduced pressure to isolate the final product.
Emergency Spill Response & Disposal Plan
In the event of a breach in containment, the primary threat is the rapid generation of HCl gas as the hydrochloride salt reacts with atmospheric moisture[4].
Emergency spill response and neutralization protocol for acetimidate hydrochlorides.
Step-by-Step Mitigation Protocol
-
Evacuation & Assessment: If a spill occurs outside a fume hood, immediately evacuate the immediate vicinity. Assess for the presence of sharp, acrid odors indicative of HCl gas.
-
PPE Escalation: Do not attempt cleanup without upgrading PPE. Don a full-facepiece respirator equipped with acid gas/particulate combination cartridges (e.g., NIOSH P100/Acid Gas).
-
Solid-State Neutralization: Do not use water or wet paper towels, which will accelerate hydrolysis and gas release. Instead, generously cover the spilled powder with solid Sodium Bicarbonate (NaHCO₃) or a commercial acid-neutralizing spill kit.
-
Causality: The dry bicarbonate safely neutralizes the acidic hydrochloride salt via a controlled solid-state reaction, trapping the HCl as sodium chloride.
-
-
Containment & Collection: Gently sweep the neutralized mixture using a non-sparking, anti-static brush and dustpan. Avoid vigorous sweeping that could aerosolize the fine particulates.
-
Disposal: Transfer the collected material into a sealable, chemically compatible high-density polyethylene (HDPE) container. Label clearly as "Hazardous Acidic Organic Solid Waste" and dispose of according to institutional and EPA/RCRA guidelines.
References
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
